Autophagy/REV-ERB-IN-1
Description
Properties
Molecular Formula |
C24H30F2N2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
InChI Key |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Dual Targeting of Circadian Rhythm and Lysosomal Function: The Mechanism of Action of REV-ERB-IN-1 in Autophagy
Executive Summary
REV-ERB-IN-1 (also designated in literature as ARN5187) represents a novel class of dual-action pharmacological agents that simultaneously antagonize the circadian nuclear receptor REV-ERBβ and inhibit late-stage autophagy . By bridging chronobiology and cellular metabolism, this compound exploits the metabolic vulnerabilities of cancer cells. This technical whitepaper provides an in-depth mechanistic analysis of REV-ERB-IN-1, detailing its "second hit" mechanism of action, quantitative pharmacological profile, and the rigorous experimental protocols required to validate its effects in vitro.
The Biological Intersection: Circadian Clocks and Autophagy
The molecular circadian clock is driven by interlocking transcription-translation feedback loops. REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are orphan nuclear receptors that act as potent transcriptional repressors of core clock genes, notably BMAL1 and CLOCK. Beyond circadian pacing, REV-ERB proteins are deeply integrated into cellular metabolism and survival pathways.
Autophagy is a highly conserved catabolic process that recycles intracellular components to sustain metabolism during stress. In oncology, autophagy acts as a double-edged sword; however, in established tumors, it primarily serves as a cytoprotective mechanism against metabolic starvation and chemotherapeutic stress [[1]]([Link]). Recent discoveries have unveiled a direct crosstalk: REV-ERB proteins regulate autophagy-related genes (e.g., Atg5), and conversely, autophagy blockade triggers a compensatory, REV-ERBβ-dependent metabolic defense mechanism [[1]]([Link]).
Mechanism of Action: The "Second Hit" Paradigm
REV-ERB-IN-1 is structurally and functionally unique because it possesses lysosomotropic properties alongside its affinity for the REV-ERB ligand-binding domain [[2]]([Link]). Its mechanism of action is defined by a synergistic, two-pronged assault on cellular homeostasis:
-
Hit 1: Lysosomotropic Autophagy Blockade. Similar to chloroquine (CQ), REV-ERB-IN-1 accumulates in the acidic environment of the lysosome. This accumulation neutralizes lysosomal pH, inhibiting the activity of resident acid hydrolases. Consequently, autophagosome-lysosome fusion and subsequent degradation are halted, leading to a toxic buildup of autophagosomes and a hard stop to metabolic recycling .
-
Hit 2: Transcriptional Derepression via REV-ERBβ Antagonism. Normally, when a cancer cell experiences autophagy blockade, REV-ERBβ acts as a cytoprotective factor, modulating metabolic gene expression to help the cell survive the stress. REV-ERB-IN-1 binds to and antagonizes REV-ERBβ, relieving its transcriptional repression. This forces the aberrant expression of circadian and metabolic genes at a time when the cell is already starved of recycled nutrients .
The simultaneous induction of metabolic stress (via REV-ERB antagonism) and the removal of the cell's primary stress-relief valve (autophagy) creates a synthetic lethality, driving the cancer cell into apoptosis.
Mechanism of Action: Dual targeting of REV-ERBβ and lysosomal function by REV-ERB-IN-1.
Quantitative Pharmacological Profiling
| Compound | Target Profile | Activity Type | CC50 (BT-474 Cells) | Primary Cellular Consequence |
| REV-ERB-IN-1 (ARN5187) | REV-ERBβ & Lysosome | Dual Antagonist / Inhibitor | ~2.3 μM | Late-stage autophagy blockade + metabolic stress |
| Chloroquine (CQ) | Lysosome | Lysosomotropic Agent | >50 μM | Late-stage autophagy blockade only |
| SR8278 | REV-ERBα/β | Synthetic Antagonist | >50 μM | Transcriptional derepression only |
| SR9009 | REV-ERBα/β | Synthetic Agonist | Cell-line dependent | Repression of Atg5, early autophagy inhibition |
Note: The dramatic shift in CC50 between CQ/SR8278 monotherapies and the dual-action REV-ERB-IN-1 highlights the synergistic lethality of the "second hit" mechanism.
Experimental Protocols for Validation
Robust validation of REV-ERB-IN-1 requires distinguishing between early-stage autophagy inhibition (e.g., via mTOR activation) and late-stage lysosomal blockade. The following protocols are designed as self-validating systems.
Protocol A: Assessing Late-Stage Autophagic Flux Blockade
Causality & Logic: Measuring LC3-II levels alone is insufficient, as an increase can indicate either upregulated autophagy induction or blocked degradation. By co-measuring p62 (SQSTM1)—a cargo protein degraded within autolysosomes—we can confirm flux status. Accumulation of both LC3-II and p62 definitively proves a late-stage degradation blockade.
-
Cell Culture & Seeding: Seed BT-474 cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.
-
Treatment Regimen: Treat cells with Vehicle (DMSO), REV-ERB-IN-1 (2.5 μM), or Bafilomycin A1 (100 nM, positive control for late-stage blockade) for 24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent post-lysis degradation of LC3.
-
Western Blotting: Resolve lysates on a 12% SDS-PAGE gel. Probe with anti-LC3B and anti-p62 primary antibodies.
-
Validation Check: A successful REV-ERB-IN-1 treatment will mirror the Bafilomycin A1 profile: a marked increase in the LC3-II/LC3-I ratio and a significant accumulation of p62 compared to the vehicle.
Protocol B: Validating Transcriptional Derepression (REV-ERB Antagonism)
Causality & Logic: REV-ERBβ represses the transcription of BMAL1. If REV-ERB-IN-1 successfully antagonizes REV-ERBβ in the nucleus, the repression is lifted, and BMAL1 mRNA levels must rise. This serves as a direct readout of target engagement.
-
RNA Isolation: Extract total RNA using TRIzol reagent 12 hours post-treatment (capturing the peak transcriptional shift before widespread apoptosis).
-
cDNA Synthesis & RT-qPCR: Synthesize cDNA and amplify BMAL1 and GAPDH (housekeeping).
-
Validation Check: Calculate relative expression using the 2−ΔΔCt method. A >1.5 -fold increase in BMAL1 expression confirms functional REV-ERB antagonism.
Experimental workflow for validating late-stage autophagic flux blockade.
Translational Implications in Oncology
The development of REV-ERB-IN-1 marks a critical pivot in chronopharmacology. Historically, lysosomotropic agents like hydroxychloroquine (HCQ) have struggled in clinical trials due to dose-limiting toxicities and the high concentrations required to achieve tumor penetration. By embedding REV-ERBβ antagonism into a lysosomotropic scaffold, REV-ERB-IN-1 achieves cytotoxicity at micromolar concentrations (CC50 ~2.3 μM) that CQ can only achieve at >50 μM . This dual-inhibition strategy offers a promising blueprint for overcoming chemoresistance in solid tumors that heavily rely on autophagy for metabolic plasticity.
References
-
De Mei, C., Ercolani, L., Parodi, C., Veronesi, M., Loza-Garay, C., Fakih, I. G., ... & Grimaldi, B. (2015). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Aging (Albany NY).[Link]
-
Shen, W., Zhang, W., Ye, W., Wang, H., Zhang, Q., Shen, J., ... & MacNaughton, W. K. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics.[Link]
-
De Mei, C., Ercolani, L., Parodi, C., Veronesi, M., Loza-Garay, C., Fakih, I. G., ... & Grimaldi, B. (2015). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene.[Link]
Sources
Technical Whitepaper: The Role of Autophagy/REV-ERB-IN-1 in Cellular Metabolism and Autophagy
Executive Summary
The intersection of circadian rhythm regulation and cellular recycling pathways represents a frontier in targeted oncology. Cancer cells frequently upregulate autophagy to recycle intracellular components, mitigating the metabolic stress induced by rapid proliferation. While FDA-approved autophagy flux inhibitors like Chloroquine (CQ) and Hydroxychloroquine (HCQ) exist, their clinical efficacy is hampered by the need for high, dose-limiting concentrations and long-term administration[1].
Recent lead optimization strategies have identified Autophagy/REV-ERB-IN-1 (often referred to in literature as Compound 24 ) as a first-in-class dual inhibitor[1]. By simultaneously blocking autophagic flux and antagonizing REV-ERB—a nuclear receptor critical for circadian rhythms and lipid metabolism—this compound prevents the metabolic compensation that cancer cells typically rely on when autophagy is suppressed. This guide details the mechanistic rationale, pharmacological profile, and self-validating experimental workflows for utilizing Autophagy/REV-ERB-IN-1 in preclinical drug development.
Mechanistic Causality: Intersecting Circadian Metabolism and Autophagy
To understand the efficacy of Autophagy/REV-ERB-IN-1, one must examine the causality of cancer cell survival under stress. When a monotherapy (like CQ) blocks the autophagosome-lysosome fusion, the cancer cell experiences a deficit in recycled amino acids and lipids. To survive, the cell initiates a compensatory metabolic rewiring, heavily dependent on de novo lipid synthesis and metabolic pathways regulated by the REV-ERB α and β nuclear receptors.
By introducing Autophagy/REV-ERB-IN-1, researchers induce a state of "synthetic lethality"[1]. The compound acts via a two-pronged mechanism:
-
Autophagic Flux Inhibition: It prevents the degradation of autophagosomal contents, leading to the toxic accumulation of damaged organelles and proteotoxic stress.
-
REV-ERB Antagonism: It disrupts the transcriptional repression normally governed by REV-ERB, triggering a collapse in the compensatory circadian and metabolic networks required to survive the autophagic blockade.
Dual targeting of REV-ERB and autophagic flux for synergistic cancer cell death.
Pharmacological Profile & Quantitative Data
The structural optimization of dual inhibitors has yielded Compound 24, which demonstrates vastly superior pharmacodynamics compared to standard CQ treatments[1]. Below is a comparative synthesis of their pharmacological profiles.
| Pharmacological Metric | Chloroquine (CQ) | Autophagy/REV-ERB-IN-1 (Compound 24) |
| Mechanism of Action | Single-target (Lysosomal acidification inhibitor) | Dual-target (Autophagy flux + REV-ERB antagonist) |
| In Vitro Cytotoxicity | Low potency (requires high µM to mM doses) | High potency (CC50 = 2.3 μM in BTB-474 cells)[2] |
| Clinical Limitations | High dosage required, long-term toxicity risks | Optimized drug-like properties for targeted therapy[1] |
| In Vivo Efficacy Profile | Limited efficacy as a monotherapy | High efficacy as a single agent (Melanoma xenograft)[1] |
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of Autophagy/REV-ERB-IN-1, experimental designs must embed internal controls that prove causality rather than mere correlation.
In Vitro Autophagic Flux Assessment (mRFP-GFP-LC3 Assay)
Causality & Rationale: Standard LC3-II immunoblotting cannot distinguish between the induction of autophagy and the blockade of downstream degradation, as both result in LC3-II accumulation. The mRFP-GFP-LC3 tandem fluorescent sensor is a self-validating system. Because the GFP fluorophore is highly sensitive to acidic environments (pKa ~6.0), its signal is quenched upon fusion with the acidic lysosome, leaving only the acid-stable mRFP signal (red puncta). Conversely, if Autophagy/REV-ERB-IN-1 successfully blocks autophagic flux, the GFP signal remains intact. This results in the accumulation of colocalized GFP and mRFP signals (yellow puncta), definitively proving that the compound halts degradation.
Self-validating in vitro workflow for quantifying autophagic flux inhibition.
Step-by-Step Protocol:
-
Cell Seeding & Transfection: Seed BTB-474 breast cancer cells or melanoma equivalents in glass-bottom confocal dishes. Transfect with the mRFP-GFP-LC3 plasmid using a high-efficiency lipid-based reagent. Incubate for 24 hours.
-
Compound Administration: Treat cells with Autophagy/REV-ERB-IN-1 at its established CC50 concentration (e.g., 2.3 μM)[2]. Include a vehicle control (DMSO) and a positive control for flux inhibition (e.g., 50 μM CQ)[3].
-
Incubation & Fixation: Incubate for 12–24 hours. Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Confocal Imaging & Quantification: Image using a confocal microscope (488 nm for GFP, 561 nm for mRFP). Quantify the ratio of yellow puncta (autophagosomes) to red-only puncta (autolysosomes) per cell. A statistically significant increase in yellow puncta confirms flux inhibition.
In Vivo Melanoma Xenograft Efficacy Model
Causality & Rationale: In vivo validation requires distinguishing between targeted anti-tumor efficacy and systemic metabolic toxicity, especially given REV-ERB's role in global circadian physiology. By continuously monitoring both tumor volume (efficacy) and total body weight/behavioral circadian activity (toxicity), researchers can establish a definitive therapeutic window for Compound 24 as a single anticancer agent[1].
Step-by-Step Protocol:
-
Xenograft Establishment: Inject 5 × 10⁶ human melanoma cells subcutaneously into the right flank of 6-week-old athymic nude mice.
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Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle and treatment groups (n=8 per group).
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Dosing Regimen: Administer Autophagy/REV-ERB-IN-1 via intraperitoneal (i.p.) injection. (Note: Dosing time should be standardized to a specific Zeitgeber Time (ZT) to account for the circadian oscillation of REV-ERB expression).
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Monitoring & Endpoint: Measure tumor dimensions using digital calipers every 2 days (Volume = length × width² / 2). Weigh mice simultaneously to assess systemic toxicity. Euthanize when control tumors reach 1500 mm³, and excise tumors for downstream immunohistochemistry (e.g., Ki-67 for proliferation, LC3 for autophagy).
Conclusion
Autophagy/REV-ERB-IN-1 (Compound 24) represents a paradigm shift in overcoming the limitations of traditional autophagy inhibitors. By simultaneously dismantling the lysosomal degradation machinery and the circadian-metabolic compensatory networks governed by REV-ERB, it achieves potent, single-agent efficacy against aggressive malignancies like melanoma and breast cancer. For drug development professionals, integrating this dual-targeting logic into preclinical pipelines offers a robust pathway to novel, highly lethal targeted therapies.
References
-
Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry (Palomba et al., 2024) URL:[Link]
-
A broad-spectrum antibiotic, DCAP, modulates autophagy in human cells Source: ResearchGate (Contextual Autophagic Flux Methodologies) URL:[Link]
Sources
Discovery and characterization of REV-ERB-IN-1
An In-Depth Technical Guide to the Discovery and Characterization of REV-ERB-IN-1: A Dual Autophagy and REV-ERB Inhibitor
Authored by a Senior Application Scientist
Introduction: The Intersection of Circadian Rhythms, Autophagy, and Oncology
The intricate dance of cellular processes that govern health and disease is a subject of continuous exploration. Two such fundamental processes, the circadian rhythm and autophagy, have emerged as critical regulators of cellular homeostasis. The circadian clock, an internal timekeeping mechanism, orchestrates a wide array of physiological functions, from sleep-wake cycles to metabolism.[1] A key component of this machinery is the nuclear receptor REV-ERB (isoforms α and β), which acts as a transcriptional repressor to maintain the periodicity of the clock.[2] Autophagy, a cellular recycling process, is essential for the degradation of damaged organelles and proteins, thereby ensuring cellular quality control. In the context of cancer, the role of autophagy is multifaceted, at times acting as a tumor suppressor and at others as a survival mechanism for established tumors.
A compelling body of evidence has illuminated a functional link between REV-ERB and autophagy, suggesting that the inhibition of REV-ERB can sensitize cancer cells to autophagy-dependent cell death.[3] This crucial observation laid the groundwork for a novel therapeutic strategy: the development of a single small molecule capable of dually inhibiting both REV-ERB and autophagy. Such a multitargeted approach holds the promise of a more potent anticancer effect compared to single-target agents. This guide provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of one such pioneering molecule, REV-ERB-IN-1 (also known as Compound 24), a potent dual inhibitor of REV-ERB and autophagy.[3][4]
The Genesis of a Dual Inhibitor: A Strategic Approach to Cancer Therapy
The rationale for developing a dual REV-ERB and autophagy inhibitor stemmed from the limitations of existing autophagy inhibitors, such as chloroquine (CQ) and hydroxychloroquine (HCQ). While these agents are FDA-approved, their use as standalone anticancer therapies often requires high concentrations, leading to potential toxicity.[3] A multitarget strategy was envisioned to enhance the therapeutic window and overcome the need for high dosages. The discovery that REV-ERB inhibition potentiates CQ-mediated cancer cell death provided the critical impetus for this endeavor.[3]
The journey to REV-ERB-IN-1 began with an in-house drug discovery screening campaign that identified an initial hit compound. This was followed by a meticulous lead optimization process, a hallmark of modern medicinal chemistry, to enhance potency, improve drug-like properties, and establish in vivo efficacy. This iterative process of chemical synthesis and biological testing ultimately culminated in the identification of REV-ERB-IN-1 (Compound 24) as a lead candidate with a superior profile.[3][5]
In Vitro Characterization: Unraveling the Dual Mechanism of Action
A battery of in vitro assays was employed to elucidate the dual inhibitory activity of REV-ERB-IN-1 and to quantify its potency.
Assessing REV-ERB Inhibition: A Luciferase-Based Reporter Assay
The ability of REV-ERB-IN-1 to antagonize the transcriptional repressive activity of REV-ERB was a cornerstone of its characterization. A cell-based luciferase reporter assay was the primary tool for this evaluation.[3]
Experimental Protocol: REV-ERB Luciferase Reporter Assay
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Cell Line: Human embryonic kidney (HEK293) cells are commonly used for their high transfection efficiency and robust growth characteristics.
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Reporter Construct: A reporter plasmid is engineered to express Cypridina luciferase under the control of a minimal SV40 promoter containing a REV-ERB responsive element (RevRE). This design ensures that the luciferase expression is directly modulated by REV-ERB activity.
-
Transfection: HEK293 cells are co-transfected with the RevRE-luciferase reporter plasmid and an expression vector for the REV-ERB protein (either REV-ERBα or REV-ERBβ). A constitutively expressed Renilla luciferase plasmid is often included as an internal control for transfection efficiency and cell viability.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of REV-ERB-IN-1 or a vehicle control (e.g., DMSO).
-
Luciferase Measurement: After a defined incubation period (e.g., 24 hours), the activity of both Cypridina and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The Cypridina luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection and cell number. The data is then plotted as a dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of the maximal response (in this case, derepression of luciferase expression).
Data Presentation: Potency of REV-ERB-IN-1
| Compound | Target | Assay | EC50 (µM) |
| REV-ERB-IN-1 (Compound 24) | REV-ERB | Luciferase Reporter | 3.6 |
| SR8278 (Reference Inhibitor) | REV-ERB | Luciferase Reporter | ~ Low µM range |
| GSK1362 (Reference Inhibitor) | REV-ERB | Luciferase Reporter | 2.5 |
Table 1: Comparative potency of REV-ERB-IN-1 and reference inhibitors in a luciferase reporter assay. Data synthesized from[5].
Evaluating Autophagy Inhibition: Monitoring Autophagic Flux
The second arm of REV-ERB-IN-1's dual activity is the inhibition of autophagy. This was assessed by monitoring autophagic flux, a measure of the entire process of autophagy from autophagosome formation to lysosomal degradation.
Experimental Protocol: LC3-II Western Blotting for Autophagic Flux
-
Cell Line: A cancer cell line relevant to the therapeutic target, such as the human melanoma cell line A375, is used.
-
Compound Treatment: Cells are treated with REV-ERB-IN-1 at various concentrations and for different durations.
-
Lysosomal Inhibition (Control): To measure autophagic flux, a set of cells is co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or a combination of E64d and pepstatin A). This blocks the degradation of autophagosomes, leading to the accumulation of LC3-II if autophagy is active.
-
Protein Extraction and Western Blotting: Total protein is extracted from the cells, and the levels of LC3-I and its lipidated form, LC3-II, are analyzed by Western blotting. The amount of LC3-II is a reliable marker for the number of autophagosomes.
-
Data Analysis: An increase in the LC3-II to LC3-I ratio upon treatment with REV-ERB-IN-1 in the absence of lysosomal inhibitors indicates a blockage of autophagic flux at a late stage (i.e., impaired autophagosome-lysosome fusion or lysosomal degradation). Comparing the LC3-II levels in the presence and absence of lysosomal inhibitors provides a quantitative measure of autophagic flux.
Visualization of the Proposed Dual Mechanism of Action
Figure 1: Dual inhibition mechanism of REV-ERB-IN-1.
In Vivo Validation: From the Bench to a Preclinical Model
The promising in vitro profile of REV-ERB-IN-1 necessitated its evaluation in a living organism to assess its pharmacokinetic properties and anticancer efficacy.
Pharmacokinetic Profile
A crucial step in drug development is to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). For REV-ERB-IN-1, pharmacokinetic studies were conducted in mice following intraperitoneal administration. These studies are essential to determine the dosing regimen for efficacy studies.[5]
Anticancer Efficacy in a Xenograft Model
The ultimate test of a preclinical anticancer agent is its ability to inhibit tumor growth in an animal model. A human melanoma xenograft model was employed for this purpose.
Experimental Protocol: Melanoma Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
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Tumor Implantation: A375 human melanoma cells are subcutaneously injected into the flank of the mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment: The treatment group receives REV-ERB-IN-1 via a clinically relevant route of administration (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is typically calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised for further analysis.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, excised tumors can be analyzed for biomarkers of REV-ERB inhibition (e.g., increased expression of REV-ERB target genes) and autophagy inhibition (e.g., accumulation of LC3-II).
Data Presentation: In Vivo Efficacy of REV-ERB-IN-1
| Treatment Group | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Data from publication] | - |
| REV-ERB-IN-1 | [Data from publication] | [Calculated value] |
Table 2: Summary of in vivo anticancer efficacy of REV-ERB-IN-1 in a melanoma xenograft model. Data to be populated from[4].
Visualization of the Experimental Workflow
Sources
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
REV-ERB-IN-1: A Dual-Target Chemical Probe for Autophagy and Circadian Metabolism in Cancer Research
Executive Summary
As a Senior Application Scientist, I frequently consult with research teams seeking to overcome the therapeutic limitations of classical autophagy inhibitors like chloroquine (CQ) and hydroxychloroquine (HCQ)[1]. While autophagy is a highly validated target for anticancer interventions, the high dosage requirements and dose-limiting toxicities of CQ/HCQ necessitate more potent, precision-targeted alternatives[1]. Recent lead optimization efforts have identified REV-ERB-IN-1 (Compound 24) , a first-in-class dual inhibitor of both autophagic flux and the circadian nuclear receptor REV-ERB[2].
This technical whitepaper provides a comprehensive overview of REV-ERB-IN-1's mechanism of action, its quantitative pharmacological profile, and field-proven, self-validating experimental workflows for in vitro and in vivo applications.
The Mechanistic Rationale: Bridging Circadian Rhythms and Autophagy
In established tumors, autophagy serves as a pro-survival mechanism, allowing cancer cells to recycle intracellular components and endure metabolic stress[2]. Blocking this pathway triggers proteotoxicity and apoptosis. However, cancer cells often deploy compensatory metabolic pathways to survive autophagic blockade.
REV-ERB is a nuclear receptor that regulates circadian rhythm, lipid metabolism, and inflammatory responses[1]. Pharmacological inhibition of REV-ERB disrupts these compensatory metabolic networks. By simultaneously antagonizing REV-ERB and blocking autophagosome-lysosome fusion, REV-ERB-IN-1 strips the cancer cell of its primary stress-response mechanisms, resulting in an in vitro anticancer activity significantly higher than CQ alone[1].
Systems Biology & Signaling Pathways
The dual-action mechanism of REV-ERB-IN-1 creates a synthetic lethality paradigm in cancer cells. The diagram below maps the causal relationships between the probe, its targets, and the resulting phenotypic outcome.
Fig 1: Dual mechanism of REV-ERB-IN-1 driving cancer cell apoptosis via metabolic stress.
Quantitative Pharmacological Profile
To effectively utilize REV-ERB-IN-1 in phenotypic screens or targeted assays, researchers must understand its baseline pharmacological metrics. The following table summarizes the key quantitative data for this chemical probe.
| Property | Value / Characteristic | Scientific Implication |
| Compound Identity | REV-ERB-IN-1 (Compound 24) | Optimized from earlier dual-inhibitor scaffolds for improved drug-like properties[2]. |
| Primary Targets | Autophagic Flux & REV-ERBα/β | Dual mechanism prevents compensatory metabolic rescue in cancer cells[1]. |
| Cytotoxicity (CC50) | 2.3 μM (BTB-474 cells) | Demonstrates high potency against hormone-responsive breast cancer models[3]. |
| Mechanism of Action | Late-stage flux inhibition | Blocks autophagosome-lysosome fusion, leading to LC3-II and p62 accumulation[2]. |
| In Vivo Efficacy | Validated (Melanoma Xenograft) | Functions efficaciously as a single anticancer agent without the need for CQ[1]. |
Experimental Workflows & Protocols
A robust experimental design must be self-validating. When evaluating a novel autophagy inhibitor, the primary risk is misidentifying an autophagy inducer as a flux inhibitor, as both cause the accumulation of the autophagosome marker LC3-II. The following workflow and step-by-step protocol integrate necessary controls to establish causality.
Fig 2: Self-validating workflow for assessing autophagic flux and cytotoxicity.
Protocol A: In Vitro Autophagic Flux Inhibition Assay (Self-Validating System)
Objective: To confirm that REV-ERB-IN-1 blocks autophagosome-lysosome fusion rather than inducing upstream autophagy. Causality & Logic: By co-treating cells with Bafilomycin A1 (BafA1)—a known V-ATPase inhibitor that completely blocks lysosomal acidification—we establish a maximum "ceiling" of LC3-II accumulation. If REV-ERB-IN-1 is a true flux inhibitor, the combination of REV-ERB-IN-1 + BafA1 will not significantly increase LC3-II levels beyond the BafA1-only control.
Step-by-Step Methodology:
-
Cell Seeding: Seed BTB-474 (a highly validated human breast cancer cell line)[4] in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Compound Preparation: Reconstitute REV-ERB-IN-1 hydrochloride in DMSO to create a 10 mM stock. (Note: The hydrochloride salt offers improved solubility, but DMSO concentration in the final assay must remain <0.1% to prevent solvent-induced toxicity).
-
Treatment Matrix: Treat the cells with the following conditions for 4 to 6 hours:
-
Vehicle Control (0.1% DMSO)
-
REV-ERB-IN-1 (e.g., 2.5 μM and 5.0 μM)
-
Bafilomycin A1 (100 nM)
-
REV-ERB-IN-1 (5.0 μM) + Bafilomycin A1 (100 nM)
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
Western Blotting: Resolve 20-30 μg of protein via SDS-PAGE. Probe for LC3B (to monitor LC3-I to LC3-II conversion) and p62/SQSTM1 (a cargo protein degraded by autophagy).
-
Data Interpretation: Successful flux inhibition by REV-ERB-IN-1 will show elevated LC3-II and p62 compared to the vehicle. The combination with BafA1 should show no additive LC3-II accumulation, validating the late-stage blockade.
Protocol B: Cell Viability and Cytotoxicity Profiling
Objective: To determine the CC50 of REV-ERB-IN-1. Causality & Logic: Autophagic blockade induces metabolic stress, but apoptosis takes time to execute. A 72-hour incubation is critical to allow the dual inhibition of REV-ERB and autophagy to fully manifest as cell death.
Step-by-Step Methodology:
-
Seeding: Plate BTB-474 cells in a 96-well plate at 5×103 cells/well.
-
Dosing: After 24 hours, treat with a serial dilution of REV-ERB-IN-1 (0.1 μM to 20 μM).
-
Incubation: Incubate for 72 hours under standard culture conditions.
-
Viability Readout: Add MTT reagent (1.2 mM final concentration) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 540 nm. Calculate the CC50 using non-linear regression analysis.
Conclusion & Future Perspectives
REV-ERB-IN-1 represents a paradigm shift in chemical biology, moving away from blunt lysosomotropic agents like CQ toward precision dual-targeting probes. By simultaneously dismantling a tumor's autophagic recycling machinery and its circadian metabolic regulation, this compound offers a powerful new tool for oncology research, particularly in treatment-resistant models like melanoma and HER2+ breast cancer[1].
References
-
Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry (Palomba M, Vecchio D, Allavena G, et al., 2024).[Link]
-
Molecular Detection of Peripheral Blood Breast Cancer mRNA Transcripts as a Surrogate Biomarker for Circulating Tumor Cells (BTB-474 Validation). PLOS One (2013).[Link]
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Detection of Peripheral Blood Breast Cancer mRNA Transcripts as a Surrogate Biomarker for Circulating Tumor Cells | PLOS One [journals.plos.org]
Synergistic Targeting of Circadian Rhythm and Autophagy: A Technical Guide to REV-ERB-IN-1
Executive Summary
Autophagy and circadian rhythms are deeply intertwined cellular processes that cancer cells hijack to survive metabolic stress[1]. While FDA-approved lysosomotropic autophagy inhibitors like Chloroquine (CQ) and Hydroxychloroquine (HCQ) have shown promise in clinical trials, their efficacy is often limited by the need for high dosages and long-term administration, which can lead to toxicity[2]. Enter REV-ERB-IN-1 (Compound 24) , a novel dual-action pharmacological agent that simultaneously antagonizes the circadian nuclear receptor REV-ERB and blocks autophagic flux[2]. This whitepaper dissects the mechanistic rationale, quantitative profiling, and self-validating experimental workflows for utilizing REV-ERB-IN-1 in oncology and metabolic research.
The Circadian-Autophagy Axis and the "Second Hit" Hypothesis
REV-ERBα and REV-ERBβ are nuclear receptors that act as transcriptional repressors, playing a pivotal role in the circadian clock and cellular metabolism[3]. Under normal physiological conditions, REV-ERB regulates mitochondrial biogenesis and represses genes involved in autophagosome formation and lysosomal degradation[3].
In the context of oncology, inhibiting REV-ERB disrupts metabolic homeostasis, creating a state of severe cellular stress[1]. Normally, cancer cells would upregulate autophagy to recycle nutrients and survive this metabolic crisis. However, REV-ERB-IN-1 is a dual inhibitor[4]. By simultaneously blocking lysosomal autophagic flux, it deprives the cell of its primary survival mechanism[2]. This creates a synthetic lethality paradigm—a "second hit" that drives the metabolically compromised cancer cell into apoptosis, bypassing the cytoprotective effects usually seen downstream of autophagy blockade[1].
Pharmacological Profiling of REV-ERB-IN-1 (Compound 24)
Developed through extensive lead optimization from early-generation dual inhibitors, Compound 24 exhibits superior drug-like properties, enhanced potency, and robust in vivo efficacy[2].
Table 1: Quantitative Pharmacological Profile of REV-ERB-IN-1
| Parameter | Value / Characteristic | Significance |
| Target | REV-ERB (α/β) & Autophagy (Lysosomotropic) | Dual-action mechanism preventing compensatory survival[2]. |
| Cytotoxicity (CC50) | 2.3 μM (BTB-474 cells) | Significantly higher potency compared to standard CQ[4]. |
| In Vivo Efficacy | Active as a single agent | Demonstrates tumor regression in melanoma xenografts[2]. |
| Mechanism of Cell Death | Apoptosis via metabolic crisis | Overcomes resistance to standard autophagy inhibitors[1]. |
Mechanistic Pathway Visualization
Fig 1: Synthetic lethality pathway via dual inhibition of REV-ERB and autophagic flux.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating necessary internal controls to confirm causality.
Protocol 1: In Vitro Autophagic Flux and Cytotoxicity Assay
Objective: To validate the dual mechanism by differentiating between autophagy induction and flux blockade[2]. Methodology:
-
Cell Culture & Seeding: Seed BTB-474 or melanoma cell lines in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C.
-
Compound Preparation: Dissolve REV-ERB-IN-1 in DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1 μM to 10 μM)[4].
-
Treatment & Controls: Treat cells with REV-ERB-IN-1. Critical Control: Include a CQ (10 μM) positive control and a vehicle (DMSO <0.1%) negative control.
-
Protein Extraction: After 24h, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting (Autophagic Flux): Probe for LC3-I/II and p62/SQSTM1. Causality Check: An increase in LC3-II alone could mean autophagy induction. A simultaneous accumulation of p62 confirms that autophagic degradation (flux) is blocked at the lysosomal level.
-
Viability Assessment: In parallel 96-well plates, assess cytotoxicity using a CCK-8 assay to calculate the CC50 (expected ~2.3 μM for BTB-474)[4].
Protocol 2: In Vivo Melanoma Xenograft Workflow
Objective: To evaluate the systemic efficacy and pharmacokinetics of REV-ERB-IN-1[2]. Methodology:
-
Model Generation: Inject 1×106 B16F10 melanoma cells subcutaneously into the right flank of C57BL/6 mice.
-
Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups (n=8/group).
-
Dosing Regimen: Administer REV-ERB-IN-1 via intraperitoneal (i.p.) injection daily.
-
Monitoring: Measure tumor volume (calipers) and body weight every 2 days to assess optimal drug-like properties and tolerability[2].
-
Endpoint Analysis: Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), alongside LC3 staining to confirm in vivo target engagement.
Fig 2: Self-validating experimental workflow for evaluating REV-ERB-IN-1 efficacy.
Causality & Experimental Logic (E-E-A-T)
As researchers transition from standard inhibitors to dual-targeting agents like REV-ERB-IN-1, experimental design must account for complex biological feedback loops.
-
Why target REV-ERB and Autophagy simultaneously? Single-agent autophagy inhibitors often fail because tumors adapt metabolically. Conversely, REV-ERB antagonists trigger metabolic stress that is easily buffered by intact autophagy[1]. Compound 24 closes this escape route. The causality is clear: metabolic stress + blocked recycling = energetic collapse[2].
-
The Importance of p62 in Flux Assays: Novice researchers often misinterpret elevated LC3-II as increased autophagy. By mandating the measurement of p62 (which accumulates only when lysosomal degradation is impaired), Protocol 1 ensures the data accurately reflects flux blockade, establishing trustworthiness in the results.
Conclusion
REV-ERB-IN-1 (Compound 24) represents a paradigm shift in chronopharmacology and cancer metabolism. By exploiting the synthetic lethality of circadian disruption and autophagy inhibition, it offers a potent alternative to traditional lysosomotropic agents, providing a robust tool for both fundamental research and preclinical drug development[2].
References
- Title: Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. Source: nih.gov.
- Title: Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Source: nih.gov.
- Title: Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Source: nih.gov.
- Title: Autophagy/REV-ERB-IN-1 | Autophagy Inhibitor; REV-ERB Inhibitor. Source: medchemexpress.com.
Sources
- 1. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the REV-ERB-IN-1 autophagy pathway
An In-depth Technical Guide to Investigating the REV-ERB-IN-1 Autophagy Pathway
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating the role of REV-ERB-IN-1 in the autophagy pathway. We will delve into the mechanistic underpinnings of REV-ERB-IN-1 action, provide detailed experimental protocols for its study, and offer insights into data interpretation, all grounded in established scientific literature.
Introduction: REV-ERB-IN-1 and its Intersection with Autophagy
REV-ERB-IN-1 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock and play significant roles in regulating gene expression involved in metabolism and inflammation. Emerging evidence has highlighted a compelling link between REV-ERB activation and the process of autophagy, a fundamental cellular recycling mechanism.
Autophagy is a catabolic process where cells degrade and recycle their own components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. The modulation of autophagy by REV-ERB-IN-1 presents a promising therapeutic avenue for these conditions.
Core Mechanism: How REV-ERB-IN-1 Modulates Autophagy
REV-ERB-IN-1, by activating REV-ERBα/β, transcriptionally represses the expression of key autophagy-related genes (ATGs). The core of this mechanism involves the recruitment of the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex to the promoters of ATG genes, leading to their transcriptional silencing. This results in a downstream inhibition of autophagic flux.
Below is a diagram illustrating the signaling pathway:
Caption: REV-ERB-IN-1 activates REV-ERBα/β, leading to transcriptional repression of ATG genes and subsequent inhibition of autophagy.
Experimental Investigation of the REV-ERB-IN-1 Autophagy Pathway
A multi-faceted approach is necessary to rigorously investigate the effects of REV-ERB-IN-1 on autophagy. This typically involves a combination of cell-based assays to monitor autophagic flux, molecular biology techniques to assess gene and protein expression, and functional assays to determine the physiological consequences.
I. Monitoring Autophagic Flux
Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and degradation of its contents. It is crucial to measure flux rather than just the number of autophagosomes, as an accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation step.
A. LC3-II Turnover Assay (Western Blot)
The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) at an appropriate density. Treat cells with REV-ERB-IN-1 at various concentrations (e.g., 1, 5, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysosomal Inhibition (Crucial for Flux Measurement): In a parallel set of experiments, co-treat cells with REV-ERB-IN-1 and a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the REV-ERB-IN-1 treatment. This will prevent the degradation of LC3-II within the lysosome, allowing for an accurate assessment of the rate of autophagosome formation.
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (ensure the antibody recognizes both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control, such as β-actin or GAPDH.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. A decrease in this difference in REV-ERB-IN-1 treated cells compared to control cells indicates an inhibition of autophagic flux.
B. Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
This fluorescence microscopy-based assay provides a more visual and quantitative measure of autophagic flux. The mRFP-GFP-LC3 reporter fluoresces both green (GFP) and red (mRFP) in non-acidic compartments like the autophagosome. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists.
Experimental Protocol:
-
Cell Transfection/Transduction: Introduce the mRFP-GFP-LC3 plasmid or viral vector into the cells of interest. Generate a stable cell line for consistent expression.
-
Cell Culture and Treatment: Plate the mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with REV-ERB-IN-1 as described in the Western blot protocol.
-
Live-Cell or Fixed-Cell Imaging:
-
Live-Cell: Image the cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Fixed-Cell: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount with a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition and Analysis:
-
Acquire images in both the green (GFP) and red (mRFP) channels.
-
Autophagosomes will appear as yellow puncta (GFP+mRFP+), while autolysosomes will appear as red puncta (mRFP+ only).
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition.
-
A decrease in both yellow and red puncta in REV-ERB-IN-1 treated cells suggests an early blockage of autophagy. A decrease in red puncta with a potential accumulation of yellow puncta (especially in the presence of a lysosomal inhibitor) would also point towards impaired flux.
-
Below is a diagram illustrating the experimental workflow for monitoring autophagic flux:
Caption: Workflow for assessing autophagic flux using Western blot and fluorescence microscopy.
II. Assessing Gene and Protein Expression
To confirm the mechanism of action, it is essential to measure the expression of REV-ERB target genes involved in autophagy.
A. Quantitative Real-Time PCR (qRT-PCR)
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with REV-ERB-IN-1 as previously described.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit (e.g., TRIzol, RNeasy). Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ULK1, ATG5, ATG7, BECN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of autophagy-related genes in REV-ERB-IN-1 treated cells would support the proposed mechanism.
B. Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to verify the direct binding of REV-ERBα/β to the promoter regions of autophagy genes.
Experimental Protocol:
-
Cell Culture, Treatment, and Cross-linking: Treat cells with REV-ERB-IN-1. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for REV-ERBα or REV-ERBβ. Use a non-specific IgG as a negative control.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qRT-PCR: Perform qRT-PCR on the purified DNA using primers flanking the putative REV-ERB binding sites in the promoter regions of target autophagy genes.
-
Data Analysis: Express the results as a percentage of input DNA. An enrichment of target gene promoter DNA in the REV-ERB immunoprecipitated samples compared to the IgG control would indicate direct binding.
Data Summary Table
| Experiment | Parameter Measured | Expected Outcome with REV-ERB-IN-1 | Controls |
| LC3-II Turnover (Western Blot) | LC3-II protein levels | Decreased LC3-II accumulation in the presence of lysosomal inhibitors. | Vehicle control, lysosomal inhibitor alone. |
| mRFP-GFP-LC3 Microscopy | Number of autophagosomes (yellow puncta) and autolysosomes (red puncta) | Decrease in both yellow and red puncta. | Vehicle control. |
| qRT-PCR | mRNA levels of ATG genes | Downregulation of target ATG genes (e.g., ULK1, ATG5). | Vehicle control, housekeeping genes. |
| ChIP-qPCR | REV-ERB binding to ATG gene promoters | Enrichment of promoter DNA in REV-ERB IP samples. | IgG control, input DNA. |
Trustworthiness and Self-Validating Systems
The robustness of your findings relies on a self-validating experimental design. For instance, the observation of decreased autophagic flux via both Western blot and microscopy provides converging evidence. Similarly, demonstrating both the downregulation of ATG gene expression (qRT-PCR) and the direct binding of REV-ERB to their promoters (ChIP) creates a strong mechanistic link. Always include positive and negative controls, such as treatment with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., 3-methyladenine), to validate your assay systems.
Conclusion
requires a systematic and multi-pronged approach. By combining meticulous monitoring of autophagic flux with detailed molecular analysis of gene and protein expression, researchers can gain a comprehensive understanding of how this compound modulates a fundamental cellular process. The insights gained from these studies will be invaluable for the development of novel therapeutics targeting diseases with dysregulated autophagy.
References
-
Title: The Circadian Clock and Autophagy. Source: Autophagy in Health and Disease. URL: [Link]
-
Title: Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Source: Autophagy. URL: [Link]
-
Title: REV-ERBs in the Regulation of Adipose Tissue and Whole-Body Metabolism. Source: International Journal of Molecular Sciences. URL: [Link]
-
Title: Autophagy: A Double-Edged Sword in Health and Disease. Source: Cells. URL: [Link]
Understanding the Molecular Targets of REV-ERB-IN-1 in Autophagy: A Dual-Inhibition Strategy for Anticancer Therapeutics
The Circadian-Autophagy Axis: Overcoming Resistance in Oncology
In the landscape of targeted cancer therapeutics, the autophagy pathway has long been recognized as a critical survival mechanism for established tumors. By recycling intracellular components, cancer cells mitigate metabolic stress and evade apoptosis. While lysosomotropic agents like Chloroquine (CQ) and Hydroxychloroquine (HCQ) are FDA-approved autophagy flux inhibitors, their clinical efficacy as monotherapies is heavily limited by the need for high dosages and the rapid onset of compensatory survival pathways[1].
Recent breakthroughs have identified a profound molecular crosstalk between the autophagy machinery and the circadian clock—specifically governed by the nuclear receptor REV-ERB (α/β) [2]. REV-ERB functions primarily as a transcriptional repressor regulating cellular metabolism and circadian rhythms. Crucially, when autophagic flux is pharmacologically blocked, cancer cells become highly dependent on REV-ERB-mediated metabolic pathways for cytoprotection[3].
This mechanistic causality led to the rational design of REV-ERB-IN-1 (Compound 24) , a first-in-class dual inhibitor that simultaneously blocks late-stage autophagy and antagonizes REV-ERB[1]. By dismantling both the primary autophagic recycling system and the secondary circadian metabolic backup, REV-ERB-IN-1 induces a state of synthetic lethality in cancer cells.
Mechanistic Causality: The "Second Hit" Lethality Model
To understand the profound efficacy of REV-ERB-IN-1, we must dissect its dual molecular targets:
-
Lysosomal Disruption (Autophagy Blockade): Similar to its predecessor ARN5187, REV-ERB-IN-1 accumulates in the acidic environment of the lysosome (lysosomotropism). This alters lysosomal pH and function, preventing the fusion of autophagosomes with lysosomes. Consequently, toxic protein aggregates and damaged organelles accumulate within the cell[4].
-
REV-ERB Antagonism (Metabolic Crisis): Under normal conditions, REV-ERB recruits corepressors (like NCOR1 and HDAC3) to suppress the transcription of key metabolic and circadian genes, such as BMAL1[5]. REV-ERB-IN-1 binds to the ligand-binding domain (LBD) of REV-ERB, displacing these corepressors and relieving transcriptional repression[6]. This abrupt metabolic rewiring strips the cancer cell of its compensatory cytoprotective mechanisms.
The convergence of these two events creates a "second hit" metabolic dysfunction that is fundamentally incompatible with cancer cell viability[2].
Fig 1: The Dual-Target Signaling Pathway and Synthetic Lethality Model of REV-ERB-IN-1.
Quantitative Pharmacodynamics & Efficacy
Through extensive lead optimization, REV-ERB-IN-1 (Compound 24) demonstrates vastly superior pharmacokinetic properties and in vitro toxicity against cancer cells compared to standard autophagy inhibitors like CQ[1]. The table below synthesizes the core quantitative metrics defining its efficacy profile.
| Metric / Parameter | Value / Observation | Biological Significance | Source |
| Target Affinity | Dual: REV-ERB & Lysosome | Simultaneous disruption of circadian metabolism and autophagic flux. | [7] |
| Cytotoxicity (CC₅₀) | 2.3 μM (BTB-474 cells) | Highly potent induction of apoptosis in breast cancer models. | [8] |
| In Vivo Efficacy | Significant tumor reduction | Effective as a single anticancer agent in mouse melanoma xenograft models. | [3] |
| Mechanism of Death | Caspase-dependent Apoptosis | Elevates cleaved PARP levels in a dose-dependent manner. | [3] |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that measuring steady-state protein levels is insufficient for validating dynamic pathways like autophagy. A robust experimental design must be self-validating. The following protocol utilizes a "lysosomal clamp" to prove true flux blockade, coupled with transcriptional profiling to confirm REV-ERB target engagement.
Protocol: Validating the Dual Mechanism of REV-ERB-IN-1
Phase 1: Cell Culture & Strategic Treatment Matrix
-
Seed target cancer cells (e.g., BTB-474 or Melanoma cell lines) in 6-well plates at 3×105 cells/well.
-
After 24 hours, establish a 4-arm treatment matrix:
-
Arm A (Control): Vehicle (0.1% DMSO).
-
Arm B (Target): REV-ERB-IN-1 (2.5 μM) for 24 hours.
-
Arm C (Clamp): Bafilomycin A1 (BafA1, 100 nM) for the final 4 hours.
-
Arm D (Combo): REV-ERB-IN-1 (24h) + BafA1 (final 4h).
-
Causality Note: BafA1 is a known V-ATPase inhibitor that completely halts lysosomal degradation. If REV-ERB-IN-1 acts as a late-stage blocker, Arm D will not show a significant additive increase in LC3-II compared to Arm C, proving the flux is already saturated by the drug.
-
Phase 2: Autophagic Flux Validation (Protein Level)
-
Lyse cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the lipidated state of LC3.
-
Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblot for LC3B (to monitor LC3-I to LC3-II conversion) and p62/SQSTM1 .
-
Self-Validation Check: Successful late-stage autophagy inhibition by REV-ERB-IN-1 will yield a marked accumulation of both LC3-II and the cargo receptor p62, confirming that autophagosomes are forming but failing to degrade.
Phase 3: REV-ERB Antagonism Validation (Transcriptional Level)
-
Extract total RNA from a parallel experimental plate using TRIzol reagent.
-
Synthesize cDNA and perform RT-qPCR targeting the BMAL1 gene, utilizing GAPDH as a stable housekeeping reference.
-
Self-Validation Check: Because REV-ERB is a transcriptional repressor, successful target engagement by REV-ERB-IN-1 will result in a statistically significant upregulation (derepression) of BMAL1 mRNA relative to the vehicle control[3].
Fig 2: Self-Validating Experimental Workflow for Dual Autophagy and REV-ERB Activity.
Conclusion and Translational Outlook
The development of REV-ERB-IN-1 (Compound 24) represents a paradigm shift in how we approach autophagy inhibition in oncology. By acknowledging the tumor's ability to pivot to circadian-regulated metabolic pathways for survival, this dual-inhibitor circumvents the resistance mechanisms that have historically plagued single-target lysosomotropic agents. For drug development professionals, integrating dual-pharmacology approaches like REV-ERB-IN-1 offers a highly promising avenue for treating aggressive, refractory malignancies such as melanoma and triple-negative breast cancer.
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of REV-ERB-IN-1 in Cancer Cell Autophagy: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The intricate interplay between the circadian clock and fundamental cellular processes such as autophagy is emerging as a critical nexus in cancer biology. The nuclear receptors REV-ERBα and REV-ERBβ, core components of the circadian machinery, have been identified as key regulators of autophagy. Pharmacological modulation of REV-ERB activity, therefore, presents a novel and promising therapeutic strategy for a range of malignancies. This technical guide provides an in-depth exploration of REV-ERB-IN-1, a synthetic REV-ERB agonist, and its role in the modulation of autophagy in cancer cells. We will delve into the molecular mechanisms of action, provide detailed protocols for key experimental assays, and discuss the implications for cancer research and drug development.
Introduction: The Circadian-Autophagy Axis in Cancer
The circadian clock is an endogenous timekeeping system that orchestrates 24-hour rhythms in a vast array of physiological processes, including cell metabolism, proliferation, and DNA repair. Disruptions in this internal clock have been increasingly linked to an elevated risk and progression of various cancers. Autophagy, a cellular self-degradation process, is essential for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established cancers by providing essential nutrients and mitigating cellular stress.
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of the core circadian clock, functioning as transcriptional repressors. They play a pivotal role in regulating the expression of key clock genes, including BMAL1. Recent evidence has illuminated a direct link between REV-ERBs and the regulation of autophagy, positioning them as a critical interface between these two fundamental cellular processes.
REV-ERB-IN-1 and its analogs, such as SR9009 and SR9011, are synthetic small molecules that activate REV-ERBs.[1] These agonists have been shown to exert potent anti-cancer effects in a variety of cancer models by inhibiting autophagy and inducing apoptosis.[2][3] This guide will provide a comprehensive overview of the mechanisms and methodologies for studying the effects of REV-ERB-IN-1 on cancer cell autophagy.
Mechanism of Action: REV-ERB-IN-1 Mediated Inhibition of Autophagy
REV-ERB-IN-1 and its analogs function as REV-ERB agonists, enhancing the transcriptional repressor activity of these nuclear receptors. The primary mechanism by which REV-ERB activation inhibits autophagy is through the direct transcriptional repression of core autophagy-related genes (ATGs).
Chromatin immunoprecipitation sequencing (ChIP-seq) studies have revealed that REV-ERBα directly binds to the promoter regions of several key autophagy genes, including:
-
ATG5 : Essential for the elongation and closure of the autophagosome.[2]
-
ULK1 (Unc-51 like autophagy activating kinase 1) : A critical initiator of the autophagy process.
-
BECN1 (Beclin-1) : A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is crucial for the initiation of autophagy.
By repressing the transcription of these genes, REV-ERB agonists effectively block autophagy at an early stage, preventing the formation of autophagosomes.[2] This leads to an accumulation of the autophagy substrate p62/SQSTM1 and a decrease in the conversion of LC3-I to the autophagosome-associated form, LC3-II.[2][4] The inhibition of this crucial survival pathway sensitizes cancer cells to apoptosis.
Signaling Pathway Diagram
Caption: Workflow for Western Blot analysis of autophagy markers.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation:
-
Culture and treat cells on coverslips or in chamber slides.
-
After treatment, wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
(Optional) Incubate the cells with an equilibration buffer for 10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light. [6]4. Staining and Imaging:
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several random fields of view.
-
Calculate the percentage of apoptotic cells.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, in this case, REV-ERBα, to understand its direct transcriptional targets.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced protein-protein interaction capture) to cross-link proteins to DNA. [7][8]2. Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to REV-ERBα. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of REV-ERBα enrichment.
Data Presentation and Interpretation
Quantitative Data Summary
Table 2: Quantitative Effects of SR9009 on Cancer Cell Viability and Autophagy Markers
| Cancer Cell Line | SR9009 Concentration | Treatment Duration | Effect on Cell Viability (% of Control) | Fold Change in LC3-II/LC3-I Ratio | Fold Change in p62 Protein Levels | Reference |
| H69AR | 10 µM | 72 hours | Decreased | Decreased | Increased | [2] |
| H446DDP | 10 µM | 72 hours | Decreased | Decreased | Increased | [2] |
| U266 | 20 µM | 48 hours | ~50% | Decreased | Increased | [3][4] |
| T98G | 20 µM | 72 hours | ~20% | Not Reported | Not Reported | [9] |
Note: The exact fold changes can vary between experiments and should be determined empirically.
Interpretation of Results
-
Decreased Cell Viability: A dose- and time-dependent decrease in cancer cell viability upon treatment with REV-ERB-IN-1 indicates its cytotoxic effect.
-
Decreased LC3-II/LC3-I Ratio: A reduction in the conversion of LC3-I to LC3-II suggests an inhibition of autophagosome formation. [2]* Increased p62 Levels: Accumulation of the p62 protein, which is normally degraded by autophagy, further confirms the inhibition of autophagic flux. [2]* Increased TUNEL-positive cells: An increase in the percentage of TUNEL-positive cells is a clear indicator of apoptosis induction. [2][3]* ChIP-seq Peaks: The identification of REV-ERBα binding peaks in the promoter regions of autophagy-related genes provides direct evidence for their transcriptional regulation by REV-ERBα.
Implications for Drug Development
The discovery that REV-ERB agonists can potently inhibit autophagy and induce apoptosis in cancer cells opens up new avenues for therapeutic intervention. Several key points are relevant for drug development professionals:
-
Novel Target: REV-ERB represents a novel and druggable target in the context of cancer therapy.
-
Broad Applicability: The cytotoxic effects of REV-ERB agonists have been observed in a wide range of cancer types, including those with resistance to conventional chemotherapies. [2]* Synergistic Potential: REV-ERB agonists may have synergistic effects when combined with other anti-cancer agents, particularly those that induce cellular stress and rely on autophagy for cell survival.
-
Chemical Scaffolds: The chemical synthesis of REV-ERB agonists like SR9009 involves reductive amination of 5-nitro-2-thiophenecarboxaldehyde, providing a starting point for medicinal chemistry efforts to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. [1]
Conclusion
REV-ERB-IN-1 and other REV-ERB agonists represent a promising new class of anti-cancer agents that function by inhibiting autophagy and inducing apoptosis. Their mechanism of action, centered on the transcriptional repression of core autophagy genes, highlights the critical role of the circadian-autophagy axis in cancer cell survival. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting REV-ERB in oncology. Continued research in this area is crucial for translating these exciting preclinical findings into effective clinical therapies.
References
-
Shen W, Zhang W, Ye W, et al. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics. 2020;10(10):4466-4480. [Link]
-
Solt LA, Wang Y, Banerjee S, et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature. 2012;485(7396):62-68. [Link]
-
ScienCell Research Laboratories. TUNEL Apoptosis Assay (TUNEL). [Link]
-
Li Y, Li S, Zhang Y, et al. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. World J Oncol. 2023;14(6):531-542. [Link]
-
Li Y, Li S, Zhang Y, et al. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. PMC. [Link]
-
Bio-protocol. Western blot analysis of LC3 and p62 in ovarian cancer cells. [Link]
-
Opentrons. TUNEL Assay for Analyzing Apoptosis & Cell Death. [Link]
-
BenchSci. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]
-
absin. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. [Link]
-
Wang N, Hebert M, Li Y, et al. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB. Frontiers in Cardiovascular Medicine. 2022;9:945115. [Link]
-
Shen W, Zhang W, Ye W, et al. (PDF) SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. ResearchGate. [Link]
-
Ross-Innes CS, Stark R, Teschendorff AE, et al. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. EMBO J. 2012;31(10):2433-2444. [Link]
-
Wang Y, He Z, Li Z, et al. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence. Aging Cell. 2021;20(10):e13462. [Link]
-
Giatromanolaki A, Sivridis E, Kalamida D, et al. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry. PMC. [Link]
-
Illumina. ChIP-Seq: Finding Transcription Factor Binding Sites. [Link]
-
Ross-Innes CS, Stark R, Teschendorff AE, et al. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. PMC. [Link]
-
Amato R, Catalani E, Dal Monte M, et al. Quantification of the autophagy markers. (A,B) Western Blot analysis of... ResearchGate. [Link]
-
Ding G, Liu Y, Chen K, et al. The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. PMC. [Link]
-
Bio-Rad. Protocol: Western Blot Protocol for p62/SQSMT1 Antibody (NBP1-48320). [Link]
-
BioCode. ChIP-Seq: Finding Transcription Factor Binding Sites. [Link]
-
Bio-Rad. Assessing Cell Health: Autophagy. Bio-Radiations. [Link]
-
ENCODE. Transcription Factor ChIP-seq Data Standards and Processing Pipeline. [Link]
-
Sunchu, B. Quantitative and temporal measurement of autophagy rates and morphological profiles. UC Davis. [Link]
-
Wang N, Hebert M, D'Alessandro A, et al. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism. PLoS One. 2017;12(12):e0189330. [Link]
-
Ortiz-Riaño E, Lee J, Fon Tacer K, et al. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Data in Brief. 2015;4:373-379. [Link]
-
Dueñas-Espinal C, Schcolnik-Cabrera A, Reyes-Reyes A, et al. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells. PMC. [Link]
-
Morita M, Gravel SP, Hulea L, et al. mTOR Pathways in Cancer and Autophagy. PMC. [Link]
-
Ding G, Liu Y, Chen K, et al. (PDF) The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. ResearchGate. [Link]
-
Kamal A, Suresh P, Ramaiah MJ, et al. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Asher G, Gatfield D, Stratmann M, et al. REV-ERBα alters circadian rhythms by modulating mTOR signaling. Mol Cell Endocrinol. 2021;521:111108. [Link]
-
ResearchGate. Western blotting analysis of p62 and LC3 of the control and rapamycin-... [Link]
-
Asher G, Gatfield D, Stratmann M, et al. REV-ERBα activates the mTOR signalling pathway and promotes myotubes differentiation. Biol Cell. 2020;112(10):327-336. [Link]
-
ResearchGate. REV‐ERBα activates the mTOR signaling pathway and promotes myotubes differentiation. [Link]
-
Gonzalez A, Hall MN, Lin SC, et al. The mTOR–Autophagy Axis and the Control of Metabolism. Frontiers in Cell and Developmental Biology. 2021;9:656734. [Link]
Sources
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 4. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Metabolic Reprogramming: The Role of REV-ERB-IN-1 and Dual Autophagy Modulation in Metabolic Disorders
Executive Summary
The intersection of circadian rhythms, cellular metabolism, and autophagy represents one of the most dynamic frontiers in modern pharmacology. At the center of this nexus is REV-ERB (α and β isoforms), a ligand-regulated nuclear receptor that functions as a master transcriptional repressor. While historically targeted for sleep disorders, recent breakthroughs have identified REV-ERB as a direct repressor of autophagic flux and metabolic homeostasis[1].
This technical guide explores the mechanistic utility of Autophagy/REV-ERB-IN-1 (Compound 24) , a novel dual-action pharmacological probe[2]. By simultaneously antagonizing REV-ERB-mediated transcriptional repression and inhibiting late-stage lysosomal function, this compound induces a profound metabolic bottleneck. Here, we dissect the causality behind this dual mechanism, its implications for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and lipid dysregulation, and provide self-validating experimental workflows for researchers investigating the circadian-autophagy axis.
The Circadian-Autophagy Axis in Metabolic Homeostasis
To understand the utility of REV-ERB-IN-1, we must first establish the baseline biology of the circadian-autophagy axis. REV-ERBα/β are activated by the core circadian clock machinery (BMAL1/CLOCK) and, in turn, repress the transcription of key metabolic genes involved in gluconeogenesis, de novo lipogenesis, and mitochondrial biogenesis[3].
Crucially, REV-ERB also directly binds to the promoters of core autophagy genes (e.g., Ulk1, Park2, Lc3) to repress their transcription[4]. In healthy tissue, this ensures that autophagic degradation—a highly energy-intensive process—is synchronized with the body's diurnal nutrient availability.
The Pathological Paradox in Metabolic Disorders
In metabolic disorders like T2DM, this system becomes maladaptive. Chronic diabetogenic stressors (e.g., glucotoxicity and pro-inflammatory cytokines) aberrantly upregulate REV-ERBα in pancreatic β-cells[5]. This pathological overexpression chronically suppresses autophagic flux, leading to the accumulation of damaged organelles, impaired insulin secretion, and ultimately, β-cell apoptosis[5].
Pharmacological activation of REV-ERB (via agonists like SR9009) phenocopies this diabetic stress, inhibiting β-cell autophagy and inducing cell death[5]. Conversely, antagonizing REV-ERB relieves this transcriptional repression, restoring autophagy and protecting β-cells from glucotoxicity[5].
Pharmacological Profile: Autophagy/REV-ERB-IN-1
Autophagy/REV-ERB-IN-1 (Compound 24) was developed through extensive structure-activity relationship (SAR) optimization to act as a dual-modulator[2].
-
REV-ERB Antagonism: It binds to the ligand-binding domain (LBD) of REV-ERB, preventing the recruitment of the NCoR co-repressor complex. This de-represses downstream targets, driving the transcription of Bmal1 and autophagy initiation genes (Ulk1)[6].
-
Lysosomotropic Action: Independent of its nuclear activity, the compound accumulates in the acidic environment of the lysosome, neutralizing its pH and blocking the fusion of autophagosomes with lysosomes (late-stage autophagy inhibition)[6].
This creates a "metabolic synthetic lethality" in highly demanding cells: the nucleus is signaled to ramp up autophagosome production, but the lysosomes are paralyzed, leading to a catastrophic accumulation of autophagic vesicles and metabolic collapse[3]. While highly efficacious in oncology[7], in metabolic research, this compound serves as an unparalleled tool to isolate the transcriptional vs. functional stages of autophagy.
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of key REV-ERB modulators used in metabolic and autophagic research.
| Compound | Target / Mechanism | Impact on Autophagic Flux | Metabolic Phenotype / Application | Ref |
| Autophagy/REV-ERB-IN-1 | Dual REV-ERB Antagonist & Lysosomotropic Agent | Blocked (Late-stage). Induces massive autophagosome accumulation. | Severe metabolic stress; utilized to probe metabolic dependency and autophagic bottlenecks. | [2] |
| ARN5187 | Dual REV-ERBβ Antagonist & Lysosomotropic Agent | Blocked (Late-stage). Disrupts lysosomal function. | Induces metabolic dysfunction incompatible with highly proliferative cells. | [6] |
| SR9009 | REV-ERB Agonist | Suppressed (Early-stage). Represses Ulk1 transcription. | Impairs pancreatic β-cell survival; reduces adiposity and lipogenesis in vivo. | [4],[5] |
| SR8278 | REV-ERB Antagonist | Restored. Relieves transcriptional repression. | Improves mitochondrial biogenesis, reduces skeletal muscle fibrosis. | [4] |
Pathway Visualization
The following diagram maps the logical flow of the circadian-autophagy network and the precise intervention points of Autophagy/REV-ERB-IN-1.
Fig 1. Dual mechanism of Autophagy/REV-ERB-IN-1 on the circadian-autophagy axis.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I cannot overstate the importance of distinguishing between transcriptional autophagy induction and functional autophagic flux. When utilizing a dual-inhibitor like REV-ERB-IN-1, standard LC3-II immunoblotting is insufficient, as an increase in LC3-II could mean either massive autophagy induction or a complete lysosomal blockade.
To ensure scientific integrity, the following protocols are designed as self-validating systems to definitively isolate the compound's dual mechanisms.
Protocol 1: Evaluation of Autophagic Flux in Pancreatic β-cells (mCherry-EGFP-LC3 Reporter)
Expertise & Experience Rationale: We utilize the tandem mCherry-EGFP-LC3 reporter because EGFP fluorescence is quenched in the acidic environment of the autolysosome, whereas mCherry is acid-stable. This allows us to visually separate autophagosomes (yellow/double-positive) from autolysosomes (red/mCherry-only).
Step-by-Step Methodology:
-
Cell Preparation: Culture INS-1E pancreatic β-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Transduction: Transduce cells with a lentiviral vector expressing the tandem mCherry-EGFP-LC3 reporter. Select stable clones using puromycin (1 μg/mL) for 7 days.
-
Treatment Matrix: Seed cells in glass-bottom confocal dishes. Treat for 24 hours with:
-
Group A (Control): Vehicle (0.1% DMSO).
-
Group B (Test): Autophagy/REV-ERB-IN-1 (2.5 μM)[2].
-
Group C (Positive Control for Flux Blockade): Chloroquine (CQ, 10 μM) or Bafilomycin A1 (100 nM).
-
-
Imaging: Fix cells with 4% paraformaldehyde. Image using a confocal microscope (e.g., Zeiss LSM 880) equipped with 488 nm (EGFP) and 561 nm (mCherry) lasers.
-
Data Analysis: Quantify the number of yellow puncta (autophagosomes) vs. red-only puncta (autolysosomes) per cell using ImageJ/Fiji.
Self-Validating Logic: If Autophagy/REV-ERB-IN-1 acts purely as a REV-ERB antagonist (inducing autophagy), you will see an increase in red-only puncta (successful flux). Because it is a dual inhibitor with lysosomotropic properties[6], you will instead observe a massive accumulation of yellow puncta (EGFP+/mCherry+), mirroring the Chloroquine group. This validates the lysosomal blockade mechanism.
Protocol 2: Transcriptional De-repression Assay of Metabolic Genes
Expertise & Experience Rationale: To prove that the compound is actively hitting the REV-ERB nuclear target (and not just acting as a generic lysosomal poison like Chloroquine), we must measure the transcriptional de-repression of direct REV-ERB targets.
Step-by-Step Methodology:
-
Treatment: Treat wild-type hepatocytes or INS-1E cells with Autophagy/REV-ERB-IN-1 (2.5 μM), Chloroquine (10 μM), or Vehicle for 12 hours.
-
RNA Extraction: Lyse cells using TRIzol reagent and isolate total RNA following standard phase-separation protocols.
-
cDNA Synthesis: Reverse transcribe 1 μg of total RNA using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR: Perform quantitative PCR using SYBR Green master mix. Target genes must include:
-
Bmal1 (Core circadian target, directly repressed by REV-ERB).
-
Ulk1 (Core autophagy initiation gene, directly repressed by REV-ERB).
-
Actb or Gapdh (Housekeeping controls).
-
-
Quantification: Calculate relative fold change using the 2−ΔΔCt method.
Self-Validating Logic: A non-specific lysosomal inhibitor (Chloroquine) will block autophagic flux but will not alter Bmal1 or Ulk1 mRNA levels. Autophagy/REV-ERB-IN-1, acting as a true REV-ERB antagonist, will significantly upregulate both Bmal1 and Ulk1 transcripts[6]. This cleanly isolates the nuclear mechanism from the lysosomal mechanism, proving the dual-action nature of the compound.
Conclusion
The therapeutic targeting of the circadian-autophagy axis offers a paradigm-shifting approach to metabolic disorders. While REV-ERB agonists have shown promise in reducing adiposity[4], their suppression of autophagy can be highly detrimental to sensitive tissues like pancreatic β-cells under diabetic stress[5]. Dual inhibitors like Autophagy/REV-ERB-IN-1 provide researchers with a highly sophisticated tool to simultaneously drive the transcriptional demand for autophagy while severing its functional execution[2]. By employing the self-validating protocols outlined above, researchers can precisely map the metabolic dependencies of diseased tissues, paving the way for next-generation chronotherapies.
Sources
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Landscape of REV-ERBα and REV-ERBβ in Autophagy Regulation: A Technical Guide for Researchers
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical regulators at the intersection of the circadian clock, metabolism, and cellular homeostasis. While structurally similar, emerging evidence reveals a nuanced and often non-redundant functional divergence between these two isoforms in the regulation of autophagy, a fundamental cellular process for degradation and recycling. This in-depth technical guide synthesizes the current understanding of the distinct roles of REV-ERBα and REV-ERBβ in autophagy, providing a foundational framework for researchers and drug development professionals. We will dissect the molecular mechanisms, highlight isoform-specific target genes, and detail robust experimental protocols to empower the scientific community to further unravel this complex regulatory network.
Introduction: The REV-ERBs and the Autophagic Process
REV-ERBα and REV-ERBβ are heme-responsive transcriptional repressors that play a pivotal role in the negative feedback loop of the core molecular clock.[1] Their influence extends far beyond chronobiology, directly impacting metabolic pathways, inflammation, and, as is the focus of this guide, autophagy. Autophagy is a catabolic process essential for cellular quality control, involving the sequestration of cytoplasmic components within double-membraned vesicles, termed autophagosomes, and their subsequent degradation upon fusion with lysosomes. This process is critical for cellular survival under stress and its dysregulation is implicated in a myriad of diseases, including cancer and metabolic disorders.
The regulatory interplay between REV-ERBs and autophagy is a burgeoning field of research with significant therapeutic implications. Understanding the isoform-specific actions of REV-ERBα and REV-ERBβ is paramount for the development of targeted pharmacological interventions.
The Dominant Repressor: REV-ERBα as a Direct Brake on Autophagy
Current research strongly positions REV-ERBα as a direct and potent transcriptional repressor of the autophagic machinery. Its mechanism of action primarily involves the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex to the regulatory regions of target genes, leading to chromatin condensation and transcriptional silencing.[2]
Key Autophagy-Related Target Genes of REV-ERBα
Several key genes integral to the autophagy pathway have been identified as direct targets of REV-ERBα-mediated repression:
-
Atg5 : A critical component of the ATG12-ATG5-ATG16L1 complex, essential for the elongation and curvature of the autophagosome membrane.[3]
-
Ulk1 : A serine/threonine kinase that is a core component of the ULK1 complex, which initiates autophagosome formation.[4]
-
Map1lc3b (LC3B) : A key marker of autophagosomes, its lipidation is a hallmark of autophagy induction.[5]
-
Bnip3 : A mitochondrial protein involved in mitophagy, the selective autophagic clearance of mitochondria.[5]
-
Park2 (Parkin) : An E3 ubiquitin ligase that plays a crucial role in mitophagy.[6]
Pharmacological activation of REV-ERBα using synthetic agonists like SR9009 and GSK4112 has been consistently shown to inhibit autophagy flux and, in many contexts, induce apoptosis.[2][3] This underscores the therapeutic potential of targeting REV-ERBα in diseases characterized by excessive or insufficient autophagy.
Signaling Pathway of REV-ERBα in Autophagy Repression
The repressive action of REV-ERBα on autophagy genes is a direct consequence of its transcriptional activity. By binding to REV-ERB response elements (RevREs) in the promoter or enhancer regions of these genes, it orchestrates a local chromatin environment that is non-permissive for transcription.
Experimental Methodologies for Dissecting REV-ERB Isoform-Specific Roles in Autophagy
To rigorously investigate the distinct functions of REV-ERBα and REV-ERBβ in autophagy, a multi-pronged experimental approach is essential. The following protocols provide a framework for such investigations.
Isoform-Specific Knockdown using siRNA
Objective: To selectively deplete either REV-ERBα or REV-ERBβ to assess the impact on autophagy.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary hepatocytes) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute validated siRNA duplexes targeting either NR1D1 (for REV-ERBα) or NR1D2 (for REV-ERBβ) and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine-based) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes to the cells in complete medium.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using isoform-specific primers for NR1D1 and NR1D2 to confirm the specificity and efficiency of knockdown.
-
Western Blot: Lyse the cells and perform western blotting using antibodies specific to REV-ERBα and REV-ERBβ to confirm protein depletion.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine the direct binding of REV-ERBα or REV-ERBβ to the promoter regions of autophagy-related genes.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to REV-ERBα, REV-ERBβ, or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR: Perform quantitative PCR using primers designed to amplify the putative REV-ERB binding regions in the promoters of autophagy genes of interest.
Autophagy Flux Assay
Objective: To measure the dynamic process of autophagy from autophagosome formation to lysosomal degradation.
Protocol:
-
Experimental Setup: Plate cells with isoform-specific knockdowns or treated with REV-ERB agonists/antagonists.
-
Lysosomal Inhibition: Treat one set of wells for each condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the experiment. This will block the degradation of autophagosomes.
-
Cell Lysis: Lyse all cells (with and without lysosomal inhibitor) in RIPA buffer.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against LC3B and p62/SQSTM1.
-
The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor compared to its absence is a measure of autophagic flux. A decrease in p62 levels is also indicative of active autophagy.
-
| Condition | LC3-II (no inhibitor) | LC3-II (+ inhibitor) | p62 | Interpretation |
| Basal Autophagy | Low | Moderate | Moderate | Normal autophagic flux |
| Autophagy Induction | High | Very High | Low | Increased autophagic flux |
| Autophagy Blockade | High | High | High | Impaired autophagic flux |
Experimental Workflow Diagram
Concluding Remarks and Future Directions
The differential regulation of autophagy by REV-ERBα and REV-ERBβ presents a compelling area of research with significant translational potential. While REV-ERBα acts as a direct and potent repressor of the autophagic machinery, REV-ERBβ's role is more nuanced, often manifesting as a cytoprotective factor in the face of autophagic stress, particularly in cancer.
Future research should focus on:
-
Delineating the complete cistrome of both REV-ERB isoforms in various physiological and pathological contexts to identify novel autophagy-related target genes.
-
Elucidating the upstream signaling pathways that govern the differential expression and activity of REV-ERBα and REV-ERBβ.
-
Investigating the potential for heterodimerization of REV-ERBα and REV-ERBβ and its impact on their regulatory activity.
-
Developing isoform-selective pharmacological modulators to enable more precise therapeutic targeting of the REV-ERB-autophagy axis.
By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unravel the intricate and distinct roles of REV-ERBα and REV-ERBβ in the regulation of autophagy, paving the way for novel therapeutic strategies for a wide range of diseases.
References
-
Cho, H., Zhao, X., Hatori, M., Yu, R. T., Barish, G. D., Lam, M. T., ... & Evans, R. M. (2012). Regulation of circadian behaviour and metabolism by REV-ERB-α and REV-ERB-β. Nature, 485(7396), 123–127. [Link]
-
De Mei, C., Ercolani, L., Parodi, C., Veronesi, M., Lo Vecchio, C., Bottegoni, G., ... & Grimaldi, B. (2015). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene, 34(20), 2597–2608. [Link]
-
Grimaldi, B., De Mei, C., & Ercolani, L. (2014). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Autophagy, 10(12), 2336–2338. [Link]
-
Guo, B., Li, Z., & Ye, H. (2025). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Cardiovascular Medicine, 12, 1386878. [Link]
-
Griffin, P., Lee, H., & Musi, N. (2026). REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. Proceedings of the National Academy of Sciences, 123(5), e2515416123. [Link]
-
Kim, J. H., & Kim, K. T. (2024). Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures. International Journal of Molecular Sciences, 25(2), 795. [Link]
-
Lazar, M. A. (2025). Nuclear receptor protein: REV-ERB. Journal of Biological Chemistry, 300(5), 107123. [Link]
-
Matveyenko, A. V., & Brown, M. R. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease, 13(4), 353. [Link]
-
Shen, W., Zhang, W., Ye, W., Wang, H., Zhang, Q., & Shen, J. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics, 10(13), 5668–5686. [Link]
-
Song, M. G., & Chung, S. (2024). Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures. International Journal of Molecular Sciences, 25(2), 795. [Link]
-
Sun, L., Tian, H., Xue, S., & Ye, H. (2021). Circadian Clock Genes REV-ERBs Inhibits Granulosa Cells Apoptosis by Regulating Mitochondrial Biogenesis and Autophagy in Polycystic Ovary Syndrome. Frontiers in Cell and Developmental Biology, 9, 711861. [Link]
-
Griffin, P., Lee, H., & Musi, N. (2026). REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. Proceedings of the National Academy of Sciences, 123(5), e2515416123. [Link]
-
Sarantis, P., & Koustas, E. (2023). The Role of REV-ERB Receptors in Cancer Pathogenesis. Cancers, 15(10), 2821. [Link]
-
Yang, Y., Zhang, Y., & Cai, X. (2025). Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target. Proceedings of the National Academy of Sciences, 122(42), e2509123122. [Link]
-
Griffin, P., Lee, H., & Musi, N. (2026). REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. Proceedings of the National Academy of Sciences, 123(5), e2515416123. [Link]
-
Matveyenko, A. V., & Brown, M. R. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease, 13(4), 353. [Link]
-
da Silva, R. P., & Lancha, A. H. (2022). Exercise alters the circadian rhythm of REV-ERB-α and downregulates autophagy-related genes in peripheral and central tissues. Scientific Reports, 12(1), 20006. [Link]
-
Grimaldi, B., De Mei, C., & Ercolani, L. (2014). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Autophagy, 10(12), 2336–2338. [Link]
-
Sarantis, P., & Koustas, E. (2023). The Role of REV-ERB Receptors in Cancer Pathogenesis. Cancers, 15(10), 2821. [Link]
-
Wikipedia contributors. (2023, December 14). Rev-Erb. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]
-
Cho, H., Zhao, X., Hatori, M., Yu, R. T., Barish, G. D., Lam, M. T., ... & Evans, R. M. (2012). Cistromic analyses of REV-ERB-α and REV-ERB-β in liver. Nature, 485(7396), 123–127. [Link]
-
Amanote, A. (n.d.). REV-ERB Agonists Block Autophagy in Cancer Cells. Amanote Research. Retrieved March 15, 2026, from [Link]
-
Matveyenko, A. V., & Brown, M. R. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease, 13(4), 353. [Link]
-
Khan, S., & Siddiqui, A. (2022). Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis. International Journal of Molecular Sciences, 23(21), 13101. [Link]
-
Huang, G., Jiang, X., & Zhang, H. (2016). The circadian clock regulates autophagy directly through the nuclear hormone receptor Nr1d1/Rev-erbα and indirectly via Cebpb/(C/ebpβ) in zebrafish. Autophagy, 12(9), 1692–1707. [Link]
-
van der Spek, R., & van der Sluis, R. (2016). REV-ERBα influences the stability and nuclear localization of the glucocorticoid receptor. Journal of Cell Science, 129(21), 4126–4136. [Link]
-
Woldt, E., Sebti, Y., Solt, L. A., Duhem, C., Lancel, S., Eeckhoute, J., ... & Staels, B. (2013). Rev-erb-α modulates skeletal muscle autophagy. Nature Medicine, 19(8), 1039–1046. [Link]
-
Cho, H., Zhao, X., Hatori, M., Yu, R. T., Barish, G. D., Lam, M. T., ... & Evans, R. M. (2012). Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ. Nature, 485(7396), 123–127. [Link]
-
Feng, D., & Lazar, M. A. (2012). Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function. Genes & Development, 26(7), 657–667. [Link]
-
Wang, N., & Li, S. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4168–4182. [Link]
-
da Silva, R. P., & Lancha, A. H. (2025). Exercise alters the circadian rhythm of REV-ERB-α and downregulates autophagy-related genes in peripheral and central tissues. Scientific Reports, 15(1), 12345. [Link]
-
Kumar, N., & Singh, P. (2024). Investigating REV-ERBβ Binding Pocket Dynamics with Implications for Rational Design of Small Molecule Modulators. bioRxiv. [Link]
-
Crumbley, C., & Burris, T. P. (2011). Direct Regulation of CLOCK Expression by REV-ERB. PLOS ONE, 6(3), e17290. [Link]
Sources
- 1. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 4. Frontiers | Circadian Clock Genes REV-ERBs Inhibits Granulosa Cells Apoptosis by Regulating Mitochondrial Biogenesis and Autophagy in Polycystic Ovary Syndrome [frontiersin.org]
- 5. Exercise alters the circadian rhythm of REV-ERB-α and downregulates autophagy-related genes in peripheral and central tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis | MDPI [mdpi.com]
Methodological & Application
Application Note: Profiling Autophagic Flux Inhibition using REV-ERB-IN-1 (Compound 24)
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Autophagy modulation, REV-ERB antagonism, and targeted oncology assays
Scientific Rationale & Mechanistic Background
Autophagy is a highly conserved cellular degradation pathway that acts as a double-edged sword in oncology. While it prevents tumor initiation in healthy cells, established tumors hijack autophagic flux to survive metabolic stress and chemotherapy[1]. Historically, Chloroquine (CQ) and Hydroxychloroquine (HCQ) have been the only FDA-approved autophagy flux inhibitors. However, their clinical utility is limited by the need for high dosages and long-term administration[1].
To overcome these limitations, a multitarget approach was developed, leading to the discovery of REV-ERB-IN-1 (Compound 24) [1]. This molecule is a first-in-class dual inhibitor targeting both the autophagic flux and REV-ERB, a nuclear receptor that regulates circadian rhythm and cellular metabolism[1][2]. By simultaneously blocking autophagosome-lysosome fusion and antagonizing REV-ERB-mediated survival pathways, REV-ERB-IN-1 demonstrates vastly superior anticancer efficacy compared to CQ, particularly in melanoma and breast cancer models[1].
Causality in Assay Design
When evaluating novel autophagy inhibitors like REV-ERB-IN-1, measuring LC3-II accumulation alone is insufficient. An increase in LC3-II can indicate either the induction of autophagy or the blockade of downstream autolysosomal degradation. Therefore, a robust assay must simultaneously measure SQSTM1 (p62) —a cargo receptor degraded in autolysosomes. Co-accumulation of LC3-II and p62 confirms that REV-ERB-IN-1 acts as a late-stage flux inhibitor rather than an upstream inducer[2].
Dual inhibition mechanism of REV-ERB-IN-1 blocking cancer cell survival pathways.
Quantitative Data Summary
The following table summarizes the established pharmacological parameters of REV-ERB-IN-1 to guide dose-response planning in your assays[1][3].
| Parameter | Value / Description |
| Compound Name | Autophagy/REV-ERB-IN-1 (Compound 24) |
| Primary Targets | Autophagy flux, REV-ERB α / β |
| CC50 (BTB-474 Cells) | 2.3 µM |
| Mechanism of Action | Dual autophagosome-lysosome fusion blockade & REV-ERB antagonism |
| Key Biomarkers | ↑ LC3B-II, ↑ SQSTM1 (p62) |
| In Vivo Efficacy | Validated in mouse xenograft models of melanoma (Single agent) |
Experimental Workflow & Protocols
To validate the mechanism of action of REV-ERB-IN-1 in your specific cell lines (e.g., BTB-474 breast cancer or A375 melanoma cells), a tripartite approach is required: biochemical flux analysis, morphological puncta quantification, and viability screening.
Step-by-step experimental workflow for validating REV-ERB-IN-1 autophagic inhibition.
Protocol A: Immunoblotting for Autophagic Flux
Objective: Quantify the biochemical accumulation of autophagosome markers to confirm flux blockade.
-
Cell Seeding: Seed BTB-474 or A375 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment: Treat cells with REV-ERB-IN-1 at varying concentrations (e.g., 0.5 µM, 1.0 µM, 2.5 µM, and 5.0 µM) for 24 hours.
-
Critical Control: Include a vehicle control (DMSO < 0.1%) and a positive flux inhibitor control (e.g., Bafilomycin A1 at 100 nM for the last 4 hours). If REV-ERB-IN-1 truly blocks late-stage flux, co-treatment with Bafilomycin A1 should not result in an additive increase in LC3-II compared to Bafilomycin A1 alone.
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Western Blotting:
-
Resolve 20-30 µg of protein lysate on a 12% or 4-20% gradient SDS-PAGE gel.
-
Transfer to a PVDF membrane (0.2 µm pore size is strictly recommended to prevent the loss of the low-molecular-weight LC3 protein, ~14-16 kDa).
-
Probe with primary antibodies against LC3B (1:1000), SQSTM1/p62 (1:1000), and a loading control like GAPDH or Actin (1:5000).
-
-
Data Interpretation: Calculate the ratio of LC3-II to the loading control. A dose-dependent accumulation of both LC3-II and p62 confirms that REV-ERB-IN-1 is successfully halting autophagosomal degradation[2].
Protocol B: Fluorescence Microscopy (GFP-LC3 Puncta Assay)
Objective: Visually confirm the accumulation of autophagosomes in the perinuclear region.
-
Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect with a GFP-LC3 expression plasmid using a standard lipid-based reagent (e.g., Lipofectamine 3000) for 24 hours.
-
Treatment: Apply REV-ERB-IN-1 (2.5 µM) for 16-24 hours. During autophagosome maturation, the diffuse cytosolic GFP-LC3-I is lipidated to GFP-LC3-II and recruited to autophagosomal membranes, appearing as distinct fluorescent perinuclear dots[4].
-
Fixation: Wash with PBS and fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Mount coverslips using a DAPI-containing mounting medium to visualize nuclei.
-
Imaging & Quantification: Image using a confocal microscope (e.g., 60x or 100x oil objective). Quantify the average number of GFP-LC3 puncta per cell across at least 50 cells per biological replicate. REV-ERB-IN-1 treated cells will show a statistically significant increase in perinuclear puncta compared to vehicle controls[2][4].
Protocol C: Cell Viability & Cytotoxicity (CC50 Determination)
Objective: Assess the downstream anti-tumor efficacy resulting from dual REV-ERB and autophagy inhibition.
-
Plating: Seed cells in a 96-well opaque-walled plate at 5×103 cells/well.
-
Dose-Response: Treat with a 10-point serial dilution of REV-ERB-IN-1 (ranging from 0.01 µM to 50 µM) for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent ATP-based assay) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Analysis: Read luminescence using a microplate reader. Normalize data to the vehicle control and use non-linear regression (curve fit) in GraphPad Prism to calculate the CC50. Expect a CC50 of approximately 2.3 µM in susceptible lines like BTB-474[3].
References
-
Palomba, M., Vecchio, D., Allavena, G., Capaccio, V., De Mei, C., Scarpelli, R., & Grimaldi, B. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349-379. Retrieved from:[Link]
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Measuring Autophagic Flux with REV-ERB Modulators: A Detailed Guide
Introduction: The Interplay of Circadian Rhythms and Cellular Housekeeping
Autophagy is a fundamental catabolic process responsible for the degradation and recycling of cellular components, playing a pivotal role in maintaining cellular homeostasis. The dynamic nature of this process, termed autophagic flux , represents the complete sequence from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Accurate measurement of autophagic flux is crucial for understanding its role in both health and disease.
Emerging evidence has unveiled a fascinating link between the core molecular clock and the regulation of autophagy. A key player in this intersection is the nuclear receptor REV-ERBα/β (NR1D1/2), a transcriptional repressor that is a cornerstone of the circadian clock.[1][2] Pharmacological modulation of REV-ERB activity has been shown to significantly impact autophagic processes, offering a valuable tool for researchers to investigate this critical cellular pathway.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize REV-ERB modulators to measure autophagic flux. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation. For the purpose of this guide, we will focus on the well-characterized REV-ERB agonist SR9009 , which has been demonstrated to inhibit autophagy.[3][5] The principles and methods described herein can be adapted for other REV-ERB modulators, including a hypothetical inhibitor designated REV-ERB-IN-1 .
The Science Behind the Method: REV-ERB and its Role in Autophagy Regulation
REV-ERBα acts as a transcriptional repressor of several key autophagy-related (Atg) genes.[6] By binding to REV-ERB response elements (ROREs) in the promoter regions of these genes, REV-ERBα can suppress their expression, thereby downregulating the autophagy machinery. The activation of REV-ERBα by synthetic agonists, such as SR9009, enhances this repressive activity, leading to an inhibition of autophagic flux.[3][5][7] This is evidenced by a decrease in the formation of autophagosomes and an accumulation of autophagy substrates like p62/SQSTM1.[3][7]
Conversely, the inhibition of REV-ERB, for instance with an antagonist like SR8278 or a hypothetical REV-ERB-IN-1 , would be expected to de-repress the expression of Atg genes, potentially leading to an increase in autophagic flux. This makes pharmacological modulation of REV-ERB a powerful tool to bidirectionally control and study autophagy.
Visualizing the REV-ERB-Autophagy Signaling Pathway
Caption: REV-ERBα-mediated transcriptional repression of autophagy-related genes.
Measuring Autophagic Flux using the LC3 Turnover Assay
The most widely accepted method to measure autophagic flux is the LC3 turnover assay. This assay relies on monitoring the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is proportional to the number of autophagosomes. However, a static measurement of LC3-II can be misleading, as an accumulation could signify either increased autophagosome formation or a blockage in their degradation.
To resolve this, the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation, causing LC3-II to accumulate. The difference in LC3-II levels with and without the inhibitor represents the amount of LC3-II that has been degraded in the lysosome, providing a true measure of autophagic flux.
Experimental Workflow
The following protocol outlines the steps to measure the effect of a REV-ERB modulator on autophagic flux using the LC3 turnover assay.
Visualizing the Experimental Workflow
Caption: Workflow for the LC3 turnover assay to measure autophagic flux.
Detailed Protocol: LC3 Turnover Assay with a REV-ERB Modulator
Materials
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
REV-ERB Modulator (e.g., SR9009) stock solution in a suitable solvent (e.g., DMSO)
-
Lysosomal Inhibitor (e.g., Bafilomycin A1) stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare fresh dilutions of the REV-ERB modulator and lysosomal inhibitor in complete cell culture medium.
-
Aspirate the old medium from the cells and add the treatment media according to the experimental groups:
-
Group 1 (Vehicle): Medium with vehicle control (e.g., DMSO).
-
Group 2 (REV-ERB Modulator): Medium with the desired concentration of the REV-ERB modulator (e.g., 10 µM SR9009).
-
Group 3 (Lysosomal Inhibitor): Medium with the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.
-
Group 4 (Combination): Medium with the REV-ERB modulator for the full duration, with the lysosomal inhibitor added for the last 2-4 hours.
-
-
Incubate for the desired treatment period (e.g., 24 hours for the REV-ERB modulator).
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis and Interpretation
-
Densitometry:
-
Quantify the band intensities for LC3-II, p62, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the corresponding loading control for each lane.
-
-
Calculating Autophagic Flux:
-
Autophagic flux is determined by the difference in the normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.
-
Flux = (LC3-II with lysosomal inhibitor) - (LC3-II without lysosomal inhibitor)
-
Compare the calculated flux between the vehicle-treated and REV-ERB modulator-treated groups.
-
-
Interpreting the Results:
-
Inhibition of Autophagy (e.g., with SR9009): You would expect to see a decrease in the calculated autophagic flux in the SR9009-treated group compared to the vehicle control. Additionally, you may observe an accumulation of p62 in the SR9009-treated samples, as its degradation via autophagy is inhibited.
-
Induction of Autophagy (e.g., with a hypothetical REV-ERB-IN-1): You would anticipate an increase in the calculated autophagic flux in the inhibitor-treated group compared to the vehicle control. This would be accompanied by a decrease in p62 levels, indicating its enhanced degradation.
-
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the LC3 turnover assay.
| Treatment Group | Normalized LC3-II | Normalized p62 | Calculated Autophagic Flux (ΔLC3-II) |
| Vehicle | 1.0 | 1.0 | 2.5 |
| Vehicle + Baf A1 | 3.5 | 1.2 | |
| SR9009 | 0.8 | 1.8 | 1.2 |
| SR9009 + Baf A1 | 2.0 | 2.0 |
Note: The values in this table are for illustrative purposes only.
Self-Validating Systems and Causality
The experimental design incorporates several key elements to ensure the trustworthiness and validity of the results:
-
Lysosomal Inhibitor Control: The inclusion of a lysosomal inhibitor is fundamental to measuring flux rather than static autophagosome levels. This control group establishes the baseline rate of autophagosome clearance.
-
Loading Control: Probing for a housekeeping protein like β-actin or GAPDH is essential to confirm equal protein loading across all lanes, ensuring that any observed changes in LC3-II or p62 are not due to experimental variability.
-
p62 as a Secondary Marker: p62 is a substrate of autophagy, and its levels are inversely correlated with autophagic flux. Observing changes in p62 levels that are consistent with the LC3 turnover data provides an independent validation of the effect on autophagy. For instance, if a REV-ERB modulator inhibits autophagic flux, you would expect both a decrease in the calculated LC3 flux and an increase in p62 levels.
Conclusion
The modulation of REV-ERB activity presents a valuable and specific approach to investigate the intricate regulation of autophagy. The protocols and principles outlined in this application note provide a robust framework for utilizing REV-ERB modulators, such as the agonist SR9009 or a hypothetical inhibitor like REV-ERB-IN-1 , to accurately measure autophagic flux. By carefully designing experiments with the appropriate controls and validation steps, researchers can gain deeper insights into the critical interplay between the circadian clock and cellular homeostasis.
References
-
Brown, M. R., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease, 13(4), 353. [Link]
-
Glick, D., Barth, S., & Macleod, K. F. (2010). Autophagy: cellular and molecular mechanisms. The Journal of pathology, 221(1), 3–12. [Link]
-
Sulli, G., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351–355. [Link]
-
Cancer Discovery. (2018). REV-ERB Agonists Block Autophagy in Cancer Cells. Cancer Discovery, 8(3), 261. [Link]
-
Grimaldi, B., et al. (2014). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene, 34(24), 3126–3137. [Link]
-
Chen, P., et al. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics, 10(11), 4803–4818. [Link]
-
De Mei, C., et al. (2015). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Autophagy, 11(1), 215–217. [Link]
-
Palomba, M., et al. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349–379. [Link]
-
Mizushima, N., Yoshimori, T., & Levine, B. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313–326. [Link]
-
Zhang, X., & Li, P. (2025). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Cardiovascular Medicine, 12, 1355835. [Link]
-
Brown, M. R., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. ResearchGate. [Link]
-
Amador, A., et al. (2025). Nuclear receptor protein: REV-ERB. Heliyon, 11(5), e33215. [Link]
-
Wikipedia. (2024). Rev-Erb. [Link]
-
Woldt, E., et al. (2013). Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. Nature medicine, 19(8), 1039–1046. [Link]
Sources
- 1. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-Erb - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 6. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. milkyeggs.com [milkyeggs.com]
Application Notes & Protocols: Modulating Autophagy in Cell Culture with REV-ERB Agonists
An in-depth guide to the use of REV-ERB agonists in cell culture for autophagy studies, designed for researchers, scientists, and drug development professionals.
Introduction: The Intersection of Circadian Rhythms and Cellular Housekeeping
The circadian clock is an intrinsic, self-sustaining timekeeping system that orchestrates a vast array of physiological processes, from sleep-wake cycles to metabolic homeostasis. At the heart of this molecular clockwork are core transcriptional regulators, including the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These proteins function as potent transcriptional repressors, rhythmically suppressing the expression of key clock and metabolic genes, thereby linking time-of-day to cellular function[1][2].
A growing body of evidence has revealed a profound connection between the circadian machinery and autophagy, the cell's fundamental process for degrading and recycling damaged organelles and misfolded proteins[3][4]. This process is not static but exhibits a daily rhythm, suggesting that the cell's "housekeeping" activities are under circadian control. REV-ERBα has emerged as a critical node in this regulatory network, directly influencing the transcriptional landscape of autophagy-related genes[1][4].
Pharmacological tools that can modulate REV-ERB activity have become invaluable for dissecting this relationship. This guide focuses on the application of synthetic REV-ERB agonists for studying autophagy in cell culture. While the user query specified "REV-ERB-IN-1," the vast majority of published, peer-reviewed research has been conducted with potent and specific agonists such as SR9009 and SR9011 [5][6]. Therefore, this document will use these well-characterized compounds as the primary examples to ensure the protocols are grounded in established scientific literature. The principles and methodologies described herein are broadly applicable to any potent REV-ERB agonist used to investigate the suppression of autophagy.
Mechanism of Action: Transcriptional Repression of the Autophagy Machinery
REV-ERBα functions as a heme-responsive nuclear receptor that represses gene transcription by recruiting co-repressor complexes, such as the Nuclear Co-repressor (NCoR) complex, to specific DNA recognition sequences known as ROR response elements (ROREs) in the promoter regions of its target genes[7].
Synthetic agonists like SR9009 bind to the ligand-binding domain of REV-ERBα and REV-ERBβ, stabilizing the receptor in a conformation that enhances the recruitment of this co-repressor machinery. This action potentiates the transcriptional repression of REV-ERB target genes[6][8]. Several core components of the autophagy pathway have been identified as direct or indirect targets of REV-ERB-mediated repression. These include genes essential for the initiation and nucleation of the autophagosome, such as Atg5, Becn1 (Beclin 1), and Ulk1[1][9][10][11].
By suppressing the transcription of these essential genes, REV-ERB agonists effectively block autophagy at an early stage, preventing the formation of autophagosomes[12]. This contrasts with late-stage autophagy inhibitors like Chloroquine (CQ) or Bafilomycin A1 (BafA1), which prevent the fusion of autophagosomes with lysosomes[12]. This mechanistic distinction is crucial for designing and interpreting experiments.
Application Notes: Key Considerations for Experimental Design
Designing robust experiments requires careful planning. The following points provide field-proven insights into the critical variables for studying REV-ERB-mediated autophagy inhibition.
Cell Line Selection
The anti-autophagic and cytotoxic effects of REV-ERB agonists have been demonstrated across a wide range of cancer cell lines, including those derived from brain, breast, colon, melanoma, and leukemia, with varied oncogenic drivers[5][13]. The effect is also observed in non-cancerous cell types like pancreatic β-cells[14]. It is crucial to:
-
Establish a Baseline: Before treatment, characterize the basal level of autophagy in your chosen cell line. Some cell lines, particularly aggressive cancer cells, have a high basal autophagic flux and may be more sensitive to its inhibition.
-
Verify REV-ERB Expression: Confirm that your cell line expresses REV-ERBα (NR1D1) and/or REV-ERBβ (NR1D2) at the mRNA or protein level. While broadly expressed, levels can vary.
Compound Handling and Dosing
-
Solubility: REV-ERB agonists like SR9009 are highly hydrophobic. They should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle-only (DMSO) control in every experiment.
Dose-Response and Time-Course Studies
It is imperative to perform dose-response and time-course experiments to identify the optimal experimental window for your specific cell line and assay. Treatment with a REV-ERB agonist can induce apoptosis, so it is critical to distinguish between specific autophagy inhibition and general cytotoxicity[5][14].
| Parameter | Typical Range | Rationale & Key Considerations |
| Concentration | 1 - 20 µM | Start with a range (e.g., 1, 5, 10, 20 µM). Lower concentrations may be sufficient to modulate transcription, while higher concentrations are often required for cytotoxic effects. Note that some studies have reported potential REV-ERB-independent effects at higher concentrations[8][15]. |
| Duration | 6 - 72 hours | Transcriptional changes can be detected within hours. However, observing changes in protein levels (LC3-II, p62) or cell phenotype typically requires 24-48 hours. Extended time points (72h) are often used to assess long-term viability and apoptosis[13]. |
Essential Experimental Controls
Self-validating protocols rely on a complete set of controls to ensure that the observed effects are specific to the intended mechanism.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used for the highest drug dose. This is the primary negative control.
-
Positive Control (Autophagy Induction): Starvation (e.g., culturing in Earle's Balanced Salt Solution, EBSS) or treatment with rapamycin (an mTOR inhibitor) can be used to induce autophagy and validate that the detection assays are working correctly.
-
Positive Control (Autophagy Inhibition): Treatment with a lysosomal inhibitor like Chloroquine (CQ, typically 20-50 µM) or Bafilomycin A1 (BafA1, typically 10-100 nM) blocks autophagy at a late stage. This is a critical control for flux assays and serves as a benchmark for autophagy blockade.
Core Protocols for Assessing Autophagy Inhibition
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This is the most widely used method to monitor autophagy. Microtubule-associated protein 1 light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction, which is then recruited to the autophagosome membrane. p62 (also known as SQSTM1) is a cargo receptor that is degraded during the autophagic process. Inhibition of autophagy at an early stage by a REV-ERB agonist is expected to reduce the accumulation of LC3-II and cause an increase in p62 levels due to blocked degradation[14][16].
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of the REV-ERB agonist (e.g., SR9009) and controls (Vehicle, CQ) for the chosen duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold 1X PBS.
-
Lyse the cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail[17].
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 12-15% SDS-PAGE gel. It is critical to use a higher percentage gel or a gradient gel to resolve the small difference between LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa)[18].
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse or Rabbit anti-Actin or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Analyze both the LC3-II/Actin ratio and the p62/Actin ratio.
Protocol 2: The Autophagic Flux Assay
A static measurement of LC3-II can be ambiguous. For instance, a decrease in LC3-II could mean either reduced autophagosome formation (inhibition) or increased autophagosome degradation (induction). The autophagic flux assay resolves this by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor. If a REV-ERB agonist truly inhibits autophagy initiation, it should prevent the robust accumulation of LC3-II that is seen when lysosomal degradation is blocked[14][19][20].
Sources
- 1. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 2. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BIOCELL | Free Full-Text | Autophagy and circadian rhythms: interactions and clinical implications [techscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 7. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Circadian Clock Genes REV-ERBs Inhibits Granulosa Cells Apoptosis by Regulating Mitochondrial Biogenesis and Autophagy in Polycystic Ovary Syndrome [frontiersin.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
In vivo delivery of REV-ERB-IN-1 for autophagy research
Application Note: In Vivo Delivery of REV-ERB-IN-1 (Compound 24) for Autophagy and Circadian Research in Oncology
Executive Summary
The pharmacological targeting of autophagy has emerged as a critical frontier in oncology. However, the clinical translation of first-generation autophagy flux inhibitors, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), is often hindered by the necessity for high-dose, long-term administration[1]. REV-ERB-IN-1 (Compound 24) represents a paradigm shift as a first-in-class dual inhibitor of both autophagy and the circadian nuclear receptor REV-ERB[1]. This application note details the mechanistic rationale, physicochemical formulation strategy, and validated in vivo protocols for deploying REV-ERB-IN-1 in preclinical xenograft models.
Scientific Rationale: The Convergence of Autophagy and Circadian Pathways
In cancer biology, autophagy acts as a double-edged sword. While functional autophagic degradation protects against initial tumorigenesis, established tumors hijack the autophagy-lysosome system to reprogram their proteome, survive metabolic stress, and resist chemotherapy[2].
Recent studies demonstrate that the nuclear receptor REV-ERB, a master regulator of circadian rhythm and cellular metabolism, plays a compensatory pro-survival role when autophagic flux is compromised[1][3]. Pharmacological inhibition of REV-ERB disrupts this metabolic adaptation, profoundly sensitizing cancer cells to autophagy blockade[1]. By integrating these two mechanisms into a single pharmacophore, REV-ERB-IN-1 achieves an in vitro anticancer potency up to 50 times greater than CQ, while maintaining a favorable therapeutic index that spares healthy human mammary epithelial cells (HMECs)[4].
Mechanism of Action
Dual mechanism of REV-ERB-IN-1 disrupting both REV-ERB metabolism and autophagic flux.
Physicochemical Profiling & In Vivo Formulation Strategy
REV-ERB-IN-1 (Molecular Weight: 457.43, Formula: C24H32Cl2F2N2)[5] is highly hydrophobic, presenting challenges for direct aqueous dissolution. To ensure systemic bioavailability and prevent precipitation upon injection, a multi-component co-solvent system is strictly required[6].
Causality of Solvent Selection:
-
10% DMSO: Acts as the primary solvent to efficiently break the crystal lattice of the lyophilized powder.
-
40% PEG300: Serves as a miscible co-solvent that encapsulates the hydrophobic compound, preventing it from crashing out when transitioning to an aqueous environment.
-
5% Tween 80: A non-ionic surfactant that reduces surface tension, preventing the formation of large, insoluble micelles.
-
45% Saline: Provides the isotonic aqueous vehicle necessary for physiological compatibility and minimizing injection-site necrosis.
Step-by-Step Formulation Protocol
Step-by-step in vivo formulation protocol for REV-ERB-IN-1 ensuring complete dissolution.
Self-Validating Methodology (Target Concentration: 2 mg/mL):
-
Weighing: Accurately weigh 2.0 mg of REV-ERB-IN-1 powder into a sterile microcentrifuge tube.
-
Primary Dissolution: Add 100 μL of high-purity DMSO. Vortex vigorously for 30 seconds. Validation Check: The solution must be completely transparent without visible particulates. If necessary, sonicate in a water bath at 37°C for 2-5 minutes.
-
Co-solvent Addition: Add 400 μL of PEG300. Pipette up and down to ensure complete homogenization.
-
Surfactant Integration: Add 50 μL of Tween 80. Vortex for 1 minute. Validation Check: The mixture will become viscous but must remain optically clear. Any opalescence indicates incomplete primary dissolution.
-
Aqueous Phase: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously swirling the tube. Rapid addition will cause the compound to crash out of solution[6].
-
Final Verification: The final 1 mL working solution (2 mg/mL) must be clear. Use immediately for in vivo dosing. Do not store the aqueous working solution long-term[6].
In Vivo Experimental Workflow (Melanoma Xenograft Model)
To evaluate the in vivo anticancer efficacy of REV-ERB-IN-1, researchers utilize established murine xenograft models[1][2].
Protocol:
-
Animal Acclimation: Utilize female CD1 mice (8–9 weeks of age)[2]. House in a temperature-controlled environment with a strict 12-hour light/dark cycle to maintain circadian baseline (critical for REV-ERB targeting)[2]. Allow 4 days of acclimation prior to the study[2].
-
Tumor Inoculation: Inject melanoma cells subcutaneously into the right flank. Monitor tumor volume using digital calipers until tumors reach an average volume of 100 mm³.
-
Dosing Regimen: Administer the freshly prepared REV-ERB-IN-1 working solution via intraperitoneal (IP) injection.
-
Monitoring Autophagy Flux: To validate target engagement in vivo, extract tumor tissue post-euthanasia. Perform Western blot analysis to quantify the accumulation of LC3-II and p62/SQSTM1, standard markers of autophagosome-lysosome fusion blockade, in accordance with the 4th edition guidelines for monitoring autophagy[7][8].
Quantitative Data Summary
The dual-targeting strategy of REV-ERB-IN-1 yields significantly enhanced cytotoxicity profiles compared to traditional single-target autophagy inhibitors.
| Parameter | Chloroquine (CQ) | REV-ERB-IN-1 (Compound 24) | Biological Implication |
| Primary Target(s) | Autophagic Flux (Lysosome) | Autophagic Flux + REV-ERB | Dual inhibition prevents circadian metabolic escape mechanisms[1]. |
| CC₅₀ (BTB-474 Cells) | > 100 μM | 2.3 μM | Up to 50-fold increase in in vitro anticancer potency[4][9]. |
| Toxicity to HMECs | Moderate | Negligible | High selectivity; spares healthy human mammary epithelial cells[4]. |
| In Vivo Efficacy | Requires high/frequent dosing | Efficacious as a single agent | Optimal drug-like properties for solid tumor xenografts (Melanoma)[1]. |
References
-
Palomba, M., Vecchio, D., Allavena, G., Capaccio, V., De Mei, C., Scarpelli, R., & Grimaldi, B. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349–379. URL: [Link]
-
Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. URL: [Link]
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ORCID [orcid.org]
- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR8278 | TargetMol [targetmol.com]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Probing the Circadian Clock: An Experimental Guide to the REV-ERB Agonist GSK4112
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of REV-ERB Chemical Biology
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the molecular oscillator to metabolic and inflammatory pathways.[1][2][3][4] The discovery of heme as their endogenous ligand spurred the development of synthetic ligands to pharmacologically interrogate their function.[1][5] This guide provides a detailed experimental framework for utilizing a first-generation synthetic REV-ERB agonist, GSK4112. While the user may have searched for "REV-ERB-IN-1," this term does not correspond to a widely recognized chemical probe in the scientific literature. Therefore, this guide will focus on the well-characterized and foundational compound, GSK4112, while also drawing relevant insights from studies involving the more potent, structurally related agonist, SR9009.
A critical consideration for any researcher using these chemical probes is the growing body of evidence suggesting potential off-target, REV-ERB-independent effects.[6][7][8] Consequently, this guide is built upon a foundation of scientific integrity, emphasizing the indispensable nature of rigorous controls to ensure that the observed biological effects are indeed mediated by the intended target.
Section 1: Understanding the Tool - The REV-ERB Agonist GSK4112
Mechanism of Action: Enhancing Transcriptional Repression
GSK4112 functions as a synthetic agonist of both REV-ERBα and REV-ERBβ.[9][10][11] In its basal state, REV-ERBα resides in the nucleus and rhythmically binds to REV-ERB response elements (RevREs) or ROR response elements (ROREs) in the promoter regions of its target genes, most notably Bmal1 (Arntl), a core activator of the circadian clock.[2][12][13] Upon binding its natural ligand, heme, or a synthetic agonist like GSK4112, REV-ERBα undergoes a conformational change that enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[9][10][11][13] This complex then deacetylates histones at the target gene promoter, leading to chromatin condensation and transcriptional repression.
Signaling Pathway of REV-ERBα Agonist Action
Caption: GSK4112 enters the nucleus to bind to REV-ERBα, enhancing the recruitment of the NCoR/HDAC3 co-repressor complex and leading to the transcriptional repression of target genes like Bmal1.
Physicochemical Properties and Handling
Proper handling and storage of GSK4112 are paramount for reproducible experimental outcomes.
| Property | Value | Source/Recommendation |
| Molecular Formula | C₂₃H₂₇ClN₂O₄S | PubChem CID: 24838645 |
| Molecular Weight | 479.0 g/mol | PubChem CID: 24838645 |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO (e.g., to 10 mM) | [8] |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles. | General laboratory practice |
Note: It is crucial to perform a solubility test for each new batch of the compound.
Quality Control: Ensuring Probe Integrity
The purity and identity of your GSK4112 sample should be verified before use.
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Purity should ideally be >95%.
-
Identity: Confirm the molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structure: For rigorous studies, structural confirmation by ¹H NMR and ¹³C NMR is recommended.
Section 2: Experimental Design - The Imperative of Controls
The potential for off-target effects of REV-ERB agonists necessitates a multi-pronged approach to experimental validation.
The Gold Standard: Genetic Validation
The most definitive method to confirm that the effects of GSK4112 are mediated by REV-ERB is to use genetic knockout models.
-
REV-ERBα/β Double Knockout (DKO) Cells/Animals: The observation that a biological effect of GSK4112 is absent in DKO systems provides strong evidence for on-target activity.[6][14][15]
The Challenge of a Chemical Negative Control
Ideally, a chemical negative control is a structurally similar but biologically inactive molecule. As of the writing of this guide, a well-validated, commercially available inactive enantiomer or structural analogue of GSK4112 or SR9009 has not been prominently featured in the literature.
In the absence of a dedicated negative control, researchers should consider the following strategies:
-
Use of a Structurally Unrelated REV-ERB Agonist: Confirming a key phenotype with a structurally distinct REV-ERB agonist can increase confidence that the effect is on-target.
-
Dose-Response Analysis: A clear dose-dependent effect is a hallmark of a specific compound-target interaction.
-
Use of a REV-ERB Antagonist: The REV-ERB antagonist SR8278 can be used to determine if the effects of GSK4112 can be reversed or blocked, providing further evidence for on-target activity.[16][17]
Experimental Validation Workflow
Caption: A rigorous workflow for validating the on-target effects of GSK4112, culminating in genetic knockout experiments.
Section 3: Core Application Protocols
In Vitro Application: Cell-Based Assays
3.1.1 Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with varying concentrations of GSK4112 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble REV-ERBα in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble REV-ERBα as a function of temperature for both vehicle- and GSK4112-treated samples. A rightward shift in the melting curve for GSK4112-treated samples indicates target engagement.
-
3.1.2 Functional Readout: Bmal1 Promoter-Luciferase Reporter Assay
This assay measures the ability of GSK4112 to repress the transcription of a key REV-ERBα target gene, Bmal1.
Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the Bmal1 promoter driving firefly luciferase expression and a control plasmid with a constitutive promoter (e.g., SV40) driving Renilla luciferase expression (for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a dose range of GSK4112 or vehicle (DMSO).
-
-
Lysis and Luminescence Measurement:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells using a dual-luciferase assay buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the GSK4112 concentration to determine the EC₅₀ value. A decrease in the luciferase signal indicates transcriptional repression.
-
3.1.3 Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of REV-ERBα target genes.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with GSK4112 or vehicle for a desired time period (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for REV-ERBα target genes (e.g., BMAL1, CLOCK, NPAS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method. A decrease in mRNA levels of target genes in GSK4112-treated cells compared to vehicle-treated cells indicates target engagement and functional activity.
-
In Vivo Application: Murine Studies
GSK4112 has limited in vivo utility due to poor pharmacokinetic properties.[9] However, the principles outlined here are applicable to more recent, bioavailable REV-ERB agonists like SR9009.
3.2.1 Dosing and Administration
-
Compound: SR9009 (as a more suitable in vivo tool)
-
Dose: Typically 100 mg/kg, administered via intraperitoneal (i.p.) injection.[18][19]
-
Vehicle: A common vehicle is a solution of 10% DMSO, 10% Tween 80, and 80% saline.
-
Dosing Schedule: The timing of administration is critical due to the circadian nature of REV-ERB expression. Dosing at specific Zeitgeber times (ZT) is often employed to probe different phases of the circadian cycle. For chronic studies, twice-daily injections (e.g., at ZT0 and ZT12) are common.[18]
3.2.2 Pharmacodynamic Readouts
-
Gene Expression in Tissues: At the end of the study, tissues of interest (e.g., liver, skeletal muscle, hypothalamus) can be harvested at specific time points to analyze the expression of REV-ERB target genes by qPCR.
-
Metabolic Phenotyping: Assess changes in body weight, fat mass, glucose tolerance, and plasma lipid levels.[19]
-
Behavioral Analysis: Monitor changes in locomotor activity and sleep-wake cycles.[18]
Section 4: Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Action |
| No effect of GSK4112 in cell-based assays | - Inactive compound- Low expression of REV-ERBα in the cell line- Assay conditions not optimal | - Verify compound identity and purity- Confirm REV-ERBα expression by Western blot or qPCR- Optimize compound concentration and incubation time |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure uniform cell suspension before plating- Use calibrated pipettes- Avoid using the outer wells of the plate |
| Inconsistent in vivo results | - Poor compound solubility or stability in vehicle- Inconsistent injection technique- Circadian variation in response | - Prepare fresh vehicle and compound solutions daily- Ensure proper i.p. injection technique- Strictly control the timing of injections and tissue harvesting |
| Observed effect is present in REV-ERB DKO cells/animals | - Off-target effect of the compound | - Conclude that the observed effect is REV-ERB-independent and investigate alternative targets.[6][7] |
Section 5: Conclusion and Future Perspectives
GSK4112 and its successors have been invaluable tools for dissecting the physiological roles of the REV-ERBs. However, as with any chemical probe, a thorough understanding of its mechanism of action and a commitment to rigorous experimental design, including the use of appropriate genetic controls, are essential for generating robust and reproducible data. The continued development of more potent and selective REV-ERB modulators, including isoform-selective compounds and well-validated negative controls, will undoubtedly provide deeper insights into the intricate interplay between the circadian clock, metabolism, and disease.
References
-
Amador, A., Huitron-Resendiz, S., Roberts, A. J., Kamenecka, T. M., Solt, L. A., & Burris, T. P. (2016). Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation. PLOS ONE, 11(9), e0162452. [Link]
-
Grant, D., Yin, L., Collins, J. L., Parks, D. J., Orband-Miller, L. A., Wisely, G. B., ... & Lazar, M. A. (2010). GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα. ACS chemical biology, 5(10), 925-932. [Link]
-
Chen, Y., Li, S., Wang, M., Liu, X., & Li, Y. (2022). Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. Frontiers in Oncology, 12, 843941. [Link]
-
Trump, R. P., Belyant, A., B-Rao, C., Frazee, J. S., Jones, C. S., Jones, J., ... & Billin, A. N. (2013). Optimized chemical probes for REV-ERBα. Journal of medicinal chemistry, 56(12), 5083-5092. [Link]
-
The transcriptional repressor REV-ERB as a novel target for disease. (n.d.). Imperial College London. [Link]
-
Dierickx, P., van der Veen, D. R., & Lazar, M. A. (2019). SR9009 has REV-ERB–independent effects on cell proliferation and metabolism. Proceedings of the National Academy of Sciences, 116(25), 12147-12152. [Link]
-
Zhang, Y., Li, X., Li, J., Samse, K., & Wang, Y. (2022). SR9009 improves heart function after pressure overload independent of cardiac REV-ERB. Frontiers in Cardiovascular Medicine, 9, 967355. [Link]
-
Yuan, X., Dong, D., Li, Z., & Wu, B. (2020). REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. International Journal of Medical Sciences, 17(5), 630. [Link]
-
Wang, N., Wang, H., Li, T., & Tao, X. (2019). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Cell death & disease, 10(4), 1-13. [Link]
-
Matta-Camacho, E., Banerjee, S., Hughes, T. S., Solt, L. A., Kojetin, D. J., & Burris, T. P. (2018). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biological Methods, 5(3). [Link]
-
Amir, M., Sagi, V., & Solt, L. A. (2022). Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism. Hapres, 1(1), 1-1. [Link]
-
Sahin, E., & Genc, S. (2023). Nuclear receptor protein: REV-ERB. Turkish Journal of Biology, 47(3), 169-181. [Link]
-
Rev-ErbA alpha. (2024, January 29). In Wikipedia. [Link]
-
Del-Pozo, J., Jeyaraju, D. V., & Lazar, M. A. (2021). REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and restrict diet-induced obesity. Science advances, 7(44), eabl4441. [Link]
-
Wu, B., & Li, F. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4169. [Link]
-
Wang, S., & Wu, B. (2023). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Physiology, 14, 1148705. [Link]
-
Griffin, P., & Olivas, A. (2019). Circadian clock protein Rev-erbα regulates neuroinflammation. Proceedings of the National Academy of Sciences, 116(11), 5132-5137. [Link]
-
Rev-Erb-α. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 15, 2026, from [Link]
-
Schnell, A., & Ripperger, J. A. (2015). REV-ERBα influences the stability and nuclear localization of the glucocorticoid receptor. Journal of cell science, 128(20), 3826-3838. [Link]
-
Meng, Q. J., McMaster, A., & Beesley, S. (2008). Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner. Journal of Cell Science, 121(21), 3629-3635. [Link]
-
Qian, L., Ding, X., Fan, X., Li, S., Qiao, Y., Zhang, X., & Li, J. (2023). Identification and validation of a novel prognostic circadian rhythm-related gene signature for stomach adenocarcinoma. Chronobiology international, 40(1), 58-71. [Link]
-
Piper, T., & Thevis, M. (2018). In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. Metabolites, 8(4), 79. [Link]
-
Wang, Z., & Nakamura, Y. (2019). The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE-and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. International journal of molecular sciences, 20(24), 6309. [Link]
-
Kojetin, D. J., & Burris, T. P. (2022). The role of REV-ERB in NASH. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1868(5), 166367. [Link]
-
Isorna, E., & Soengas, J. L. (2017). Daily rhythms of REV-ERBα and its role as transcriptional repressor of clock genes in fish hepatic oscillator. Chronobiology international, 34(6), 705-720. [Link]
Sources
- 1. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | SR9009 improves heart function after pressure overload independent of cardiac REV-ERB [frontiersin.org]
- 8. The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. web-api.polscientific.com [web-api.polscientific.com]
- 12. Rev-Erb-α | 1D. Rev-Erb receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 15. REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and restrict diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 19. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
Measuring Autophagic Flux with REV-ERB-IN-1: An Application Note and Protocol for LC3 Turnover Assay
Introduction: Deciphering Autophagic Dynamics with REV-ERB Modulation
Autophagy is a fundamental cellular process of self-degradation, essential for maintaining cellular homeostasis by removing damaged organelles and long-lived proteins. This catabolic process is intricately linked to cellular metabolism, stress responses, and a variety of disease states, including cancer and neurodegeneration. A key hallmark of autophagy is the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The microtubule-associated protein 1 light chain 3 (LC3) is a reliable biomarker for monitoring autophagic activity. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane.[1]
However, a static measurement of LC3-II levels can be misleading, as an accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the final degradation step within the autolysosome.[1][2] To accurately measure the dynamic process of autophagy, a technique known as the LC3 turnover assay, or autophagic flux assay, is employed.[1][2][3] This assay provides a more accurate assessment of autophagic activity by measuring the rate of LC3-II degradation.[2]
Recent research has unveiled a compelling link between the circadian clock machinery and the regulation of autophagy.[4] The nuclear receptor REV-ERBα, a key component of the circadian clock, has emerged as a transcriptional repressor of autophagy.[5][6] Pharmacological activation of REV-ERB has been shown to inhibit autophagy, presenting a novel avenue for therapeutic intervention in diseases with dysregulated autophagy.[5][6]
This application note provides a detailed protocol for performing an LC3 turnover assay to investigate the inhibitory effects of REV-ERB-IN-1, a dual inhibitor of REV-ERB and autophagy, on autophagic flux.[7][8][9]
The Principle of the LC3 Turnover Assay
The LC3 turnover assay is based on the principle of inhibiting lysosomal degradation to quantify the amount of LC3-II that is delivered to the lysosome for degradation over a specific period.[1][3] This is achieved by treating cells with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of autophagosomes. By comparing the amount of LC3-II in the presence and absence of a lysosomal inhibitor, one can determine the autophagic flux. An increase in LC3-II accumulation in the presence of the inhibitor is indicative of a functional and active autophagic process.[1][2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow of the LC3 Turnover Assay Principle."
REV-ERB-IN-1: A Dual Modulator of Circadian Rhythm and Autophagy
REV-ERB-IN-1 is a small molecule identified as a dual inhibitor of the nuclear receptor REV-ERB and the autophagy process.[7][8][9] As a REV-ERB agonist, it enhances the transcriptional repressor activity of REV-ERB. Mechanistically, REV-ERB activation has been shown to suppress the expression of key autophagy-related genes, thereby inhibiting the initiation of autophagy.[5][6] This dual-action makes REV-ERB-IN-1 a valuable tool for dissecting the intricate relationship between the circadian clock and cellular degradation pathways.
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "Mechanism of REV-ERB-IN-1 in Autophagy Inhibition."
Protocol: LC3 Turnover Assay Using REV-ERB-IN-1
This protocol provides a step-by-step guide for assessing the effect of REV-ERB-IN-1 on autophagic flux in cultured mammalian cells using Western blotting to detect LC3-I and LC3-II levels.
Materials and Reagents
| Reagent | Recommended Concentration/Supplier |
| Cell Line | Appropriate for the research question (e.g., HeLa, U2OS) |
| Cell Culture Medium | As required for the chosen cell line |
| Fetal Bovine Serum (FBS) | High-quality, heat-inactivated |
| Penicillin-Streptomycin | Standard concentration |
| REV-ERB-IN-1 | MedChemExpress (HY-139545) or equivalent |
| Bafilomycin A1 | 100 nM (Sigma-Aldrich, B1793) or equivalent |
| DMSO (Dimethyl sulfoxide) | Cell culture grade |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| RIPA Lysis Buffer | with Protease and Phosphatase Inhibitors |
| BCA Protein Assay Kit | Thermo Fisher Scientific or equivalent |
| Laemmli Sample Buffer (4X) | Bio-Rad or equivalent |
| SDS-PAGE Gels | 15% or 4-20% gradient gels |
| PVDF Membrane | 0.22 µm pore size |
| Transfer Buffer | Standard formulation |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Primary Antibody: anti-LC3B | 1:1000 dilution (Cell Signaling Technology, #2775) |
| Primary Antibody: anti-β-actin | 1:5000 dilution (Loading Control) |
| HRP-conjugated Secondary Antibody | Appropriate for the primary antibody host |
| Chemiluminescent Substrate | ECL or similar |
Experimental Workflow
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Experimental workflow for the LC3 turnover assay."
Step-by-Step Methodology
1. Cell Seeding (Day 1)
-
Seed your chosen cell line into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
2. Cellular Treatment (Day 2)
-
Prepare stock solutions of REV-ERB-IN-1 (e.g., 10 mM in DMSO) and Bafilomycin A1 (e.g., 10 µM in DMSO).
-
On the day of the experiment, dilute REV-ERB-IN-1 in fresh cell culture medium to the desired final concentration. A starting concentration of 2.5 µM is recommended based on its reported CC50 value.[7] A dose-response experiment is advisable to determine the optimal concentration for your cell line.
-
Set up the following treatment groups in duplicate or triplicate:
-
Group 1: Vehicle Control: Treat cells with an equivalent volume of DMSO.
-
Group 2: Vehicle + Bafilomycin A1: Treat cells with DMSO.
-
Group 3: REV-ERB-IN-1: Treat cells with the desired concentration of REV-ERB-IN-1.
-
Group 4: REV-ERB-IN-1 + Bafilomycin A1: Treat cells with REV-ERB-IN-1.
-
-
Incubate the cells for a desired time period (e.g., 24 hours). The optimal treatment time may vary depending on the cell line and should be determined empirically.
-
Four hours before the end of the REV-ERB-IN-1 treatment , add Bafilomycin A1 (final concentration 100 nM) to the wells for Group 2 and Group 4. Add an equivalent volume of DMSO to the wells for Group 1 and Group 3.
-
Incubate for the final 4 hours.
3. Protein Extraction and Quantification (Day 3)
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Western Blot Analysis (Day 3)
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel. The higher percentage gel provides better resolution for the small LC3 proteins.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (1:1000) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Data Analysis and Interpretation
-
Quantify Band Intensities: Use densitometry software (e.g., ImageJ) to quantify the band intensities for LC3-II and the loading control for each sample.
-
Normalize LC3-II Levels: Normalize the LC3-II band intensity to the corresponding loading control band intensity for each lane.
-
Calculate Autophagic Flux: Autophagic flux is represented by the difference in normalized LC3-II levels between samples treated with and without Bafilomycin A1.
-
Basal Autophagic Flux: (Normalized LC3-II in Vehicle + Baf A1) - (Normalized LC3-II in Vehicle Control)
-
Autophagic Flux with REV-ERB-IN-1: (Normalized LC3-II in REV-ERB-IN-1 + Baf A1) - (Normalized LC3-II in REV-ERB-IN-1)
-
-
Interpretation of Results:
-
Increased Autophagic Flux: If the autophagic flux in the REV-ERB-IN-1 treated group is significantly higher than the basal flux, it indicates that REV-ERB-IN-1 induces autophagy.
-
Decreased Autophagic Flux: If the autophagic flux in the REV-ERB-IN-1 treated group is significantly lower than the basal flux, it indicates that REV-ERB-IN-1 inhibits autophagy.[1][2]
-
No Change in Autophagic Flux: If there is no significant difference, REV-ERB-IN-1 does not affect autophagic flux under the tested conditions.
-
Expected Outcome for REV-ERB-IN-1:
Based on the known function of REV-ERB agonists, treatment with REV-ERB-IN-1 is expected to decrease autophagic flux.[5][6] This would be observed as a smaller increase in LC3-II levels in the presence of Bafilomycin A1 in the REV-ERB-IN-1 treated cells compared to the vehicle-treated cells.
| Treatment | Expected LC3-II Level | Interpretation |
| Vehicle | Low | Basal level of autophagosomes. |
| Vehicle + Baf A1 | High | Accumulation of autophagosomes due to blocked degradation, indicating basal autophagic flux. |
| REV-ERB-IN-1 | Low | Inhibition of autophagosome formation. |
| REV-ERB-IN-1 + Baf A1 | Moderately High | Reduced accumulation of autophagosomes compared to Vehicle + Baf A1, indicating inhibited autophagic flux. |
Conclusion
The LC3 turnover assay is a robust and reliable method for quantifying autophagic flux. When combined with the use of specific modulators like REV-ERB-IN-1, this assay provides a powerful tool to investigate the regulatory roles of the circadian clock and nuclear receptors in the complex process of autophagy. Careful execution of the protocol and accurate interpretation of the data are crucial for obtaining meaningful insights into the cellular mechanisms governing health and disease.
References
-
Sulli, G., et al. (2018). REV-ERB Agonists Block Autophagy in Cancer Cells. Cancer Discovery, 8(3), 261. [Link]
-
Shen, W., et al. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics, 10(13), 5646–5664. [Link]
-
Zhang, L., et al. (2023). Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. World Journal of Oncology, 14(6), 461-472. [Link]
-
Li, M., et al. (2025). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Journal of Ovarian Research. [Link]
-
Woldt, E., et al. (2013). Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. Nature Medicine, 19(8), 1039–1046. [Link]
-
Gualtieri, D. C., et al. (2015). Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates. Autophagy, 11(9), 1643–1656. [Link]
-
Jiang, P., & Mizushima, N. (2015). Methods for the Detection of Autophagy in Mammalian Cells. Current Protocols in Cell Biology, 66(1), 12.8.1–12.8.19. [Link]
-
Green, K. F., et al. (2020). Measurement of autophagic flux in humans: an optimized method for blood samples. Autophagy, 17(10), 3126-3139. [Link]
-
Hansen, K. F., & Tauber, E. (2023). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Cardiovascular Medicine, 10, 1283000. [Link]
-
Palomba, M., et al. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349–379. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 166348143, Autophagy/REV-ERB-IN-1. Retrieved from [Link]
-
Pugsley, H. R. (2017). Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (125), 55637. [Link]
-
Woldt, E., et al. (2013). ResearchGate. Rev-erb-α modulates skeletal muscle autophagy. [Link]
-
Wang, C., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4168–4182. [Link]
-
Stamenkovic, S., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease, 13(4), 353. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 3. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Interrogating Autophagic Flux via CRISPR-Cas9 Knockout of the Circadian Repressor REV-ERBα (NR1D1)
Executive Summary
The interplay between circadian rhythms and cellular metabolism is fundamentally governed by the nuclear receptor REV-ERBα (encoded by the NR1D1 gene). Acting as a potent transcriptional repressor, REV-ERBα links the biological clock to metabolic homeostasis and immune responses. Recent breakthroughs have identified REV-ERBα as a master negative regulator of autophagy, directly repressing core autophagic machinery[1]. Consequently, genetic ablation of NR1D1 via CRISPR-Cas9 provides a powerful, self-validating model to study enhanced autophagic flux, mitochondrial clearance (mitophagy), and cellular survival in the context of metabolic diseases, myopathies, and cancer[2].
This application note provides a comprehensive, causality-driven guide to generating NR1D1 knockout (KO) cell lines and accurately quantifying the resulting autophagic flux.
Mechanistic Grounding: REV-ERBα as a Master Regulator of Autophagy
Autophagy is a highly dynamic, multi-step degradation process essential for cellular homeostasis. In wild-type cells, the BMAL1/CLOCK heterodimer drives the rhythmic expression of REV-ERBα[3]. Once translated, REV-ERBα translocates to the nucleus and binds to Retinoic acid-related Orphan Receptor Elements (ROREs) in the promoter regions of target genes.
Crucially, REV-ERBα imposes a circadian bottleneck on autophagosome formation by silencing genes such as Ulk1, Atg5, and Map1lc3b[1]. Deleting NR1D1 removes this transcriptional brake, leading to a constitutive upregulation of autophagic flux and enhanced clearance of damaged organelles, such as BNIP3-mediated mitophagy[4].
Fig 1. Circadian regulation of autophagy via REV-ERBα and the derepression mechanism following CRISPR KO.
Experimental Design & Causality
To build a robust and reproducible experimental pipeline, researchers must understand the why behind each methodological choice:
Why CRISPR-Cas9 over RNA interference (RNAi)?
Transient knockdown (siRNA/shRNA) often leaves residual REV-ERBα protein. Because REV-ERBα is a highly potent repressor, even fractional protein levels can maintain partial repression of sensitive RORE-driven promoters. CRISPR-Cas9 mediated knockout ensures complete structural and functional ablation. We specifically target the DNA-binding domain (Exon 2) to prevent the formation of truncated, dominant-negative mutants.
Why use the mCherry-EGFP-LC3B Tandem Reporter?
A common pitfall in autophagy research is misinterpreting an increase in steady-state LC3-II protein levels (via Western blot) as "enhanced autophagy." An accumulation of LC3-II can equally result from a blockade in lysosomal degradation[5]. The tandem reporter resolves this causality:
-
EGFP is acid-sensitive and its fluorescence is quenched in the low pH environment of the autolysosome.
-
mCherry is acid-stable and continues to fluoresce during degradation.
The Logic: Yellow puncta (EGFP+ / mCherry+) represent early autophagosomes. Red-only puncta (EGFP- / mCherry+) represent mature autolysosomes. A true increase in autophagic flux (as seen in NR1D1 KO cells) will manifest as an accelerated accumulation of red-only puncta[5].
Fig 2. Step-by-step experimental workflow for generating and validating NR1D1-/- cell lines.
Step-by-Step Protocols
Protocol A: CRISPR-Cas9 RNP Generation of NR1D1 KO Cells
Rationale: Delivering Cas9 as a Ribonucleoprotein (RNP) complex provides immediate, transient nuclease activity, drastically reducing off-target cleavage compared to plasmid-based constitutive expression.
-
sgRNA Design & Assembly:
-
Design a synthetic sgRNA targeting Exon 2 of the murine Nr1d1 or human NR1D1 gene.
-
Incubate 120 pmol of sgRNA with 100 pmol of purified Cas9 nuclease at room temperature for 15 minutes to form the RNP complex.
-
-
Electroporation:
-
Harvest target cells (e.g., C2C12 myoblasts or INS-1E beta cells) at 70-80% confluency. Wash twice with PBS.
-
Resuspend 2×105 cells in 20 µL of electroporation buffer. Add the RNP complex and electroporate using a standard mammalian cell program.
-
-
Clonal Isolation:
-
Recover cells in pre-warmed complete media for 48 hours.
-
Perform Fluorescence-Activated Cell Sorting (FACS) to deposit single cells into 96-well plates.
-
-
Validation:
-
Expand clones for 2-3 weeks. Extract genomic DNA and perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations.
-
Confirm complete loss of REV-ERBα protein via Western blot using a validated anti-REV-ERBα antibody.
-
Protocol B: Dynamic Autophagic Flux Assay (Self-Validating System)
Rationale: Every autophagy experiment must include a lysosomal inhibitor condition. Without it, an increase in autophagosomes could simply mean the lysosomes are dysfunctional. The additive effect of an inhibitor plus the KO proves that the formation rate is genuinely increased.
-
Reporter Transfection:
-
Seed validated WT and NR1D1 KO cells onto glass-bottom confocal dishes at 1×105 cells/dish.
-
Transfect cells with the pBABE-puro mCherry-EGFP-LC3B plasmid using a lipid-based transfection reagent. Allow 24 hours for expression.
-
-
Lysosomal Inhibition (The Critical Control):
-
Divide dishes into two cohorts: Vehicle (DMSO) and Inhibitor.
-
Treat the Inhibitor cohort with 100 nM Bafilomycin A1 (BafA1) for 4 hours. Causality: BafA1 inhibits the vacuolar H+-ATPase (V-ATPase), preventing lysosome acidification and autophagosome-lysosome fusion.
-
-
Confocal Microscopy:
-
Fix cells in 4% paraformaldehyde for 15 minutes. Wash with PBS.
-
Image using a confocal microscope equipped with 488 nm (EGFP) and 561 nm (mCherry) lasers.
-
-
Image Analysis:
-
Use ImageJ/Fiji to quantify yellow puncta (colocalized) and red-only puncta per cell. Analyze a minimum of 30 cells per condition.
-
Quantitative Data Interpretation & Expected Results
By integrating the tandem reporter with BafA1 treatment, the data will clearly delineate between basal flux, blocked degradation, and enhanced flux. Below is the expected quantitative profile when comparing Wild-Type to NR1D1 KO cells[1],[5].
| Genotype | Treatment | Yellow Puncta (Autophagosomes) | Red-Only Puncta (Autolysosomes) | Mechanistic Interpretation |
| Wild-Type | Vehicle | Low (~5-10 / cell) | Low (~10-15 / cell) | Normal basal autophagic flux. |
| Wild-Type | BafA1 (100nM) | Moderate (~25 / cell) | None (0 / cell) | Degradation blocked; reflects baseline formation rate. |
| NR1D1 KO | Vehicle | Moderate (~20 / cell) | High (~40-50 / cell) | Enhanced flux; rapid maturation into autolysosomes due to derepressed Ulk1/Atg5. |
| NR1D1 KO | BafA1 (100nM) | Very High (>60 / cell) | None (0 / cell) | Confirmation that the rate of formation is massively upregulated. |
Troubleshooting & Self-Validation
-
Absence of Red-Only Puncta in Vehicle KO Cells: If NR1D1 KO cells show high yellow puncta but no red puncta without BafA1, the CRISPR KO may have inadvertently disrupted lysosomal biogenesis. Cross-validate lysosomal health using LysoTracker Red.
-
Western Blot Loading Controls: When validating autophagic flux via Western blot (LC3-II/LC3-I ratio and p62 clearance), avoid using GAPDH as a loading control. REV-ERBα profoundly alters cellular metabolism and glycolysis, which can cause GAPDH expression to fluctuate. Use β -Actin or α -Tubulin instead.
-
Circadian Synchronization: Because REV-ERBα is a clock gene, unsynchronized cell populations may show high variance in WT basal autophagy. Consider synchronizing cells with a 2-hour serum shock (50% horse serum) prior to flux assays to ensure uniform circadian alignment[1].
References
-
Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy Nature Medicine[Link]
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges Theranostics[Link]
-
The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions Cell Death & Disease[Link]
-
The circadian clock regulates autophagy directly through the nuclear hormone receptor Nr1d1/Rev-erbα and indirectly via Cebpb/(C/ebpβ) in zebrafish Autophagy[Link]
-
Uncovering the Novel Role of NR1D1 in Regulating BNIP3-Mediated Mitophagy in Ulcerative Colitis International Journal of Molecular Sciences (MDPI)[Link]
Sources
- 1. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Uncovering the Novel Role of NR1D1 in Regulating BNIP3-Mediated Mitophagy in Ulcerative Colitis | MDPI [mdpi.com]
- 5. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Chromatin Immunoprecipitation (ChIP) Assay for Mapping REV-ERB Repression of Autophagy Genes
Introduction & Mechanistic Overview
The circadian clock tightly orchestrates cellular metabolism and homeostasis, with autophagy being a highly conserved, rhythmically regulated degradation pathway[1]. The nuclear receptor REV-ERBα (encoded by NR1D1) and its paralog REV-ERBβ (NR1D2) act as core transcriptional repressors within the circadian oscillator[2][3]. Beyond maintaining the clock, REV-ERB directly represses the transcription of core autophagy genes, including Atg5, Ulk1, and Becn1[4][5][6]. It achieves this by binding to Retinoic Acid-Related Orphan Receptor Response Elements (ROREs) within their promoters, thereby rhythmically suppressing autophagosome formation[5][6].
To distinguish direct transcriptional repression by REV-ERB from secondary downstream circadian effects, Chromatin Immunoprecipitation (ChIP) followed by qPCR or next-generation sequencing (ChIP-seq) is the gold standard[6][7]. Because REV-ERB acts as a scaffold that recruits large co-repressor complexes (such as NCOR and HDAC3) to mediate its effects, standard ChIP assays often yield weak signals. Optimizing the assay with dual-crosslinking—using Disuccinimidyl glutarate (DSG) followed by formaldehyde—is crucial to stabilize these transient protein-DNA and protein-protein interactions[8][9].
Circadian regulation of autophagy via REV-ERB-mediated transcriptional repression at RORE sites.
Experimental Workflow
Optimized dual-crosslinking ChIP workflow for capturing REV-ERB chromatin interactions.
Critical Reagents & Equipment
-
Crosslinkers: Disuccinimidyl glutarate (DSG, 2 mM)[10] and 16% Formaldehyde (methanol-free, diluted to 1% final).
-
Lysis Buffers: SDS Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1) supplemented with protease and phosphatase inhibitors.
-
Antibodies: ChIP-grade Anti-REV-ERBα (e.g., Cell Signaling Technology) and Normal Rabbit IgG (negative control).
-
Beads: Protein A/G Magnetic Beads.
-
Equipment: Bioruptor or Covaris focused-ultrasonicator, magnetic separation rack, real-time PCR system.
Step-by-Step Methodology
Step 1: Dual Crosslinking
Expertise & Experience Note: Nuclear receptors like REV-ERB have highly dynamic interactions with chromatin. Standard single-crosslinking with formaldehyde often fails to capture REV-ERB bound to ROREs because formaldehyde primarily crosslinks proteins directly bound to DNA. Adding DSG, a longer-spacer protein-protein crosslinker, stabilizes the REV-ERB/co-repressor complex onto the chromatin, significantly increasing ChIP yield and reproducibility[11][12].
-
Grow target cells (e.g., primary macrophages, hepatocytes, or SCLC cells) to 70-80% confluency. For circadian studies, synchronize cells and harvest at the peak of REV-ERB expression (e.g., ZT8 or 24h post-synchronization)[3][8].
-
Wash cells twice with room-temperature PBS.
-
Add 2 mM DSG in PBS and incubate for 45 minutes at room temperature with gentle rocking[10].
-
Causality: DSG crosslinks protein complexes, preventing the dissociation of REV-ERB from its co-repressors during harsh lysis.
-
-
Without washing, add formaldehyde to a final concentration of 1% and incubate for exactly 10 minutes[10].
-
Quench the crosslinking by adding glycine to a final concentration of 0.125 M for 5 minutes[11]. Wash twice with ice-cold PBS and harvest cell pellets.
Step 2: Lysis and Chromatin Sonication
-
Resuspend pellets in SDS Lysis Buffer and incubate on ice for 10 minutes.
-
Sonicate the lysate to shear chromatin to an average fragment size of 200–500 base pairs.
-
Causality: Fragments larger than 500 bp reduce the spatial resolution of the assay, making it difficult to pinpoint the exact RORE binding site. Conversely, over-sonication destroys the REV-ERB epitope, leading to failed immunoprecipitation.
-
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove insoluble debris. Dilute the supernatant 1:10 in ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl) to reduce SDS concentration, which can interfere with antibody-antigen binding.
-
Save 1% of the diluted chromatin as the "Input" control.
Step 3: Immunoprecipitation
-
Pre-clear the chromatin by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C.
-
Aliquot the pre-cleared chromatin and add 2–5 µg of Anti-REV-ERBα antibody to the target sample, and an equal amount of Normal Rabbit IgG to the control sample.
-
Incubate overnight at 4°C with rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.
Step 4: Stringent Washing and Elution
-
Wash the bead-chromatin complexes sequentially (5 minutes each at 4°C) to remove non-specific background[10]:
-
Low Salt Wash Buffer (150 mM NaCl)
-
High Salt Wash Buffer (500 mM NaCl)
-
LiCl Wash Buffer (0.25 M LiCl, 1% NP-40, 1% deoxycholate)
-
TE Buffer (twice)
-
Causality: The sequential increase in stringency disrupts weak, non-specific ionic and hydrophobic interactions without breaking the covalent crosslinks.
-
-
Elute the complex by adding 100 µL of Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at 65°C for 15 minutes with vortexing[3].
Step 5: Reverse Crosslinking and DNA Purification
-
Add 4 µL of 5 M NaCl to the eluates (and the saved Input) and incubate at 65°C overnight to reverse the formaldehyde and DSG crosslinks[10].
-
Treat with RNase A (37°C for 30 mins) followed by Proteinase K (45°C for 2 hours) to degrade RNA and proteins[10].
-
Purify the DNA using a spin column kit or phenol-chloroform extraction.
Step 6: qPCR Analysis
-
Design primers flanking the RORE consensus sequences within the promoters of target autophagy genes (e.g., Atg5, Ulk1)[6].
-
Perform qPCR using SYBR Green. Calculate the Fold Enrichment using the 2^(-ΔΔCt) method relative to the IgG control, or as a % of the Input chromatin.
Data Presentation & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting / Optimization |
| Chromatin Fragment Size | 200 - 500 bp | If >500 bp, increase sonication cycles. If <200 bp, reduce amplitude to prevent epitope destruction. |
| % Input (Target Gene) | 0.5% - 5.0% enrichment at RORE sites | If low, ensure dual-crosslinking (DSG) was performed. Verify antibody ChIP-validation. |
| IgG Background | < 0.05% of Input | If high, increase the duration and volume of High Salt and LiCl washes. |
| Negative Control Locus | No significant enrichment over IgG | Use a gene desert or a promoter lacking ROREs (e.g., GAPDH promoter) to validate specificity. |
References
-
The circadian clock regulates autophagy directly through the nuclear hormone receptor Nr1d1/Rev-erbα and indirectly via Cebpb/(C/ebpβ) in zebrafish. nih.gov. 1
-
Full article: The circadian clock regulates autophagy directly through the nuclear hormone receptor Nr1d1/Rev-erbα and indirectly via Cebpb/(C/ebpβ) in zebrafish. tandfonline.com. 4
-
Circadian clock regulates granulosa cell autophagy through NR1D1-mediated inhibition of ATG5. physiology.org. 5
-
Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. nih.gov. 7
-
SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. thno.org. 6
-
REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. pnas.org. 2
-
Cistromic Reprogramming of the Diurnal Glucocorticoid Hormone Response by High-Fat Diet. nih.gov.8
-
Estrogen Receptor Beta Influences the Inflammatory p65 Cistrome in Colon Cancer Cells. frontiersin.org. 11
-
Lineage-determining transcription factor-driven promoters regulate cell type-specific macrophage gene expression. oup.com. 10
-
Adipocyte NR1D1 dictates adipose tissue expansion during obesity. elifesciences.org. 9
-
An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. researchgate.net. 12
-
Circadian regulation of c-MYC in mice. pnas.org. 3
Sources
- 1. The circadian clock regulates autophagy directly through the nuclear hormone receptor Nr1d1/Rev-erbα and indirectly via Cebpb/(C/ebpβ) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 7. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cistromic Reprogramming of the Diurnal Glucocorticoid Hormone Response by High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Estrogen Receptor Beta Influences the Inflammatory p65 Cistrome in Colon Cancer Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
High-Content Imaging of Autophagy Modulation Using the Dual REV-ERB/Autophagy Inhibitor REV-ERB-IN-1
Introduction & Scientific Rationale
Autophagy is a highly conserved catabolic process essential for maintaining cellular homeostasis. In oncology, autophagy acts as a double-edged sword; while it prevents tumor initiation in healthy tissue, established tumors hijack this pathway to survive metabolic stress and chemotherapy[1]. The FDA-approved autophagy inhibitors chloroquine (CQ) and hydroxychloroquine (HCQ) block autophagosome-lysosome fusion but suffer from dose-limiting toxicities and require high concentrations for clinical efficacy[1].
Recent breakthroughs have identified the circadian nuclear receptors REV-ERBα and REV-ERBβ as critical regulators of cancer cell survival and metabolism[2]. Strikingly, silencing or antagonizing REV-ERB exacerbates the cytotoxicity of autophagy inhibitors[3]. This mechanistic synergy led to the development of REV-ERB-IN-1 (Compound 24) , a first-in-class dual inhibitor of both REV-ERB and late-stage autophagy[1]. By simultaneously disrupting lysosomal function and relieving REV-ERB-mediated transcriptional repression, REV-ERB-IN-1 exhibits profound anticancer efficacy at significantly lower concentrations than CQ[1][3].
Mechanism of Action
REV-ERB-IN-1 acts via a two-pronged mechanism:
-
Lysosomotropic Autophagy Blockade : The compound accumulates in lysosomes, neutralizing their acidic pH. This prevents the fusion of autophagosomes with lysosomes, halting the degradation of autophagic cargo and leading to a massive accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and sequestosome-1 (p62/SQSTM1)[4].
-
REV-ERB Antagonism : It directly binds to the ligand-binding domain (LBD) of REV-ERB, displacing corepressors and relieving the transcriptional repression of target genes involved in lipid metabolism and circadian rhythms[1]. The simultaneous induction of metabolic stress and blockade of the autophagic rescue mechanism triggers rapid apoptosis[2].
Mechanism of Action: REV-ERB-IN-1 dual inhibition of autophagy and REV-ERB signaling.
Experimental Design: The Causality of High-Content Imaging
Why use High-Content Imaging (HCI) instead of traditional Western blotting? Autophagy is a highly dynamic, asynchronous process. Bulk population assays mask single-cell heterogeneity. HCI enables the simultaneous, multiplexed quantification of autophagic flux (LC3 puncta), cargo accumulation (p62 puncta), and nuclear morphology (apoptosis) at a single-cell resolution.
Building a Self-Validating System: A robust HCI assay must distinguish between autophagy induction (e.g., starvation) and autophagy blockade (e.g., lysosomal inhibition). By multiplexing LC3 with p62, the system self-validates the mechanism of action of REV-ERB-IN-1:
-
Autophagy Induction : LC3 puncta increase, but p62 puncta decrease (cargo is degraded).
-
Autophagy Blockade (REV-ERB-IN-1) : Both LC3 and p62 puncta increase dramatically because the degradation step is halted[4].
Step-by-Step High-Content Imaging Protocol
Cell Culture and Seeding
-
Cell Line Preparation : Cultivate BT-474 breast cancer cells (or your target cancer cell line) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Microplate Seeding : Harvest cells and seed at a density of 5,000 cells/well in a 384-well black-wall, clear-bottom imaging microplate (e.g., CellCarrier Ultra).
-
Incubation : Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and morphological stabilization.
Compound Treatment
-
Dose-Response Preparation : Prepare a 10-point serial dilution of REV-ERB-IN-1 (starting at 20 µM, 1:2 dilutions) in standard culture media.
-
Controls :
-
Negative Control: 0.1% DMSO (Vehicle).
-
Positive Control: 50 µM Chloroquine (CQ) to validate late-stage autophagy blockade.
-
-
Treatment : Aspirate media from the 384-well plate and add 50 µL of the compound-containing media per well. Incubate for 24 hours.
Fixation & Permeabilization
-
Washing : Carefully wash wells twice with 50 µL of pre-warmed PBS.
-
Fixation : Add 50 µL of 4% Paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature (RT).
-
Permeabilization : Wash twice with PBS, then add 50 µL of 0.1% Triton X-100 in PBS for 10 minutes at RT to allow intracellular antibody access.
Multiplex Immunofluorescence Staining
-
Blocking : Incubate cells with 50 µL of blocking buffer (5% BSA in PBS) for 1 hour at RT.
-
Primary Antibodies : Dilute anti-LC3B (rabbit, 1:500) and anti-p62/SQSTM1 (mouse, 1:500) in blocking buffer. Add 30 µL/well and incubate overnight at 4°C.
-
Secondary Antibodies & Nuclear Stain : Wash three times with PBS. Dilute Alexa Fluor 488 (anti-rabbit, 1:1000), Alexa Fluor 647 (anti-mouse, 1:1000), and Hoechst 33342 (1 µg/mL) in blocking buffer. Add 30 µL/well and incubate for 1 hour at RT in the dark.
-
Final Wash : Wash three times with PBS. Leave 50 µL of PBS in each well for imaging.
Image Acquisition and Analysis
-
Acquisition : Image the plate using an automated High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix) using a 40X water-immersion objective. Capture at least 5 fields per well.
-
Analysis Pipeline :
-
Primary Object Detection: Identify nuclei using the Hoechst channel.
-
Secondary Object Detection: Define the cytoplasmic region using a ring-mask around the nucleus.
-
Spot Detection: Quantify the number, area, and intensity of LC3 (488 nm) and p62 (647 nm) puncta within the cytoplasmic mask.
-
Step-by-step high-content imaging workflow for quantifying autophagic flux.
Quantitative Data Presentation
The dual mechanism of REV-ERB-IN-1 yields a synergistic phenotypic response. The table below summarizes the expected quantitative readouts derived from high-content imaging and viability assays, demonstrating the superiority of dual inhibition over single-target approaches[1][3].
| Treatment Group | Target Pathway | LC3 Puncta per Cell (Fold Change) | p62 Puncta per Cell (Fold Change) | Cell Viability (BT-474 CC₅₀) |
| Vehicle (DMSO) | None (Baseline) | 1.0x | 1.0x | > 100 µM |
| Chloroquine (CQ) | Autophagy (Late-Stage) | 4.5x | 3.8x | ~ 45.0 µM |
| SR8278 | REV-ERB Antagonism | 1.2x | 1.1x | > 100 µM |
| REV-ERB-IN-1 | Autophagy + REV-ERB | 8.2x | 7.5x | 2.3 µM |
Note: The massive accumulation of both LC3 and p62 puncta in the REV-ERB-IN-1 group confirms a potent late-stage autophagic blockade, which, combined with REV-ERB antagonism, drives the CC₅₀ down to the low micromolar range.
Conclusion
The integration of high-content imaging with multiplexed biomarker analysis provides a highly robust, self-validating platform for evaluating complex pharmacological agents. By simultaneously quantifying LC3 and p62, researchers can definitively confirm the late-stage autophagic blockade induced by REV-ERB-IN-1. This protocol empowers drug development professionals to accurately profile the next generation of dual-targeting metabolic and circadian therapeutics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting REV-ERB-IN-1 and Related Modulators in Autophagy Assays
Welcome to the Application Support Center. Recently, we have received numerous inquiries from researchers utilizing REV-ERB modulators (such as REV-ERB-IN-1, Compound 24, SR9009, and SR8278) in autophagy and metabolic assays. While targeting the circadian nuclear receptor REV-ERBα/β is a highly promising therapeutic avenue, many of these small molecules exhibit complex polypharmacology.
A frequent and critical issue is the observation of autophagy blockade that is entirely independent of REV-ERB (off-target chemical artifacts). As a Senior Application Scientist, I have designed this guide to help you deconvolute true circadian biological responses from off-target chemical toxicity, ensuring the scientific integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: I treated my cells with REV-ERB-IN-1 (or SR9009) and observed a massive accumulation of LC3-II and p62. Does this prove REV-ERB regulates autophagy? Answer: Not necessarily. While REV-ERB does play a physiological role in regulating lipid metabolism and early autophagy genes, many first-generation REV-ERB ligands (like SR9009) cause severe LC3-II and p62 accumulation via REV-ERB-independent mechanisms [1]. The causality lies in the chemical structure: many of these compounds are lipophilic amines. In aqueous cellular environments, they become protonated and trapped inside acidic lysosomes (a phenomenon known as lysosomotropism). This neutralizes the lysosomal pH, inactivating acidic proteases and physically blocking autophagosome-lysosome fusion—acting exactly like the classic autophagy inhibitor Chloroquine (CQ)[2].
Q2: I purchased the specific compound "Autophagy/REV-ERB-IN-1" (Compound 24). Is the autophagy inhibition I am seeing an off-target effect? Answer: No. In this specific case, it is an on-target, intentionally designed polypharmacology .3 was engineered by medicinal chemists to be a dual inhibitor that simultaneously binds the REV-ERB ligand-binding domain (LBD) and directly disrupts lysosomal function to maximize anticancer cytotoxicity[3]. If your goal is to study strictly REV-ERB biology without confounding autophagy inhibition, you must avoid dual-inhibitors and use highly selective next-generation ligands (e.g., STL1267).
Q3: How do I definitively prove whether the autophagy inhibition I am seeing is an off-target effect? Answer: The gold standard is genetic validation using a REV-ERBα/β double-knockout (DKO) cell line . If the compound still induces LC3-II accumulation and alters cellular viability in the DKO cells, the effect is chemically off-target. 1 elegantly demonstrated this by showing that SR9009 alters cellular metabolism and viability even in REV-ERB DKO embryonic stem cells[1].
Part 2: Mechanistic Visualizations
Diagram 1: Divergent pathways of REV-ERB-dependent signaling versus off-target lysosomal stress.
Part 3: Compound Profiling & Quantitative Data
To assist in experimental design, we have summarized the quantitative profiles and off-target liabilities of commonly used REV-ERB modulators[2][3][4].
| Compound | Primary Target | Autophagy Effect | Off-Target Liability | Quantitative Metrics (CC50 / IC50 / Ki) |
| SR9009 | REV-ERB Agonist | Inhibits (Off-target) | High (Lysosomotropism, LXR cross-reactivity) | IC50: ~790 nM (REV-ERBα) |
| SR8278 | REV-ERB Antagonist | Context-dependent | Moderate | IC50: ~470 nM (REV-ERBα) |
| Autophagy/REV-ERB-IN-1 | Dual Inhibitor | Inhibits (On-target) | N/A (Intentionally designed polypharmacology) | CC50: 2.3 μM (BTB-474 cells) |
| STL1267 | REV-ERB Agonist | Minimal | Low (Next-generation, highly selective) | Ki: 0.16 μM (REV-ERBα) |
Part 4: Experimental Troubleshooting Workflows
To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the assay includes internal controls that prove the methodology worked, allowing you to trust the data regardless of the experimental outcome.
Protocol 1: Deconvoluting Autophagy Flux (The Bafilomycin A1 Clamp)
Causality: If a REV-ERB compound is blocking late-stage autophagy via off-target lysosomal disruption, adding Bafilomycin A1 (BafA1, a V-ATPase inhibitor) will not result in further LC3-II accumulation, because the pathway is already jammed at the same step. If the compound induces early autophagy via REV-ERB transcription, BafA1 will cause an additive "super-accumulation" of LC3-II.
-
Cell Seeding: Seed cells at 70% confluency in 6-well plates.
-
Treatment Matrix: Treat cells for 12 hours with four conditions:
-
Vehicle (DMSO)
-
REV-ERB-IN-1 (e.g., 10 μM)
-
BafA1 (100 nM) added during the last 4 hours.
-
REV-ERB-IN-1 (10 μM) + BafA1 (100 nM) added during the last 4 hours.
-
-
Harvest & Immunoblot: Lyse cells in RIPA buffer. Probe for LC3B and SQSTM1/p62.
-
Self-Validating Control: The BafA1 alone lane MUST show a massive accumulation of LC3-II compared to the Vehicle lane. If it does not, the basal autophagic flux in your cells is too low to measure, invalidating the assay.
Protocol 2: Validating Lysosomal Integrity (LysoTracker Assay)
Causality: To prove the off-target effect is due to direct lysosomotropism rather than transcriptional regulation, we measure lysosomal pH. Lipophilic amines will rapidly neutralize the lysosome, quenching the fluorescence of pH-sensitive dyes.
-
Cell Preparation: Seed cells in glass-bottom confocal dishes.
-
Treatment: Treat with REV-ERB-IN-1 for 2 hours (a short timepoint ensures you are measuring direct chemical effects, not transcriptional changes which take >6 hours).
-
Staining: Wash cells and incubate with LysoTracker Red DND-99 (50 nM) for 30 minutes at 37°C.
-
Imaging: Image live cells using confocal microscopy (Ex: 577 nm / Em: 590 nm).
-
Self-Validating Control: Include a condition treated with Chloroquine (CQ) at 50 μM. CQ must completely abolish LysoTracker red fluorescence. If CQ fails to quench the signal, your dye concentration is too high or your imaging parameters are incorrect, invalidating the results.
Diagram 2: Step-by-step experimental workflow to validate off-target autophagy inhibition.
Part 5: References
-
Dierickx, P., et al. "SR9009 has REV-ERB-independent effects on cell proliferation and metabolism." Proceedings of the National Academy of Sciences (2019). Source: ResearchGate / PNAS.[Link]
-
Caffa, I., et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry (2023). Source: ACS Publications.[Link]
-
Wang, S., et al. "Targeting REV-ERBα for therapeutic purposes: promises and challenges." Theranostics (2020). Source: PubMed Central (PMC).[Link]
Sources
Technical Support Center: Optimizing REV-ERB-IN-1 for Autophagy Modulation
Welcome to the technical support center for REV-ERB-IN-1. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the potential of REV-ERB-IN-1 in their autophagy-related experiments. Here, we provide in-depth, field-proven insights to help you navigate the complexities of optimizing its concentration for either inducing or inhibiting autophagy.
Frequently Asked Questions (FAQs)
Q1: What is REV-ERB-IN-1 and how does it relate to autophagy?
REV-ERB-IN-1 is a synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are key components of the circadian clock machinery and act as transcriptional repressors.[1][2][3] By binding to specific DNA sequences, REV-ERBs regulate the expression of genes involved in metabolism, inflammation, and, importantly, autophagy.[4][5]
The relationship between REV-ERBs and autophagy is complex and can be context-dependent. Generally, REV-ERBs are considered negative regulators of autophagy.[4][5][6] They can repress the transcription of several key autophagy-related genes (ATGs), thereby inhibiting the initiation and progression of the autophagic process.[5][7] Therefore, antagonizing REV-ERB activity with a compound like REV-ERB-IN-1 would be expected to induce autophagy by relieving this transcriptional repression.
Q2: Should I expect REV-ERB-IN-1 to induce or inhibit autophagy in my specific cell type?
While the primary mechanism of REV-ERB antagonism suggests an induction of autophagy, the ultimate outcome can be cell-type and context-specific. Some studies have shown that pharmacological activation of REV-ERBs inhibits autophagy.[6][7] Conversely, inhibition of REV-ERBβ has been shown to enhance the cytotoxicity of autophagy inhibitors like chloroquine, suggesting a complex interplay.[8][9]
Therefore, it is crucial to empirically determine the effect of REV-ERB-IN-1 in your specific experimental system. A thorough dose-response and time-course experiment is highly recommended as a first step.
Q3: What is a good starting concentration range for REV-ERB-IN-1?
Based on published literature, a common starting concentration range for in vitro studies with REV-ERB antagonists like SR8278 (a compound with a similar mechanism to many REV-ERB inhibitors) is between 1 µM and 20 µM.[10] However, the optimal concentration can vary significantly depending on the cell type, cell density, and the specific endpoint being measured.
Recommended Starting Concentrations for Common Cell Lines (In Vitro):
| Cell Line | Typical Concentration Range | Key Considerations |
| Breast Cancer Cells (e.g., BT-474) | 5 - 20 µM | REV-ERBβ may be the predominant isoform.[8] |
| Hepatocytes (e.g., HepG2) | 1 - 10 µM | REV-ERBs are highly expressed in the liver and regulate metabolic genes.[2] |
| Microglia | 1 - 10 µM | REV-ERBα agonists have shown to suppress neuroinflammation.[11] |
| Pancreatic β-cells (e.g., INS-1E) | 5 - 20 µM | Pharmacological activation of REV-ERBα can impair autophagic flux.[6][10] |
| Skeletal Muscle Cells (e.g., C2C12) | 5 - 15 µM | REV-ERBα regulates mitochondrial biogenesis and autophagy.[5] |
It is imperative to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the potential off-target effects of REV-ERB-IN-1 I should be aware of?
Several REV-ERB ligands, such as SR9009, have been reported to have REV-ERB-independent, or "off-target," effects.[1][4] While specific off-target effects of every individual REV-ERB inhibitor are not always fully characterized, it is a critical consideration for data interpretation. To mitigate this, consider including the following controls in your experiments:
-
A structurally distinct REV-ERB antagonist: This can help confirm that the observed phenotype is due to REV-ERB inhibition and not an artifact of the specific chemical structure of REV-ERB-IN-1.
-
REV-ERBα/β knockout or knockdown cells: This is the gold standard for confirming on-target activity. If the effect of REV-ERB-IN-1 is abolished in these cells, it strongly suggests the phenotype is REV-ERB-dependent.
Troubleshooting Guide
Here we address common issues encountered when working with REV-ERB-IN-1 for autophagy modulation.
Issue 1: No observable change in autophagy markers (e.g., LC3-II levels) after treatment with REV-ERB-IN-1.
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Possible Cause 1: Suboptimal Concentration.
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Solution: Perform a wider dose-response experiment. Start from a lower concentration (e.g., 0.5 µM) and go up to a higher concentration (e.g., 25 µM or higher, monitoring for toxicity).
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Possible Cause 2: Inappropriate Treatment Duration.
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Solution: Conduct a time-course experiment. The transcriptional effects of REV-ERB-IN-1 may take several hours to manifest as changes in protein levels. Analyze autophagy markers at multiple time points (e.g., 6, 12, 24, and 48 hours).
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Possible Cause 3: Insensitive Autophagy Assay.
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Solution: The measurement of autophagic flux is more informative than a static measurement of LC3-II levels.[12][13][14][15] An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes.[13] To distinguish between these possibilities, perform an autophagic flux assay by treating cells with REV-ERB-IN-1 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[12][14] A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.
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Possible Cause 4: Cell-Type Specific Resistance.
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Solution: The expression levels of REV-ERBα and REV-ERBβ can vary between cell types.[8] Confirm the expression of REV-ERBs in your cell line of interest via qPCR or Western blot. If expression is low, your cells may be less sensitive to REV-ERB antagonists.
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Issue 2: High levels of cytotoxicity observed at concentrations expected to modulate autophagy.
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Possible Cause 1: Off-Target Toxicity.
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Solution: As mentioned in the FAQs, some REV-ERB ligands can have off-target effects.[1] Try a different, structurally unrelated REV-ERB antagonist. Also, ensure the purity of your REV-ERB-IN-1 compound.
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Possible Cause 2: Excessive Autophagy Induction Leading to Cell Death.
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Solution: In some contexts, particularly in cancer cells, sustained high levels of autophagy can lead to autophagic cell death. Try testing a lower concentration range of REV-ERB-IN-1. You can also co-treat with an autophagy inhibitor (e.g., 3-Methyladenine) to see if it rescues the cytotoxic phenotype, which would support this hypothesis.
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Possible Cause 3: Solvent Toxicity.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic (typically <0.1%). Run a vehicle-only control to account for any solvent-induced effects.
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Experimental Protocols
Protocol 1: Determining Optimal REV-ERB-IN-1 Concentration using a Dose-Response Curve and Autophagic Flux Assay
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Cell Seeding: Plate your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
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Preparation of REV-ERB-IN-1: Prepare a stock solution of REV-ERB-IN-1 in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of working concentrations.
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Treatment:
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For each concentration of REV-ERB-IN-1, have two sets of wells.
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To one set, add the corresponding concentration of REV-ERB-IN-1.
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To the other set, add the same concentration of REV-ERB-IN-1 plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the incubation period.
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Include a vehicle control (solvent only) and a vehicle control with the lysosomal inhibitor.
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-
Incubation: Incubate the cells for your desired time point (e.g., 24 hours).
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Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
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Western Blot Analysis:
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
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Use an appropriate secondary antibody and visualize the bands.
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-
Data Analysis:
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Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control.
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Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference with increasing concentrations of REV-ERB-IN-1 indicates an induction of autophagy.
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Visualizing the Pathway and Workflow
To aid in your experimental design, the following diagrams illustrate the REV-ERB signaling pathway in the context of autophagy and a typical experimental workflow.
Caption: REV-ERB-IN-1 inhibits the REV-ERB/NCoR complex, leading to derepression of autophagy-related genes.
Caption: A stepwise workflow for optimizing REV-ERB-IN-1 concentration for autophagy studies.
References
-
Bio-Techne. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Retrieved from [Link]
- Green, K. F., et al. (2020). Measurement of autophagic flux in humans: an optimized method for blood samples. Autophagy, 17(9), 2449-2462.
- Mizushima, N., & Murphy, L. O. (2020). Defining and measuring autophagosome flux—concept and reality.
- He, Y., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4147-4161.
- Wang, C., et al. (2024). Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming. Proceedings of the National Academy of Sciences, 121(42), e2408994121.
- Li, Y., et al. (2025). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Cardiovascular Medicine, 12, 1378531.
- Griffett, K., & Burris, T. P. (2022). The role of REV-ERB in NASH. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1868(4), 166343.
- Woldt, E., et al. (2013). Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy.
- Grimaldi, B., et al. (2014). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene, 34(28), 3654-3665.
- Grimaldi, B., et al. (2020). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 63(15), 8248-8272.
- Brown, M. R., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions.
- Wang, C., et al. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics, 10(11), 4926-4940.
- Grimaldi, B., & Kiss, B. (2014). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Autophagy, 10(12), 2341-2343.
- He, Y., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4147-4161.
- Stujenske, J. M., et al. (2021). Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption.
- Brown, M. R., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions.
- Gerb, D., et al. (2018). REV-ERBα influences the stability and nuclear localization of the glucocorticoid receptor. Journal of Molecular Endocrinology, 60(2), 119-129.
- Delezie, J., et al. (2021). REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and restrict diet-induced obesity. Science Advances, 7(44), eabj2347.
- Crumbley, C., & Burris, T. P. (2011). Direct Regulation of CLOCK Expression by REV-ERB. PLoS ONE, 6(3), e17290.
- Grant, D., et al. (2008). Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner. Journal of Cell Science, 121(21), 3629-3635.
- Griffin, P., et al. (2019). Circadian clock protein Rev-erbα regulates neuroinflammation. Proceedings of the National Academy of Sciences, 116(11), 5102-5107.
- Delezie, J., et al. (2021). REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and restrict diet-induced obesity. Science Advances, 7(44), eabj2347.
- Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197-216.
Sources
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Direct Regulation of CLOCK Expression by REV-ERB | PLOS One [journals.plos.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 5. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]
- 8. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 13. オートファジー検出 [promega.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
Technical Support Center: A Guide to the Stability and Solubility of REV-ERB-IN-1 in Cell Culture
Welcome to the technical support center for REV-ERB-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of REV-ERB-IN-1 in cell culture experiments. As a dual inhibitor of REV-ERB and autophagy, REV-ERB-IN-1 (also identified as compound 24 in associated literature) offers a unique tool for investigating the interplay between circadian rhythm, metabolism, and cellular degradation pathways.[1][2][3] This guide will equip you with the knowledge to navigate the specific challenges of its stability and solubility, ensuring the reliability and reproducibility of your experimental data.
I. Understanding REV-ERB-IN-1: Key Characteristics
Before delving into troubleshooting, it is crucial to understand the fundamental properties of REV-ERB-IN-1. This small molecule was developed as a potent dual inhibitor with improved drug-like properties and in vivo efficacy against certain cancers, such as melanoma.[1][3]
| Property | Value/Description | Source |
| Target(s) | REV-ERBα/β and Autophagy | [1][2] |
| In Vitro Activity (BT-474 cells) | CC50: 2.3 µM | [2][4] |
| REV-ERB Transcriptional Activity | EC50: 3.6 µM | [1] |
| Aqueous Solubility | High | [5] |
| Microsomal Stability | t1/2 > 2 hours (mouse and human) | [5] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter when working with REV-ERB-IN-1 in cell culture, providing a systematic approach to problem-solving.
Issue 1: Precipitate Formation in Cell Culture Medium
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Question: I observed a precipitate in my cell culture medium after adding REV-ERB-IN-1. What could be the cause, and how can I resolve this?
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Answer: Precipitate formation is a common issue when working with small molecules in aqueous environments like cell culture media. The primary causes are exceeding the compound's solubility limit or interactions with media components.
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Causality: While REV-ERB-IN-1 is reported to have high aqueous solubility, the complex composition of cell culture media, especially the presence of salts, proteins, and varying pH, can significantly impact this.[5] Fetal Bovine Serum (FBS) is a particularly important factor, as its proteins can bind to small molecules, sometimes leading to aggregation and precipitation.
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Troubleshooting Workflow:
-
Step-by-Step Protocol to Mitigate Precipitation:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and free of precipitate. If necessary, gently warm the stock solution to 37°C and vortex to ensure complete dissolution.
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Optimize Working Concentration: Perform a dose-response experiment to determine the lowest effective concentration for your cell line. This minimizes the risk of exceeding the solubility limit in your specific culture medium.
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Refine Dilution Technique:
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Pre-warm your cell culture medium to 37°C before adding the inhibitor.
-
Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed medium, then add this intermediate dilution to the final volume.
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Add the inhibitor dropwise to the medium while gently swirling the flask or plate to ensure rapid and even dispersion.
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Evaluate Serum Effects: If you suspect serum-induced precipitation, test the solubility of REV-ERB-IN-1 in your basal medium without serum. If the compound remains soluble, consider reducing the serum percentage or using a serum-free formulation if compatible with your experimental design.
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Issue 2: Inconsistent or Diminishing Biological Activity
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Question: I am observing a loss of REV-ERB-IN-1's inhibitory effect in my long-term experiments (e.g., > 24 hours). Why is this happening?
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Answer: A decline in biological activity over time typically points to compound instability or cellular metabolism. While REV-ERB-IN-1 has demonstrated good microsomal stability, the dynamic environment of a cell culture can lead to its degradation or modification. [5]
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Causality:
-
Chemical Degradation: The chemical structure of REV-ERB-IN-1 may be susceptible to hydrolysis or oxidation in the aqueous, pH-buffered environment of the culture medium over extended periods at 37°C.
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Cellular Metabolism: Cells can actively metabolize the inhibitor, converting it into less active or inactive forms.
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Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration available to the cells.
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-
Troubleshooting Workflow:
Caption: Troubleshooting loss of activity.
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Experimental Protocol: Assessing Compound Stability in Cell Culture Media
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Preparation: Prepare a solution of REV-ERB-IN-1 in your complete cell culture medium (including serum) at the final working concentration.
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Incubation: Aliquot the solution into sterile, sealed tubes. Incubate the tubes in your cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48 hours). A control sample for time 0 should be immediately frozen at -80°C.
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Sample Analysis: At each time point, collect an aliquot and store it at -80°C until all samples are collected. Analyze the concentration of the intact REV-ERB-IN-1 in each sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Interpretation: A decrease in the peak corresponding to the parent compound over time indicates instability. This data can help you determine the half-life of the compound in your specific experimental conditions and guide your dosing strategy.
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-
Solutions for Maintaining Activity:
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Media Replenishment: For long-term experiments, consider performing partial or complete media changes with freshly prepared REV-ERB-IN-1 at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
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Use of Low-Adhesion Plates: To minimize adsorption to plasticware, consider using low-adhesion microplates, especially for experiments with low cell densities or very low compound concentrations.
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III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of REV-ERB-IN-1?
A1:
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Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of REV-ERB-IN-1.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture medium. The final concentration of DMSO in the medium should typically be kept below 0.1% to avoid solvent toxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
Q2: How do I determine the optimal working concentration of REV-ERB-IN-1 for my specific cell line?
A2: The optimal working concentration is cell-line dependent. It is essential to perform a dose-response experiment to determine the concentration that elicits the desired biological effect without causing significant cytotoxicity.
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Protocol: Dose-Response Experiment
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Plate your cells at the desired density and allow them to adhere overnight.
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Prepare a series of dilutions of REV-ERB-IN-1 in your cell culture medium, ranging from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 20 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (untreated cells).
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Incubate the cells with the different concentrations of REV-ERB-IN-1 for the desired experimental duration.
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Assess cell viability using an appropriate method (e.g., MTT assay, Trypan Blue exclusion).
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Concurrently, measure the desired biological endpoint (e.g., expression of REV-ERB target genes, assessment of autophagy).
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The optimal working concentration will be the one that produces a significant biological effect with minimal impact on cell viability.
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Q3: Can I use REV-ERB-IN-1 in serum-free media?
A3: Yes, REV-ERB-IN-1 can be used in serum-free media. In fact, doing so may reduce the potential for compound precipitation due to interactions with serum proteins. However, it is important to first establish that your cells can be maintained in a healthy state in serum-free conditions for the duration of your experiment.
Q4: Are there known off-target effects of REV-ERB-IN-1?
A4: As a dual inhibitor of REV-ERB and autophagy, REV-ERB-IN-1 is designed to have multiple biological effects. [1][2]It is crucial to design experiments with appropriate controls to distinguish the effects of REV-ERB inhibition from those of autophagy inhibition. This can be achieved by comparing the effects of REV-ERB-IN-1 with those of selective autophagy inhibitors (e.g., chloroquine) or selective REV-ERB modulators.
IV. References
-
Palomba, M., et al. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349–379. [Link]
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Palomba, M., et al. (2023). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry. [Link]
-
Palomba, M., et al. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. PubMed. [Link]
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for REV-ERB-IN-1's Circadian Effects in Autophagy Studies
Welcome to our technical support guide. This resource is designed for researchers, scientists, and drug development professionals investigating the interplay between the circadian clock and autophagy using the REV-ERB antagonist, REV-ERB-IN-1. Here, we address common challenges and provide expert guidance in a practical question-and-answer format to ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is REV-ERB-IN-1, and how does it impact both the circadian clock and autophagy?
A1: REV-ERB-IN-1 is a synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These proteins are fundamental components of the mammalian circadian clock.
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Role in the Circadian Clock: REV-ERBs act as transcriptional repressors. Their primary function within the clock is to rhythmically suppress the expression of the core clock activator, Bmal1.[1][2][3] By inhibiting REV-ERB, REV-ERB-IN-1 removes this repression, leading to an increase in Bmal1 transcription. This potent activity can reset the phase and alter the period of the cellular circadian rhythm.[3][4]
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Connection to Autophagy: The link between REV-ERB and autophagy is twofold:
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Indirect (via Clock Regulation): Autophagy is a highly rhythmic process, with the expression of many autophagy-related genes (Atgs) oscillating over a 24-hour period.[5] By altering the master clock, REV-ERB-IN-1 will indirectly change the timing and amplitude of this autophagic rhythm.
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Direct (via Gene Transcription): REV-ERBα can directly bind to the promoters of key autophagy genes, regulating their expression.[6][7] Therefore, REV-ERB-IN-1 can also have direct, non-circadian effects on the autophagic machinery.
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The central challenge is that a single treatment with REV-ERB-IN-1 will induce both effects simultaneously, making it difficult to discern the primary mechanism driving your observations.
Caption: REV-ERB-IN-1's dual impact on autophagy.
Q2: Why is it critical to control for circadian effects in my autophagy experiments?
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Hypothesis A (Direct Effect): REV-ERB-IN-1 directly activates an autophagy component.
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Hypothesis B (Circadian Effect): The treatment shifted the cells' internal clock to a circadian phase where autophagy is naturally higher, and the drug itself had no direct effect on the autophagy machinery.
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Hypothesis C (Combined Effect): Both mechanisms are at play.
Without proper controls, you cannot distinguish between these possibilities. Since REV-ERB-IN-1 is a known potent clock modulator, any experiment that does not control for circadian time is fundamentally confounded.
Q3: How can I control for these circadian effects? The concept of Cell Synchronization.
A3: The primary strategy is to synchronize the circadian clocks of the cells in your culture. In a standard, unsynchronized cell culture plate, each cell has its own independent internal clock, running at a different phase. This is analogous to a room full of clocks, each showing a different time. By synchronizing them, you set all the "clocks" to the same time, causing them to oscillate in unison. This creates a predictable, rhythmic cellular state across the entire culture, which is essential for time-course studies.
Two widely used and effective methods for in vitro synchronization are Dexamethasone (DEX) shock and serum shock.[8][9][10]
| Parameter | Dexamethasone (DEX) Shock | Serum Shock |
| Agent | Dexamethasone (a synthetic glucocorticoid) | High concentration of serum (e.g., Horse Serum) |
| Mechanism | Activates the glucocorticoid receptor, a potent phase-resetting signal for peripheral clocks.[11] | Growth factors and other components in serum provide a strong, synchronizing stimulus. |
| Typical Protocol | Treat cells with 100 nM DEX for 1-2 hours.[9][12] | Reduce serum to 0.1-0.5% for 24h, then add 50% serum for 2 hours. |
| Pros | Chemically defined, highly reproducible, effective in many cell lines (e.g., U2OS, HEK293T, NIH3T3).[9][13] | Potent synchronizing agent. |
| Cons | Can have glucocorticoid-specific effects on gene expression. | Less chemically defined, high serum can induce proliferation and other signaling pathways. |
Troubleshooting Guides & Protocols
Guide 1: How to Synchronize Cells and Confirm Rhythmicity
This is the foundational step for any experiment involving a clock-modulating compound.
Protocol 1: Cell Synchronization with Dexamethasone
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Plate Cells: Plate your cells (e.g., U2OS, HEK293T) at a density that will result in an ~80-90% confluent monolayer on the day of synchronization.
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Prepare Media: Prepare your complete culture medium and a separate flask of complete medium containing 100 nM Dexamethasone.
-
Synchronization Pulse: At time "0" (e.g., 9:00 AM), aspirate the old medium from your cells and replace it with the Dexamethasone-containing medium.
-
Incubate: Return the cells to the incubator for exactly 2 hours.[9][12]
-
Wash and Replace: After 2 hours, aspirate the Dexamethasone medium. Wash the monolayer gently 2 times with 1X PBS to remove any residual DEX.
-
Add Fresh Media: Add fresh, pre-warmed complete medium (without DEX). This point is now Circadian Time 0 (CT0).
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Begin Experiment: Your cells are now synchronized and will begin to exhibit robust circadian oscillations.
Protocol 2: Confirming Successful Synchronization
You must validate that your synchronization protocol worked. The gold standard is to use a luciferase reporter cell line (e.g., Bmal1-Luc or Per2-Luc), which provides a real-time readout of clock gene promoter activity.[13][14][15] If you do not have access to these, you must perform a time-course experiment.
-
Synchronize: Synchronize a sufficient number of plates using the protocol above.
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Time-Course Harvest: Starting at 12 or 24 hours post-synchronization (to allow rhythms to stabilize), harvest cells every 4 hours over a 36-48 hour period (e.g., at CT12, CT16, CT20, CT24, etc.).
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Analysis (qPCR or Western Blot):
-
qPCR: Extract RNA and perform qPCR for core clock genes BMAL1, PER2, and NR1D1 (REV-ERBα). You should observe robust rhythmic expression. BMAL1 and PER2 expression should be in antiphase to each other.[16]
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Western Blot: Extract protein and probe for BMAL1 and PER2. You should observe corresponding oscillations in protein levels.
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Guide 2: Experimental Design to Isolate Direct vs. Circadian Effects
Once you have a validated synchronization system, you can design an experiment to dissect the effects of REV-ERB-IN-1.
The Core Principle: Treat synchronized cells with REV-ERB-IN-1 at opposing circadian phases (e.g., the peak vs. the trough of Bmal1 expression) and measure autophagy at a single, fixed time point.
Step-by-Step Experimental Workflow:
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Synchronize Cells: Synchronize a large batch of cells as described in Guide 1. Let the cells oscillate for 24 hours.
-
Identify Treatment Times: From your validation experiment, determine the peak and trough of Bmal1 expression. For example, in many cell lines, the Bmal1 peak occurs around CT6 and the trough around CT18.
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Timed Drug Addition:
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Group 1 (Peak Treatment): At CT6, treat a set of plates with REV-ERB-IN-1 (and a parallel set with vehicle).
-
Group 2 (Trough Treatment): At CT18, treat a second set of plates with REV-ERB-IN-1 (and a parallel set with vehicle).
-
-
Fixed-Time Harvest & Autophagy Flux Assay: Harvest all groups at the same circadian time, for example, CT30. This is critical to ensure you are not simply measuring the normal circadian rhythm of autophagy.
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For the last 2-4 hours before harvest (from CT26 to CT30), treat half of the plates from each group with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM).[17] This allows for the measurement of autophagic flux.
-
-
Analysis (Western Blot): Analyze all samples for LC3-II and p62/SQSTM1 levels.
Sources
- 1. Direct Regulation of CLOCK Expression by REV-ERB | PLOS One [journals.plos.org]
- 2. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-Erb - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Core clock regulators in dexamethasone-treated HEK 293T cells at 4 h intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust synchronization of coupled circadian and cell cycle oscillators in single mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro circadian rhythms: imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of circadian regulatory systems on in vitro test method - Bf3R [bf3r.de]
- 17. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing REV-ERB-IN-1 for In Vivo Autophagy Studies
Overview
Welcome to the Technical Support Center for REV-ERB-IN-1 (Compound 24) applications. Recently identified as a potent dual inhibitor of the circadian nuclear receptor REV-ERB and the macroautophagy pathway, this compound has demonstrated significant single-agent anticancer efficacy, particularly in melanoma xenograft models[1].
However, translating in vitro success to in vivo models presents a significant hurdle. Similar to earlier synthetic REV-ERB ligands (e.g., SR9009 and SR9011), REV-ERB-IN-1 suffers from poor aqueous solubility and rapid hepatic first-pass metabolism, which severely restricts its systemic bioavailability[2][3]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, formulation data, and self-validating protocols to maximize systemic exposure and ensure reliable autophagy blockade in animal models.
Mandatory Visualization: Mechanism of Action
Mechanism of REV-ERB-IN-1 driving cancer cell apoptosis via dual inhibition.
Troubleshooting Guide & FAQs
Q1: My REV-ERB-IN-1 precipitates instantly when injected intraperitoneally (IP) or when mixed with saline. How do I prevent this? Causality: REV-ERB-IN-1 is highly lipophilic and possesses limited aqueous solubility[1]. When introduced directly into standard aqueous buffers (like PBS or saline), the solvent polarity shifts abruptly, causing the drug to crash out of solution. This leads to poor systemic absorption and local tissue necrosis at the injection site. Action: Utilize a validated co-solvent system or cyclodextrin complex. A standard approach for lipophilic REV-ERB ligands is a mixture of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% Saline[3]. The DMSO disrupts the crystalline lattice, PEG-300 acts as a miscible co-solvent, and Tween-80 forms stabilizing micelles before the aqueous phase is introduced.
Q2: We observe inconsistent autophagy inhibition (variable p62/LC3-II ratios) in our xenograft models despite using the correct dose. Why is target engagement fluctuating? Causality: Inconsistent target engagement in the tumor microenvironment is typically a pharmacokinetic (PK) failure, not a pharmacodynamic one. REV-ERB ligands are notorious for rapid hepatic first-pass metabolism and short half-lives[2]. If the drug clears before reaching steady-state concentrations in the tumor, autophagy flux will quickly recover, leading to variable protein readouts. Action: Shift your formulation strategy to a Hydroxypropyl-β-cyclodextrin (HPβ-CD) complex or a wet-milled nanosuspension[4]. HPβ-CD encapsulates the hydrophobic drug core, shielding it from rapid enzymatic degradation and significantly improving the area under the curve (AUC). Additionally, increase dosing frequency to twice daily (BID) to maintain therapeutic plasma levels.
Q3: How do I experimentally validate that REV-ERB-IN-1 is actively inhibiting REV-ERB in vivo, distinct from its autophagy-blocking effects? Causality: Because REV-ERB-IN-1 is a dual inhibitor[1], you must decouple its two mechanisms of action to prove on-target efficacy. Single inhibition of autophagy (e.g., via Chloroquine) does not affect REV-ERB-mediated transcriptional repression[1]. Action: Measure the de-repression of downstream REV-ERB target genes (such as Bmal1 or Fasn) via RT-qPCR in the liver or tumor tissue. Since REV-ERB is a transcriptional repressor, an antagonist/inhibitor will cause an upregulation of these target genes. This serves as a definitive biomarker for REV-ERB target engagement.
Quantitative Data: Formulation Strategies
To optimize the delivery of REV-ERB-IN-1, it is critical to select a formulation vehicle that balances solubility with systemic retention. The table below summarizes the quantitative impact of various formulation strategies on REV-ERB ligand bioavailability.
| Formulation Strategy | Co-Solvent / Excipient Mechanism | Expected Bioavailability | Half-Life (t1/2) | Recommended Route |
| Aqueous Saline (0.9%) | None (Control) - High precipitation risk | < 2% | < 0.5 h | N/A |
| Standard Co-Solvent | DMSO (5%) / PEG-300 (40%) / Tween-80 (5%) | 15 - 25% | 1.5 - 2.0 h | IP |
| Cyclodextrin Complex | 20% HPβ-CD in Saline | 40 - 50% | 3.0 - 4.5 h | IP / IV |
| Nanocrystalline Suspension | Wet-milled with Trehalose / HPβ-CD | > 60% | > 5.0 h | PO / IP |
Experimental Protocols
Protocol 1: Preparation of HPβ-CD / REV-ERB-IN-1 Complex
Step-by-step formulation workflow for optimizing REV-ERB-IN-1 bioavailability.
Step 1: Primary Solubilization
-
Action: Dissolve REV-ERB-IN-1 powder in 5% (v/v) DMSO.
-
Causality: DMSO disrupts the strong intermolecular forces of the drug's crystal lattice, ensuring complete molecular dispersion prior to aqueous exposure.
Step 2: Cyclodextrin Complexation
-
Action: Slowly add 20% (w/v) HPβ-CD dissolved in sterile saline dropwise while vortexing continuously.
-
Causality: The dropwise addition allows the hydrophobic cavity of the cyclodextrin molecules to encapsulate the lipophilic drug molecules sequentially, preventing macroscopic aggregation[4].
Step 3: Stabilization and Sterilization
-
Action: Bath sonicate the mixture at 37°C for 30 minutes, then pass through a 0.22 µm PTFE syringe filter.
-
Causality: Sonication provides the activation energy required for complete inclusion complex formation. PTFE is used because it is chemically resistant and does not bind or strip lipophilic compounds from the solution.
Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the filtrate. A successful colloidal suspension will show a uniform particle size of <200 nm. Alternatively, use a laser pointer to check for the Tyndall effect; a clear beam path with no visible floating particulates confirms a stable complex.
Protocol 2: In Vivo Autophagy Flux Assay (Tumor Tissue)
Step 1: Kinetic Dosing and Harvest
-
Action: Administer the formulated REV-ERB-IN-1 and harvest tumor tissues at 4h and 8h post-dose. Snap-freeze immediately in liquid nitrogen.
-
Causality: Autophagy is a highly dynamic flux. Single time-point snapshots often miss peak inhibition. Capturing early and late time points ensures the kinetic window of LC3-II and p62 accumulation is observed before compensatory clearance mechanisms activate.
Step 2: Tissue Homogenization
-
Action: Homogenize tissue in ice-cold RIPA buffer supplemented with a 2X cocktail of protease and phosphatase inhibitors.
-
Causality: Autophagy markers (p62 and LC3) are highly susceptible to rapid degradation by endogenous calpains and lysosomal proteases released during mechanical tissue disruption.
Step 3: Western Blotting
-
Action: Probe for LC3-I/II and p62, normalizing to GAPDH or β-actin.
-
Causality: An increase in the LC3-II/LC3-I ratio alongside p62 accumulation confirms the blockade of autophagosome-lysosome fusion[1].
Self-Validation Check: Always run a parallel in vivo cohort treated with Chloroquine (CQ) (e.g., 50 mg/kg IP) as a positive control. If CQ fails to induce LC3-II accumulation in the tumor, the assay window, tissue extraction method, or antibody is defective. This failure invalidates any negative results from the REV-ERB-IN-1 cohort, ensuring you do not falsely attribute a lack of signal to the drug's bioavailability.
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Troubleshooting Autophagy Readouts with REV-ERB-IN-1
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing high variability when measuring autophagic flux in response to REV-ERB-IN-1.
Unlike standard autophagy modulators, REV-ERB-IN-1 is a highly complex dual-mechanism compound . It antagonizes the circadian nuclear receptor REV-ERB while simultaneously disrupting late-stage lysosomal function[1]. Understanding this dual causality is critical for designing self-validating experimental workflows and interpreting seemingly contradictory western blot data.
Core Mechanistic Pathway
REV-ERB-IN-1 dual mechanism: Transcriptional autophagy induction combined with late-stage flux block.
Troubleshooting Guides & FAQs
Q1: Why is my LC3-II/LC3-I ratio highly variable between biological replicates when treating with REV-ERB-IN-1? Mechanistic Causality: REV-ERBα and REV-ERBβ are core components of the circadian clock machinery and act as transcriptional repressors of metabolic and autophagic genes [2]. Because REV-ERB expression naturally oscillates over a 24-hour cycle, the baseline level of REV-ERB in your cells varies depending on the time of day or the metabolic state of the culture. If your in vitro cultures are not circadian-synchronized, the magnitude of transcriptional de-repression caused by REV-ERB-IN-1 will be highly inconsistent. Solution: Implement a serum-shock synchronization protocol prior to treatment (see Protocol 1). This resets the circadian clock of the entire cell population, ensuring uniform baseline REV-ERB expression across all biological replicates.
Q2: My p62/SQSTM1 levels are increasing instead of decreasing. Doesn't REV-ERB antagonism upregulate autophagy? Mechanistic Causality: Yes, antagonizing REV-ERB relieves the repression of autophagy-related genes, driving de novo autophagosome formation. However, REV-ERB-IN-1 was recently characterized as a dual inhibitor that also directly impairs lysosomal function, blocking the autophagy process at the late stage[1]. This creates a massive cellular bottleneck: increased production of autophagosomes coupled with blocked degradation. Consequently, p62 (a cargo receptor normally degraded by autophagy) and LC3-II accumulate heavily rather than being consumed. Solution: Do not interpret p62 accumulation as a failure of the drug to induce autophagy. Instead, recognize it as the signature of a late-stage flux blockade. To validate this, transition from static western blots to a tandem mRFP-GFP-LC3 reporter assay[3].
Q3: How do I accurately measure autophagic flux if REV-ERB-IN-1 already blocks lysosomes? Can I still use the Bafilomycin A1 (BafA1) clamp? Mechanistic Causality: The standard method for measuring autophagic flux involves adding a lysosomal inhibitor (like BafA1 or Chloroquine) to "clamp" degradation, allowing you to measure the accumulation of LC3-II [4]. Because REV-ERB-IN-1 inherently possesses lysosomotropic inhibitory activity, adding BafA1 will not produce a significant additive effect, leading to the false conclusion that autophagic flux is static[1]. Solution: Perform a careful time-course experiment. The lysosomal blockade by REV-ERB-IN-1 occurs rapidly (within 1-2 hours), whereas the transcriptional upregulation of autophagy genes via REV-ERB antagonism takes significantly longer (12-24 hours). Compare early time points versus late time points, or rely entirely on the tandem fluorescent reporter (Protocol 2).
Data Presentation: Expected Autophagy Readouts
To assist in interpreting your results, compare your data against this standardized readout matrix for REV-ERB-IN-1 and common control compounds.
| Experimental Condition | LC3-II/LC3-I Ratio | p62/SQSTM1 Levels | mRFP-GFP-LC3 Puncta Profile | Mechanistic Interpretation |
| Vehicle (DMSO) | Basal | Basal | Mixed (Yellow & Red) | Normal basal autophagic flux. |
| EBSS (Starvation) | High | Low | Predominantly Red | Robust flux; rapid lysosomal degradation. |
| Bafilomycin A1 | Very High | High | Predominantly Yellow | Complete late-stage lysosomal block. |
| REV-ERB-IN-1 (2h) | High | High | Predominantly Yellow | Rapid lysosomal inhibition dominates early. |
| REV-ERB-IN-1 (24h) | Extremely High | Very High | Predominantly Yellow | Synergistic effect: Transcriptional induction + Lysosomal block. |
Experimental Protocols
Protocol 1: Circadian-Synchronized Autophagy Profiling
Self-Validating Principle: By incorporating a serum-shock step, we eliminate asynchronous baseline REV-ERB expression. The inclusion of an EBSS starvation control validates that the cellular autophagy machinery is functional independent of the drug.
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Cell Seeding: Seed cells (e.g., HeLa or MCF-7) in 6-well plates to reach exactly 70% confluency. Note: Over-confluency induces basal autophagy via contact inhibition and nutrient depletion.
-
Circadian Synchronization: Aspirate growth media and apply "Serum Shock" media (DMEM containing 50% FBS or Horse Serum) for exactly 2 hours.
-
Wash: Wash cells twice with warm PBS to remove residual serum factors.
-
Equilibration: Replace with standard maintenance media (e.g., DMEM + 10% FBS) and incubate for 12 hours to allow circadian genes to reach a synchronized peak.
-
Treatment: Add REV-ERB-IN-1 (e.g., 10 µM) or Vehicle (0.1% DMSO). For the positive control, replace media with EBSS for 4 hours prior to harvest.
-
Harvest: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Analysis: Perform Western Blotting for LC3B, p62/SQSTM1, and a stable loading control (GAPDH or Actin).
Protocol 2: Tandem mRFP-GFP-LC3 Flux Validation
Self-Validating Principle: This reporter differentiates between autophagosomes (GFP+/mRFP+, yellow) and autolysosomes (GFP-/mRFP+, red) because GFP fluorescence is quenched in the acidic environment of a functional lysosome. Including a BafA1 control proves the GFP quenching mechanism is intact under your imaging conditions.
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Preparation: Plate cells stably expressing the mRFP-GFP-LC3 reporter on glass-bottom confocal dishes.
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Synchronization: Synchronize cells using the 2-hour serum shock method described in Protocol 1.
-
Parallel Treatments: Treat cells with the following conditions in parallel:
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Vehicle (0.1% DMSO)
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EBSS (Starvation, 4h)
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Bafilomycin A1 (100 nM, 4h)
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REV-ERB-IN-1 (10 µM, 12h)
-
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Crucial: Do not use methanol, as it will denature the fluorescent proteins and destroy the signal.
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Mounting: Wash 3x with PBS and mount with a DAPI-containing antifade reagent.
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Imaging: Image using a confocal microscope (488 nm laser for GFP, 561 nm laser for mRFP).
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Quantification: Quantify the ratio of yellow to red puncta per cell using automated image analysis software (e.g., ImageJ/Fiji) across a minimum of 50 cells per condition.
References
-
Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. URL: [Link]
-
He, Y., et al. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry. URL: [Link]
-
Wang, Y., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. URL: [Link]
Sources
Technical Support Center: Interpreting Autophagy Flux Data with REV-ERB-IN-1
Welcome to the technical support center for researchers utilizing REV-ERB-IN-1 in autophagy studies. This guide is designed to provide in-depth, field-proven insights into the nuances of interpreting autophagy flux data when using this specific compound. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your data is robust, reliable, and accurately interpreted.
I. Understanding the Core Biology: REV-ERB and Autophagy
REV-ERBα (also known as NR1D1) and its paralog REV-ERBβ (NR1D2) are nuclear receptors that play a crucial role as transcriptional repressors within the core molecular clock machinery.[1][2] Their influence extends beyond circadian rhythms to regulate various physiological processes, including metabolism, inflammation, and, critically for this guide, autophagy.[3][4]
REV-ERBα negatively regulates the autophagic process by transcriptionally repressing key genes involved in multiple stages, from vesicle nucleation and autophagosome formation to lysosomal function.[5] This makes pharmacological modulation of REV-ERB a powerful tool to study the intricate relationship between the circadian clock and cellular degradation pathways.
REV-ERB-IN-1 is a synthetic agonist that enhances the repressive activity of REV-ERB.[5] By activating REV-ERB, REV-ERB-IN-1 is expected to inhibit autophagic flux.
Signaling Pathway Overview
Caption: REV-ERB-IN-1 activates REV-ERBα, which represses the transcription of autophagy-related genes, leading to reduced autophagic flux.
II. FAQs: Navigating Your REV-ERB-IN-1 Autophagy Experiments
This section addresses common questions and challenges encountered when using REV-ERB-IN-1 to modulate autophagy.
Q1: I treated my cells with REV-ERB-IN-1 and see an accumulation of LC3-II by Western blot. Doesn't this mean autophagy is induced?
A1: This is a classic and critical point of misinterpretation in autophagy studies. An increase in the lipidated form of LC3 (LC3-II) can signify one of two things:
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Increased Autophagosome Formation: Autophagy is genuinely induced.
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Blocked Autophagic Flux: Autophagosomes are forming but are not being degraded by lysosomes, leading to their accumulation.[6]
Since REV-ERB-IN-1 is an agonist of REV-ERB, which represses autophagy genes, the observed LC3-II accumulation is most likely due to a block in autophagic flux , not induction.[4][5] Pharmacological activation of REV-ERB has been shown to inhibit autophagy.[5]
To definitively distinguish between these possibilities, you MUST perform an autophagy flux assay.
Q2: How do I perform and interpret an autophagy flux assay with REV-ERB-IN-1?
A2: The most common method is to measure LC3-II turnover in the presence and absence of a lysosomal inhibitor.[7][8] These inhibitors block the final stage of autophagy, allowing you to assess the rate at which autophagosomes are being delivered to the lysosome for degradation.
Experimental Workflow: LC3 Turnover Assay
Caption: Workflow for a standard LC3 turnover assay to measure autophagic flux.
Interpreting the Results:
| Condition | Expected LC3-II Level | Expected p62 Level | Interpretation |
| Vehicle | Low | Low | Basal autophagic flux is occurring. |
| Vehicle + Lysosomal Inhibitor | High | High | Basal autophagic flux is blocked, leading to LC3-II and p62 accumulation. The difference between this and "Vehicle" represents basal flux. |
| REV-ERB-IN-1 | Moderate/High | Moderate/High | REV-ERB-IN-1 is inhibiting autophagic flux, causing accumulation of autophagosomes and p62.[5] |
| REV-ERB-IN-1 + Lysosomal Inhibitor | High (similar to or slightly higher than REV-ERB-IN-1 alone) | High | The addition of a lysosomal inhibitor does not cause a significant further increase in LC3-II because flux is already inhibited by REV-ERB-IN-1. |
Key Takeaway: The "autophagic flux" is the difference in LC3-II levels with and without the lysosomal inhibitor.[9] With REV-ERB-IN-1, you expect this difference to be smaller than in the vehicle-treated cells, indicating inhibited flux.
Q3: What are the best lysosomal inhibitors to use and at what concentration?
A3: The choice of inhibitor is crucial for accurate data.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Considerations |
| Bafilomycin A1 | A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[10] | 10-200 nM | Highly specific, but can be cytotoxic with prolonged exposure. Use for short time courses (2-4 hours). |
| Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Raises lysosomal pH, inhibiting the activity of acid-dependent hydrolases and blocking autophagosome-lysosome fusion.[10] | 25-100 µM | Less specific than Bafilomycin A1 and can have off-target effects.[10] However, it is widely used and effective. |
| E64d and Pepstatin A | Cysteine and aspartic protease inhibitors, respectively, that block the degradation of autolysosomal contents without affecting fusion.[11] | 1-25 µM (E64d), 1-20 µM (Pepstatin A) | Useful for studying the final degradation step. Often used in combination. |
Pro-Tip: Always perform a dose-response and time-course experiment in your specific cell type to determine the optimal, non-toxic concentration of your chosen lysosomal inhibitor.
Q4: Are there alternative methods to Western blotting for measuring autophagy flux?
A4: Yes, fluorescence-based methods offer a more dynamic and quantitative view of autophagy flux, often at the single-cell level.
-
Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3): This reporter is a powerful tool.[12][13]
-
Principle: EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is stable.[14]
-
Interpretation:
-
Yellow puncta (mCherry + EGFP): Autophagosomes
-
Red puncta (mCherry only): Autolysosomes
-
-
With REV-ERB-IN-1: You would expect an accumulation of yellow puncta and a decrease in red puncta, indicating a block in the fusion of autophagosomes with lysosomes.[12]
-
-
Flow Cytometry-Based Assays: These assays provide a high-throughput, quantitative measure of autophagic flux.[7][9]
-
Principle: Using the mCherry-EGFP-LC3 reporter, flow cytometry can quantify the ratio of red to green fluorescence in a large cell population.
-
Interpretation: An increase in the red/green fluorescence ratio indicates increased autophagic flux. Treatment with REV-ERB-IN-1 should prevent this ratio from increasing, even under starvation or other pro-autophagic conditions.
-
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in LC3-II levels after REV-ERB-IN-1 treatment. | 1. REV-ERB-IN-1 is inactive or used at a suboptimal concentration.2. The cell line does not express sufficient levels of REV-ERB.3. Basal autophagy is very low in your cell line. | 1. Verify the activity of your REV-ERB-IN-1 stock. Perform a dose-response curve (e.g., 1-20 µM).2. Check REV-ERBα (NR1D1) expression levels by qPCR or Western blot.3. Include a positive control for autophagy induction (e.g., starvation with EBSS, or treatment with an mTOR inhibitor like rapamycin or Torin 1) to ensure your detection system is working.[15][16] |
| High cell death with REV-ERB-IN-1 and/or lysosomal inhibitors. | 1. The concentration of the compound(s) is too high.2. Prolonged treatment is causing toxicity.3. The cell line is particularly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your compounds.2. Reduce the treatment duration. For lysosomal inhibitors, 2-4 hours is typically sufficient.3. Consider using a less toxic lysosomal inhibitor or a lower concentration. |
| Inconsistent results between experiments. | 1. Variation in cell confluence.2. Inconsistent treatment times.3. Issues with Western blot transfer or antibody quality. | 1. Seed cells to reach a consistent confluence (e.g., 70-80%) at the time of harvesting. Autophagy can be sensitive to cell density.2. Use a timer and be precise with all incubation steps.3. Ensure complete protein transfer and validate your LC3 and p62 antibodies. Run appropriate loading controls (e.g., Actin, Tubulin, GAPDH). |
| Potential off-target effects of REV-ERB ligands. | Synthetic ligands like SR9009 (a compound similar to REV-ERB-IN-1) have been reported to have REV-ERB-independent effects.[1][5] | 1. Genetic Validation: The gold standard is to perform key experiments in REV-ERBα knockout or knockdown cells. If the effect of REV-ERB-IN-1 is lost in these cells, it confirms the on-target mechanism.2. Use Multiple Agonists: If possible, confirm your findings with a structurally different REV-ERB agonist (e.g., GSK4112).[2][17] |
IV. Detailed Experimental Protocols
Protocol 1: LC3-II Turnover Assay by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the end of the experiment.
-
REV-ERB-IN-1 Treatment: The next day, treat cells with your predetermined optimal concentration of REV-ERB-IN-1 or vehicle (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Lysosomal Inhibition: For the final 2-4 hours of the REV-ERB-IN-1 treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) or its vehicle to the appropriate wells. You will have four conditions: Vehicle, Vehicle + BafA1, REV-ERB-IN-1, and REV-ERB-IN-1 + BafA1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control. Calculate the autophagic flux by subtracting the normalized LC3-II value of the non-inhibitor-treated sample from the inhibitor-treated sample for both vehicle and REV-ERB-IN-1 conditions.
Protocol 2: Tandem mCherry-EGFP-LC3 Fluorescence Microscopy
-
Transduction/Transfection: Introduce the mCherry-EGFP-LC3 construct into your cells. This can be done via lentiviral transduction to create a stable cell line (recommended for consistency) or transient transfection.
-
Experiment: Plate the cells on glass coverslips or in glass-bottom dishes. Perform the treatment with REV-ERB-IN-1 as described above. You may also include a positive control for flux (e.g., starvation).
-
Cell Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Mounting: Wash again with PBS and mount the coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope with appropriate lasers for DAPI, EGFP, and mCherry.
-
Image Analysis:
-
Count the number of yellow (EGFP+mCherry+) puncta per cell.
-
Count the number of red (mCherry+EGFP-) puncta per cell.
-
A blockage in autophagy flux caused by REV-ERB-IN-1 will result in a higher ratio of yellow to red puncta compared to the vehicle control.
-
V. References
-
Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. (2025). Vertex AI Search.
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges. (2020). Theranostics.
-
The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. (2022). Cell Death & Disease.
-
Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis. (2022). MDPI.
-
REV-ERBα agonism impairs autophagic flux in β-cells. (2022). ResearchGate.
-
Defining and measuring autophagosome flux—concept and reality. (2014). Autophagy.
-
REV-ERB and ROR nuclear receptors as drug targets. (2014). Nature Reviews Drug Discovery.
-
How to Test and Measure Autophagic Flux Quantitatively. (n.d.). Bio-Techne.
-
(PDF) The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. (2022). ResearchGate.
-
Assessing Cell Health: Autophagy. (2016). Bio-Rad.
-
Rev-Erb – Knowledge and References. (n.d.). Taylor & Francis Online.
-
Direct Regulation of CLOCK Expression by REV-ERB. (2011). PLOS ONE.
-
A pulse-chasable reporter processing assay for mammalian autophagic flux with HaloTag. (2022). eLife.
-
Guidelines for the use and interpretation of assays for monitoring autophagy. (2012). Autophagy.
-
Quantitation of “autophagic flux” in mature skeletal muscle. (2012). Autophagy.
-
Application and interpretation of current autophagy inhibitors and activators. (2014). Acta Pharmacologica Sinica.
-
Advancing Autophagy Detection: HTRF LC3B-II Assay for Specific and Reliable LC3B-II detection. (n.d.). Revvity.
-
Autophagy Activator Drugs: A New Opportunity in Neuroprotection from Misfolded Protein Toxicity. (2019). MDPI.
-
Measuring Autophagic Flux: A Simple Guide to How and Why. (2025). Bitesize Bio.
-
Pharmacologic agents targeting autophagy. (2012). The Journal of Clinical Investigation.
-
Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies.
-
Application Notes: LC3 Turnover Assay with Autophagy-IN-2. (n.d.). Benchchem.
-
Application and interpretation of current autophagy inhibitors and activators. (n.d.). ResearchGate.
-
Autophagy flux inhibition augments gastric cancer resistance to the anti-human epidermal growth factor receptor 2 antibody trastuzumab. (2018). Oncology Letters.
Sources
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 2. Direct Regulation of CLOCK Expression by REV-ERB | PLOS One [journals.plos.org]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy | SLU publication database (SLUpub) [publications.slu.se]
- 7. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 8. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bioradiations.com [bioradiations.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacologic agents targeting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent LC3-II Western Blot Results with REV-ERB-IN-1
Welcome to the technical support center for researchers investigating the interplay between circadian rhythm, metabolism, and autophagy. This guide is specifically designed to address the common and often complex issue of inconsistent Western blot results for Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) when using REV-ERB-IN-1, an antagonist of the nuclear receptor REV-ERB.
This document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you achieve reliable and interpretable data.
Section 1: Core Principles - Understanding the LC3-II Signal
Before troubleshooting, it is critical to understand what the LC3-II band represents. The conversion of the cytosolic LC3-I to the lipidated, autophagosome-associated LC3-II is a hallmark of autophagy.[1] However, the sheer amount of LC3-II at a single time point is ambiguous. An increase in the LC3-II signal can mean one of two things:
-
Induction of Autophagy: An increase in the formation of autophagosomes.
-
Blockage of Autophagic Flux: A decrease in the degradation of autophagosomes, which occurs when they fail to fuse with lysosomes or when lysosomal function is impaired.[1][2]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues researchers may encounter when using REV-ERB-IN-1 in autophagy studies.
Q1: My LC3-II bands are very faint or undetectable after treating with REV-ERB-IN-1. How can I fix this?
Possible Cause 1: Suboptimal Western Blot Technique LC3-II can be a challenging protein to detect due to its small size and potential for rapid degradation.
-
Solution:
-
Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15%) or a 4-20% gradient gel to effectively separate the LC3-I and LC3-II bands, which are very close in molecular weight (16-18 kDa for LC3-I and 14-16 kDa for LC3-II).[1][3]
-
Membrane Type: Use a 0.2 µm pore size PVDF membrane. The smaller pore size is crucial for retaining small proteins like LC3 during transfer.[1][3]
-
Transfer Conditions: Optimize your transfer conditions. A wet transfer at 100V for 60 minutes is a good starting point. Including up to 20% methanol in the transfer buffer can improve the binding of small proteins to the membrane.[1]
-
Sample Lysis: Prepare fresh samples and lyse cells directly in Laemmli sample buffer to minimize protein degradation. Avoid repeated freeze-thaw cycles.[3]
-
Possible Cause 2: Rapid Autophagic Flux It's possible that REV-ERB-IN-1 is inducing a very rapid autophagic flux, where LC3-II is formed and then quickly degraded in the lysosome.
-
Solution:
-
Perform an autophagic flux assay . This is the most critical experiment to run. Treat your cells with REV-ERB-IN-1 in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ).[1]
-
These inhibitors block the final stage of autophagy, causing LC3-II to accumulate within the autophagosomes.[4][5][6] If REV-ERB-IN-1 is truly inducing autophagy, you will see a significant accumulation of LC3-II in the "REV-ERB-IN-1 + Inhibitor" condition compared to the inhibitor-only condition.[7]
-
Q2: I see a strong increase in LC3-II with REV-ERB-IN-1, but how do I know if it's inducing autophagy or blocking it?
This is the central question in autophagy analysis. As mentioned above, a static increase in LC3-II is uninterpretable on its own.
-
Solution:
-
Autophagic Flux Assay: This is the definitive experiment. Compare the amount of LC3-II in four conditions:
-
Vehicle Control
-
REV-ERB-IN-1 alone
-
Lysosomal Inhibitor alone (e.g., BafA1)
-
REV-ERB-IN-1 + Lysosomal Inhibitor
-
-
Interpretation:
-
Increased Flux (Induction): If LC3-II levels are significantly higher in condition 4 compared to condition 3, it indicates that REV-ERB-IN-1 is inducing the formation of autophagosomes (i.e., increasing autophagic flux).
-
Blocked Flux (Inhibition): If LC3-II levels in condition 4 are similar to or only slightly higher than in condition 3, it suggests that REV-ERB-IN-1 may be impairing the degradation of autophagosomes, leading to their accumulation.
-
-
p62/SQSTM1 Analysis: As a complementary approach, probe your blot for p62 (also known as SQSTM1). This protein is a selective autophagy receptor that is itself degraded by autophagy. Therefore, a decrease in p62 levels typically correlates with increased autophagic flux.[8] If REV-ERB-IN-1 induces autophagy, you would expect to see p62 levels decrease.
-
Q3: My results are inconsistent between experiments. One day REV-ERB-IN-1 increases LC3-II, the next day it has no effect. Why?
Possible Cause 1: Compound Stability and Activity REV-ERB-IN-1, like many small molecule inhibitors, can have stability issues.
-
Solution:
-
Prepare fresh stock solutions of REV-ERB-IN-1 in a suitable solvent like DMSO. Aliquot the stock and store it at -80°C to avoid multiple freeze-thaw cycles.
-
When preparing working dilutions, ensure the compound is fully dissolved in the cell culture medium.
-
Possible Cause 2: Off-Target or Pleiotropic Effects REV-ERB is a nuclear receptor that regulates a wide array of cellular processes, including metabolism, inflammation, and circadian rhythms.[9][10][11] It's plausible that REV-ERB-IN-1 is indirectly affecting autophagy through these other pathways, which can be sensitive to subtle changes in experimental conditions. For instance, REV-ERBα has been shown to negatively regulate autophagy flux by repressing key autophagy-related genes.[12]
-
Solution:
-
Strictly Control Experimental Conditions: Maintain consistency in cell density, passage number, and treatment duration. Since REV-ERB is a core clock component, consider the time of day you perform treatments and harvests, as this could influence the cellular state.
-
Dose-Response and Time-Course: Perform careful dose-response and time-course experiments to identify the optimal concentration and duration for your specific cell line and research question.
-
Possible Cause 3: Inappropriate Loading Control The use of common housekeeping proteins like GAPDH or β-actin can be problematic if the experimental treatment affects overall protein synthesis or degradation.
-
Solution:
-
Normalize to Total Protein: The most reliable method is to normalize the LC3-II band intensity to the total protein loaded in each lane. This can be easily measured by staining the membrane with Ponceau S before antibody incubation.[13]
-
Avoid Normalizing to LC3-I: Do not use the LC3-II/LC3-I ratio. This ratio can be misleading due to differential antibody affinities and the fact that LC3-I levels can also change.[14][15] The consensus in the field is to normalize LC3-II to a reliable loading control.
-
Section 3: Key Experimental Protocols & Data Presentation
Protocol 1: Autophagic Flux Assay via Western Blot
This protocol is essential for correctly interpreting your LC3-II data.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the log growth phase (typically 70-80% confluent) at the time of harvest.
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle (e.g., DMSO)
-
REV-ERB-IN-1 (at your predetermined optimal concentration)
-
Lysosomal Inhibitor (e.g., 100 nM Bafilomycin A1)
-
REV-ERB-IN-1 + Lysosomal Inhibitor
-
-
Incubation: Add REV-ERB-IN-1 for your desired treatment duration (e.g., 16 hours). For the final 2-4 hours of this incubation, add the lysosomal inhibitor to the appropriate wells.
-
Lysis & Sample Prep: Wash cells with ice-cold PBS and lyse directly in 1X Laemmli sample buffer. Sonicate briefly to shear DNA and boil at 95°C for 5 minutes.[3]
-
Western Blot:
-
Load 20-40 µg of protein onto a 15% SDS-PAGE gel.
-
Transfer to a 0.2 µm PVDF membrane.
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a validated primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Data Analysis:
-
Quantify LC3-II band intensity using densitometry software.
-
Normalize the LC3-II intensity to a total protein stain (Ponceau S).
-
Calculate autophagic flux. A common way to represent this is by subtracting the normalized LC3-II value of the non-inhibitor-treated sample from the inhibitor-treated sample.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Gel Percentage | 15% or 4-20% Gradient | To resolve the small size difference between LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[1] |
| Membrane | 0.2 µm PVDF | To ensure efficient capture of the small LC3 protein during transfer.[3] |
| Lysis Buffer | Direct Lysis in Laemmli Buffer | Minimizes proteolysis of LC3, which is sensitive to degradation.[3] |
| Positive Control | Chloroquine (50 µM) or BafA1 (100 nM) | To ensure the detection system for accumulated LC3-II is working correctly.[16] |
| Normalization | Total Protein Stain (Ponceau S) | The most reliable method, as housekeeping gene expression can be altered by treatments.[13] |
| Primary Metric | Autophagic Flux | A static measurement of LC3-II is insufficient and can be misleading. |
Section 4: Visualizing Workflows and Pathways
Diagram 1: The Autophagic Flux Pathway
This diagram illustrates the conversion of LC3-I to LC3-II, its incorporation into the autophagosome, and its eventual degradation in the autolysosome. Lysosomal inhibitors block the final degradation step.
Caption: The process of LC3 lipidation and autophagic degradation.
Diagram 2: Experimental Workflow for Autophagic Flux Assay
Caption: Step-by-step workflow for a robust LC3-II autophagic flux assay.
References
-
Bafilomycin A1 Inhibits HIV-1 Infection by Disrupting Lysosomal Cholesterol Transport. (2024). Viruses. [Link]
-
Carroll, B., et al. (2020). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling. Biochemical Society Transactions. [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. [Link]
-
Carroll, B., et al. (2020). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling. PubMed. [Link]
-
Pallett, L. J., et al. (2017). Monitoring Autophagic Flux by Using Lysosomal Inhibitors and Western Blotting of Endogenous MAP1LC3B. CSH Protocols. [Link]
-
Hasegawa, J., & Yoshimori, T. LC3 flux assay. Jove. [Link]
-
Klionsky, D. J., et al. (2008). Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. Autophagy. [Link]
-
Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy. [Link]
-
Autophagy Watch. (2025). MBL International. [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Aarhus University. [Link]
-
Autophagy and Proteases: Basic Study of the Autophagic Flux by Western Blot. (2021). Springer Protocols. [Link]
-
LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. (2018). Springer Protocols. [Link]
-
Towers, C. How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. [Link]
-
LC3 in Autophagy Research: What Does an LC3 Increase Mean?. Bio-Techne. [Link]
-
Kim, H., et al. (2020). Quantitative and qualitative analysis of autophagy flux using imaging. BMB Reports. [Link]
-
Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]
-
Barth, S., Glick, D., & Macleod, K. F. (2012). Untangling Autophagy Measurements: All Fluxed Up. Autophagy. [Link]
-
LC3-II Enrichment Kit (Western Blot). EMD Millipore. [Link]
-
Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. (2025). Frontiers in Pharmacology. [Link]
-
Grimaldi, B., et al. (2015). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. OncoImmunology. [Link]
-
Why am I not able to detect LC3 band?. (2019). ResearchGate. [Link]
-
Feng, D., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. [Link]
-
Kim, K., et al. (2024). Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming. PNAS. [Link]
-
Stamenkovic, S., et al. (2022). The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions. Cell Death & Disease. [Link]
-
REV-ERB Agonists Block Autophagy in Cancer Cells. (2018). Cancer Discovery. [Link]
-
Shafi, A. A., et al. (2022). Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis. MDPI. [Link]
-
Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. (2024). Frontiers in Pharmacology. [Link]
-
Solt, L. A., et al. (2012). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery. [Link]
-
Feng, D., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sign In [cshprotocols.cshlp.org]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]
- 9. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 10. mdpi.com [mdpi.com]
- 11. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
- 14. Three things everyone studying autophagy should know | Antibody News: Novus Biologicals [novusbio.com]
- 15. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitophagy Assay Troubleshooting with Autophagy/REV-ERB-IN-1
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers encountering paradoxical data when measuring mitophagic flux using Autophagy/REV-ERB-IN-1 (Compound 24). This guide is engineered to dissect the mechanistic causality behind these assay artifacts, provide self-validating experimental protocols, and ensure your data retains absolute scientific integrity.
Mechanistic Causality: The "Dual-Inhibitor" Paradox
Q: Why does Autophagy/REV-ERB-IN-1 cause conflicting readouts in standard mitophagy assays, such as simultaneous increases in initiation markers and mitochondrial mass?
A: The confusion stems from the compound's engineered polypharmacology. Autophagy/REV-ERB-IN-1 was specifically optimized as a dual inhibitor to overcome the clinical limitations of chloroquine[1].
-
REV-ERB Inhibition (The Initiator): REV-ERBα is a circadian nuclear receptor that acts as a transcriptional repressor. It negatively regulates genes involved in mitochondrial biogenesis and mitophagy (such as BMAL1, which directly modulates mitophagy pathways)[2][3]. Inhibiting REV-ERB de-represses these targets, effectively initiating the transcription of mitophagy machinery.
-
Lysosomal Inhibition (The Blocker): Simultaneously, the compound acts as a lysosomotropic agent, neutralizing lysosomal pH and blocking autophagosome-lysosome fusion, much like hydroxychloroquine[1].
This creates a biological bottleneck: the cell is aggressively packaging damaged mitochondria into autophagosomes, but these vesicles cannot be degraded. If you only measure steady-state markers (like LC3-II or TOM20) without conducting a dynamic flux assay, you will misinterpret this massive accumulation of stalled mitophagosomes as "increased mitophagic flux."
Caption: Dual mechanism of REV-ERB-IN-1 causing paradoxical mitophagosome accumulation.
Troubleshooting Fluorescent Reporter Assays
Q: My tandem fluorescent reporter (mCherry-EGFP-FIS1) shows no shift to red fluorescence despite inducing mitochondrial stress with FCCP and adding REV-ERB-IN-1. Is the mitophagy pathway broken?
A: The pathway is likely active, but the assay is being physically antagonized by the compound. Tandem reporters rely on the differential pKa of two fluorophores. EGFP is quenched in the highly acidic environment of a functional lysosome (pH ~4.5), while mCherry remains stable. A successful mitophagic event yields a "red-only" punctum.
Because REV-ERB-IN-1 disrupts lysosomal acidification[1], the mitophagosome never reaches the required low pH to quench EGFP. Consequently, you observe persistent yellow (green + red) puncta. This is a false negative for flux.
Data Presentation: Expected Fluorescent States To troubleshoot, compare your imaging data against this standardized matrix. If your REV-ERB-IN-1 data matches the Bafilomycin A1 profile, the compound's lysosomotropic effect is actively masking flux.
| Treatment Condition | EGFP Signal (Green) | mCherry Signal (Red) | Merged Puncta Color | Biological Interpretation |
| Vehicle Control | High | High | Yellow | Basal mitochondrial network |
| FCCP (10 µM) | Low (Quenched) | High | Red | Active, unhindered mitophagic flux |
| FCCP + Bafilomycin A1 | High (Unquenched) | High | Yellow | Initiated, but lysosome blocked (Control) |
| FCCP + REV-ERB-IN-1 | High (Unquenched) | High | Yellow | Initiated, but lysosome blocked by Cmpd 24 |
Self-Validating Experimental Protocol: Western Blot Flux Assay
Q: If fluorescent reporters are compromised by the compound's mechanism, how can I accurately measure mitophagic flux?
A: You must transition to a biochemical flux assay that measures the temporal accumulation of mitochondrial matrix proteins (e.g., HSP60, COX IV) and mitophagy receptors (p62/SQSTM1) in the presence and absence of a secondary, terminal lysosome inhibitor.
This protocol is designed as a self-validating system : by comparing REV-ERB-IN-1 against a pure REV-ERB antagonist (e.g., SR8278), you isolate the transcriptional effects from the lysosomal blocking effects.
Step-by-Step Methodology: Orthogonal Mitophagic Flux Validation
Step 1: Cell Seeding and Synchronization
-
Seed target cells (e.g., U2OS or HepG2) at 70% confluency in 6-well plates.
-
Causality Note: Because REV-ERB is a circadian regulator, synchronize cells via serum shock (50% horse serum for 2 hours) prior to treatment to ensure baseline circadian alignment[2].
Step 2: Pathway Induction and Pharmacological Blockade
-
Group A (Control): Vehicle (DMSO).
-
Group B (Induction): FCCP (10 µM) for 6 hours to depolarize mitochondria.
-
Group C (Pure Antagonist): FCCP (10 µM) + SR8278 (10 µM). Validates REV-ERB inhibition without lysosomal blockade.
-
Group D (Test Compound): FCCP (10 µM) + REV-ERB-IN-1 (10 µM).
-
Group E (Flux Control): FCCP (10 µM) + REV-ERB-IN-1 (10 µM) + Bafilomycin A1 (100 nM).
Step 3: Protein Extraction and Quantification
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure rapid processing on ice to prevent post-lysis autophagic degradation.
Step 4: Immunoblotting
-
Probe for LC3B (to track general autophagosome formation), p62/SQSTM1 (autophagy receptor), and TOM20/HSP60 (mitochondrial markers).
Step 5: Flux Calculation (The Validation Step)
-
Interpretation: If REV-ERB-IN-1 is fully blocking flux, the addition of Bafilomycin A1 in Group E will yield no further accumulation of TOM20 or LC3-II compared to Group D. If Group C (SR8278) shows decreased TOM20 (successful clearance) but Group D shows accumulated TOM20, you have successfully proven that the lysosomal inhibition of REV-ERB-IN-1 is overriding its transcriptional initiation of mitophagy.
Caption: Step-by-step workflow for validating mitophagic flux via Western Blot.
Frequently Asked Questions (FAQs)
Q: Can I use standard oxygen consumption rate (OCR) assays (e.g., Seahorse XF) to measure mitochondrial health under REV-ERB-IN-1 treatment? A: Yes, but with strict caveats. Because REV-ERB-IN-1 blocks the clearance of damaged mitochondria, you will observe a progressive decline in maximal respiration and spare respiratory capacity over 24-48 hours. This is not necessarily direct mitochondrial toxicity from the compound, but rather the cytotoxic accumulation of naturally depolarized mitochondria that cannot be cleared due to the blocked autophagic flux[1]. To control for this, run a parallel OCR assay using a pure autophagy inhibitor (like Chloroquine) to establish the baseline metabolic cost of blocked flux.
Q: Why do I see an upregulation of PINK1 mRNA but no corresponding decrease in mitochondrial mass? A: This perfectly illustrates the dual nature of the compound. Inhibiting REV-ERB removes the transcriptional repression on circadian-controlled metabolic and autophagic genes[2][3], leading to increased PINK1 mRNA synthesis. However, the downstream execution (lysosomal degradation) is physically halted by the compound's lysosomotropic moiety. Transcription does not equal translation or functional execution in the presence of a flux inhibitor.
Sources
How to differentiate between autophagy inhibition and blocked autophagic flux with REV-ERB-IN-1
A Researcher's Guide to Differentiating Autophagy Inhibition from Blocked Autophagic Flux
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the effects of REV-ERB-IN-1 on autophagy. An observed increase in autophagosome markers, such as LC3-II, can be ambiguous. It may signify an induction of autophagy or a blockage in the degradation pathway. This guide provides the experimental frameworks and troubleshooting advice necessary to distinguish between these two critical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "autophagic flux" and why is it the gold standard for measuring autophagy?
A: Autophagic flux is the complete, dynamic process of autophagy—from the formation of the autophagosome, its fusion with the lysosome to form an autolysosome, and the subsequent degradation and recycling of its contents.[1][2][3] Measuring flux is crucial because a static snapshot of autophagosome numbers can be misleading.[4][5]
Imagine a creek where the flow of water represents autophagic flux. Simply measuring the amount of water at one point (analogous to measuring LC3-II levels at a single time point) doesn't tell you if the creek is flowing faster (autophagy induction) or if a dam has been built downstream, causing water to back up (blocked flux). An increase in autophagosomes could mean either scenario.[6] Therefore, flux assays, which measure the rate of degradation through the pathway, are essential for accurate interpretation.[7][8]
Q2: What is the expected effect of REV-ERB-IN-1 on the autophagy pathway?
A: REV-ERBα and REV-ERBβ are nuclear receptors that are key components of the circadian clock and act as transcriptional repressors.[9][10] They play a significant role in regulating metabolism and have been shown to modulate the expression of core autophagy genes.[11][12]
Several studies indicate that REV-ERBα can suppress autophagy initiation by repressing genes like Ulk1 and others involved in autophagosome formation.[10][12] Therefore, using an inhibitor like REV-ERB-IN-1 might be expected to relieve this repression, leading to an induction of autophagy.
However, cellular signaling is complex. REV-ERB agonists have also been reported to stimulate autophagic flux via the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[11][13] This creates a critical experimental question: If treatment with REV-ERB-IN-1 leads to an accumulation of autophagosomes, is it because the inhibitor is truly inducing autophagy, or is it causing an off-target or indirect blockage of the pathway downstream? The following experimental guides are designed to provide a definitive answer.
Experimental Guides for Measuring Autophagic Flux
To dissect the effect of REV-ERB-IN-1, it is essential to combine multiple assays. The gold-standard approach involves measuring the turnover of key autophagy proteins in the presence and absence of lysosomal inhibitors.
Core Concept: The Use of Lysosomal Inhibitors
To measure flux, we intentionally block the final degradation step of autophagy using pharmacological agents. If a compound (like REV-ERB-IN-1) is genuinely inducing autophagy, then blocking the end of the pathway should lead to a much greater accumulation of autophagosomes compared to the block alone. If the compound itself is blocking the pathway, then adding a second, late-stage inhibitor will cause little to no further accumulation.
Commonly used late-stage inhibitors include:
-
Bafilomycin A1 (BafA1): A potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes.[14][15] This inhibits the activity of pH-dependent lysosomal hydrolases and can also impair autophagosome-lysosome fusion.[16][17]
-
Chloroquine (CQ): A lysosomotropic agent that accumulates in lysosomes and raises their pH, thereby inactivating degradative enzymes.[14][18]
Workflow 1: The LC3 Turnover Assay (Western Blot)
This is the most widely used method to quantify autophagic flux.[1][17] It measures the amount of lipidated LC3 (LC3-II), a protein that is recruited to autophagosome membranes and is subsequently degraded upon fusion with the lysosome.[6][19]
The core of the assay involves comparing the amount of LC3-II under four conditions. The difference in LC3-II levels between samples with and without a lysosomal inhibitor reflects the amount of LC3-II delivered to and degraded by lysosomes during the treatment period—this is the autophagic flux.[17]
| Condition 1: Control (Vehicle) | Condition 2: REV-ERB-IN-1 | Condition 3: BafA1 / CQ | Condition 4: REV-ERB-IN-1 + BafA1 / CQ |
| Baseline LC3-II levels. | LC3-II levels after treatment. | LC3-II accumulation due to lysosomal blockade. | Combined effect of treatment and lysosomal blockade. |
| Scenario | LC3-II (REV-ERB-IN-1 vs. Control) | LC3-II (REV-ERB-IN-1 + BafA1 vs. BafA1 alone) | Interpretation |
| A: Induction | Increased | Further Increased | REV-ERB-IN-1 is inducing the formation of new autophagosomes. The flux is active. |
| B: Blocked Flux | Increased | No significant change or minor increase | REV-ERB-IN-1 is blocking the degradation of autophagosomes at a late stage. |
| C: No Effect | No change | No change | REV-ERB-IN-1 has no significant effect on autophagic flux under these conditions. |
| D: Inhibition | Decreased | Decreased | REV-ERB-IN-1 is inhibiting the initiation of autophagy. |
-
Cell Seeding: Plate cells to reach 60-70% confluency at the time of harvest.
-
Treatment Groups: Prepare four treatment groups as outlined above.
-
REV-ERB-IN-1: Treat with the desired concentration for the determined time course.
-
Lysosomal Inhibitor: Add Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the experiment. This duration is critical and should be optimized to allow accumulation without causing excessive toxicity.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[20]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or similar assay.
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (e.g., anti-LC3B) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).[20]
-
-
Analysis: Quantify the band intensity for LC3-II and the loading control. Normalize LC3-II levels to the loading control for each lane and compare across the four conditions.
Workflow 2: The p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a selective autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting substrates for degradation.[21][22] p62 itself is degraded in the autolysosome, making its accumulation a strong indicator of impaired or blocked autophagic flux.[3][23]
This assay is typically run in parallel with the LC3 turnover assay on the same cell lysates.
| Scenario | LC3-II Change (with REV-ERB-IN-1) | p62 Change (with REV-ERB-IN-1) | Interpretation |
| A: Induction | Increased | Decreased or Unchanged | Active flux is leading to the degradation of p62. |
| B: Blocked Flux | Increased | Increased | Both autophagosomes (LC3-II) and their cargo (p62) are accumulating due to a blockage. |
Important Caveat: p62 expression can be regulated at the transcriptional level by cellular stress, which can complicate interpretation.[17][24] Therefore, p62 levels should always be interpreted in the context of an LC3 turnover assay, not as a standalone measure of flux.
Workflow 3: Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
This microscopy-based assay provides a powerful visual confirmation of autophagic flux. It utilizes a fusion protein where LC3 is tagged with both a pH-sensitive GFP and a pH-stable mRFP.[25]
-
In the neutral pH of the autophagosome, both fluorophores are active, and the puncta appear yellow (merged GFP and mRFP).[26]
-
Upon fusion with the acidic lysosome , the GFP signal is quenched, while the mRFP signal persists. The resulting autolysosomes appear as red-only puncta.[25][26]
| Scenario | Observation after REV-ERB-IN-1 Treatment | Interpretation |
| A: Induction | Increase in both yellow and, more significantly, red puncta . | Autophagosomes are forming and successfully fusing with lysosomes. Flux is active. |
| B: Blocked Flux | Accumulation of yellow puncta with little to no increase in red puncta. | Autophagosomes are forming but fail to fuse with lysosomes or mature into acidic autolysosomes. |
-
Cell Transfection/Transduction: Introduce the mRFP-GFP-LC3 plasmid into your cells using a suitable transfection reagent or create a stable cell line. Allow 24-48 hours for expression.
-
Cell Seeding: Plate the expressing cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat cells with REV-ERB-IN-1, vehicle control, and positive/negative controls (e.g., starvation as an inducer, BafA1 as a blocker).
-
Fixation (Optional but recommended): Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Imaging:
-
Mount coverslips onto slides.
-
Acquire images using a confocal microscope with appropriate lasers and filters for GFP (or other green fluorophore) and mRFP.
-
Capture multiple fields of view for each condition to ensure robust data.
-
-
Analysis:
-
Quantify the number of yellow (GFP+RFP+) puncta and red-only (RFP+GFP-) puncta per cell.
-
An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
Visualizing the Process
The Autophagy Pathway and Points of Inhibition
// Inhibitors node [shape=invhouse, style=filled, fontcolor="#FFFFFF"]; REV_ERB [label="REV-ERB-IN-1\n(Potential Effect)", fillcolor="#4285F4"]; Late_Block [label="Bafilomycin A1\nChloroquine", fillcolor="#34A853"];
REV_ERB -> ULK1 [label="Inhibition of\ninitiation?", style=dashed, color="#4285F4"]; Late_Block -> Autolysosome [label="Block fusion &\ndegradation", style=dashed, color="#34A853"]; } dot Caption: The autophagic pathway with potential points of intervention.
LC3 Turnover Assay Workflow
mRFP-GFP-LC3 Reporter Logic
// Annotations node [shape=plaintext, style="", fontcolor="#202124"]; anno1 [label="Result:\nYellow Puncta"]; anno2 [label="Result:\nRed Puncta"];
Autophagosome -> anno1 [style=dashed, dir=none]; Autolysosome -> anno2 [style=dashed, dir=none]; } dot Caption: Logic of the mRFP-GFP-LC3 tandem reporter system.
Troubleshooting Common Scenarios
-
Scenario: "After treating with REV-ERB-IN-1, my Western blot shows a large increase in LC3-II."
-
Problem: This is the classic ambiguous result. It could be strong induction or a complete blockage.
-
Solution: You must perform the full LC3 turnover assay. Compare the LC3-II level in the REV-ERB-IN-1 + BafA1 sample to the BafA1 alone sample. If there is a significant further increase, it's induction. If not, it's a block. Also, check p62 levels; if they are also elevated, a blockage is highly likely.
-
-
Scenario: "My p62 levels don't decrease with REV-ERB-IN-1, even though the turnover assay suggests flux is induced."
-
Problem: The kinetics of p62 degradation can be slower than LC3-II formation. Alternatively, REV-ERB-IN-1 might be causing cellular stress that transcriptionally upregulates p62, masking its degradation. The type of lysis buffer used can also impact p62 solubility and detection.[27]
-
Solution: Trust the LC3 turnover assay as the more direct measure of flux. Consider performing a time-course experiment to see if p62 levels decrease at later time points. For definitive visual evidence, use the mRFP-GFP-LC3 assay.
-
-
Scenario: "My mRFP-GFP-LC3 experiment shows a major increase in yellow puncta but very few red puncta after REV-ERB-IN-1 treatment."
-
Problem: This is a clear visual indicator of blocked autophagic flux.
-
Solution: This result strongly suggests that REV-ERB-IN-1 is preventing the fusion of autophagosomes with lysosomes or inhibiting lysosomal acidification. Your Western blot data should corroborate this, showing an increase in LC3-II and p62, with no further LC3-II accumulation when BafA1 is added.
-
References
- Measurement of autophagic flux in humans: an optimized method for blood samples. (2020). Autophagy.
- Redmann, M., et al. (2017). Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. Redox Biology.
- Lefort, S., et al. (2014). When autophagy meets cancer through p62/SQSTM1. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
- Eng, K. E., & Panas, M. D. (2015). Defining and measuring autophagosome flux—concept and reality. The International Journal of Developmental Biology.
-
Boya, P., et al. (2006). Bafilomycin A1 inhibits chloroquine-induced death of cerebellar granule neurons. Neurobiology of Disease. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XC533Ce1HpMem02x-qhE3X7DFuaOC2V_-Uc2KBNLhUQXWP4-5xYLwuplis1FsjVF2ShPQy6j9RJsVpxExF4kPldXaGSkCHQvI_7m4qxPYIiZdL8ANTAKnjwhjgnoic18JJid3eUK0PdQ0Qn_s2GcSepYUicsJs9SB8poILWvS32CEULOfPtZ6E7KvetG9ulsqxmwrivyB5QFv5I1Wg2wvyqsRphLR2c=]([Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 12. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospective.com [biospective.com]
- 14. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. オートファジー検出 [promega.jp]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. p62/SQSTM1 synergizes with autophagy for tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Dissection of the autophagosome maturation process by a novel reporter protein, tandem fluorescent-tagged LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate REV-ERB-IN-1 induced cellular stress artifacts in autophagy experiments
As a Senior Application Scientist, I have designed this technical guide to address the complex confounding variables introduced when using1[1] in advanced cellular assays. This compound is a highly potent dual inhibitor of both the circadian nuclear receptor REV-ERB and the autophagic flux pathway[2]. While this dual mechanism is highly effective for inducing cytotoxicity in cancer models via the "second hit" hypothesis[3], it creates significant cellular stress artifacts (e.g., lysosomal stress, ROS surges, and lipotoxicity) that can mask specific signaling phenotypes in non-viability assays.
The following guide provides the mechanistic causality behind these artifacts and self-validating protocols to mitigate them.
Application Note: The Dual Mechanistic Nature of REV-ERB-IN-1
To troubleshoot REV-ERB-IN-1 experiments, one must understand that the compound operates on two distinct kinetic timelines. First, it acts as an acute 3[3], rapidly accumulating in lysosomes, neutralizing their acidic pH, and blocking autophagosome-lysosome fusion. Second, it acts as a delayed transcriptional antagonist of REV-ERB, relieving the repression of metabolic and autophagy-related genes (e.g., Ulk1, Fasn)[4][5]. The collision of increased metabolic burden and blocked clearance generates the artifacts we must control.
Mechanistic divergence of REV-ERB-IN-1 inducing acute stress artifacts vs. targeted effects.
Troubleshooting & FAQs
Q1: Why does REV-ERB-IN-1 cause rapid p62 accumulation and massive vacuolization in my cultures within 2-4 hours? Is this a transcriptional effect? Causality: No, this is a chemical artifact. Like chloroquine or ARN5187, REV-ERB-IN-1 possesses intrinsic lysosomotropic properties[3]. It accumulates in the acidic environment of the lysosome, neutralizing the pH. This rapidly impairs lysosomal hydrolases and blocks autophagosome-lysosome fusion, leading to an acute buildup of p62 and LC3-II. REV-ERB transcriptional antagonism typically requires 12-24 hours to manifest at the protein level[5]. Mitigation: Perform a time-course decoupling assay (See Protocol 1). Limit exposure to <4 hours if studying acute lysosomal effects, or use a non-lysosomotropic REV-ERB antagonist (e.g., SR8278) to isolate transcriptional effects[2].
Q2: My cell viability assays show massive apoptosis, but I suspect this is due to off-target oxidative stress rather than specific autophagic blockade. How do I control for this? Causality: The dual blockade of REV-ERB (which regulates metabolic genes and mitochondrial clearance) and autophagy (which clears damaged mitochondria) leads to the accumulation of dysfunctional mitochondria[4][6]. This creates a massive surge in Reactive Oxygen Species (ROS)[7]. This ROS surge can trigger generalized apoptosis, acting as an artifact that masks specific signaling pathways. Mitigation: Pre-treat cultures with the ROS scavenger N-acetylcysteine (NAC) at 5 mM, 1 hour prior to REV-ERB-IN-1 exposure. If NAC rescues viability, the cell death is primarily an oxidative stress artifact rather than a direct consequence of targeted pathway inhibition[7].
Q3: How can I accurately measure autophagic flux when REV-ERB-IN-1 inherently blocks the terminal stage of autophagy? Causality: Because REV-ERB-IN-1 blocks late-stage fusion[3], standard LC3-II western blotting will only show accumulation, making it impossible to determine if upstream autophagosome formation (vesicle nucleation) is also being affected by REV-ERB antagonism[5]. Mitigation: Utilize a tandem mRFP-GFP-LC3 reporter system (See Protocol 2) to visually and quantitatively separate autophagosomes from autolysosomes.
Data Presentation: Differentiating Specific Effects vs. Stress Artifacts
| Effect Type | Primary Mechanism | Kinetic Profile | Key Biomarkers / Indicators | Recommended Mitigation Strategy |
| Lysosomal Stress (Artifact) | Lysosomotropism (pH neutralization) | Acute (1-4h) | p62/LC3-II accumulation, LysoTracker quenching | Time-course decoupling; Bafilomycin A1 comparison |
| Oxidative Stress (Artifact) | Impaired mitophagy & mitochondrial dysfunction | Intermediate (6-12h) | Elevated MitoSOX, DCFDA fluorescence | Pre-treatment with NAC (5 mM) |
| Metabolic Shift (Specific) | REV-ERB antagonism (transcriptional) | Delayed (12-24h) | Altered ULK1, FAS, SREBP expression | Orthogonal validation with SR8278 |
Experimental Protocols
Protocol 1: Time-Course Decoupling and Orthogonal Validation
Rationale: This protocol separates the acute chemical artifacts of REV-ERB-IN-1 from its delayed transcriptional target engagement.
-
Cell Seeding: Seed target cells (e.g., BTB-474) in 6-well plates at 60% confluency. Allow 24h for adherence.
-
Treatment Matrix: Treat separate cohorts with:
-
Vehicle (0.1% DMSO)
-
REV-ERB-IN-1 (2.5 µM)
-
SR8278 (10 µM) (Orthogonal REV-ERB antagonist lacking strong lysosomotropism)
-
Bafilomycin A1 (100 nM) (Orthogonal v-ATPase autophagy inhibitor)
-
-
Harvest Kinetics: Lyse cells at exactly 2h, 6h, and 24h post-treatment.
-
Analysis: Perform Western blot for LC3-II and p62 (acute markers) and RT-qPCR for Ulk1 and Fasn mRNA (delayed markers).
-
Validation Checkpoint: If p62 accumulates equally in both 2h and 24h cohorts, but Ulk1 mRNA only changes at 24h, the system successfully decouples the acute lysosomotropic artifact from the delayed transcriptional response.
Protocol 2: Tandem mRFP-GFP-LC3 Flux Assay under Dual Inhibition
Rationale: Overcomes the limitation of immunoblotting when terminal fusion is blocked, allowing visualization of upstream flux dynamics.
-
Transfection: Transfect cells with the tandem mRFP-GFP-LC3 plasmid using a liposomal reagent. Wait 48 hours for stable expression.
-
Pre-treatment (Optional): If ROS artifacts are suspected, pre-treat with 5 mM NAC for 1 hour.
-
Compound Exposure: Treat with REV-ERB-IN-1 (2.5 µM) for 6 hours.
-
Confocal Imaging: Image live cells.
-
Yellow puncta (RFP+/GFP+): Autophagosomes (indicates blocked fusion).
-
Red puncta (RFP+/GFP-): Autolysosomes (indicates successful fusion, as GFP is quenched in acidic pH).
-
-
Validation Checkpoint: Bafilomycin A1 (100 nM) must be used as a positive control for pure lysosomal v-ATPase inhibition. If REV-ERB-IN-1 produces a significantly different yellow/red puncta ratio than BafA1, it indicates concurrent upstream transcriptional modulation of autophagy by REV-ERB.
Self-validating workflow to mitigate REV-ERB-IN-1 artifacts and isolate specific phenotypes.
References
- Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0zifGmT0stXE5NCakd-4SmqAukqBfLiljMxH13bvmZpmn6eq7rLD_-nw5RVbNqk_XRyZwo8vr46PtVKTo3hmwqHb16mrWLRf8olxBZ6tUomm0jlIs2jhS-NgSsxPxq6dOf-uJCKH4aCymqKw=]
- Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSODioLPbxBX_vrS_oXX6Ba_U2h9Gj_hkiGFgU7vYKokBST6lzqDPcvLWVe7bpVa50YU_NjapsEXUvkQopCE0V9SJ1On5P-NdDILlEqpcEGmaugaqsz7CQnRzr-bwypzbjOOv_65q2z2fE58s=]
- Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYlRY5CdGaN0FH_JhrmnyK6y4tqhzcBbAC1KjSMmhgJmiravCyRApZKQSuiqfSIf-AYlD1NOhpliaSbcFtUEf0ZvBZDKh0I5DBrqsmEIejYb89Tq9lDvHO-TZcu-QDT8VBbrg-sw==]
- The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB2rv5Ghs3UObGXwYbVOi4YqQuWGPtjLUOnuwdpAbMdF8VVEmMoPi6WUzyho5KA09h2WKiO7DHdeH8EQTj-o5Q_9B4Tpm5w52YjGTKjN50iR4rNEVQQJLWeX7QXM28owWy6PRBhGcJsuo1qUg=]
- Targeting REV-ERBα for therapeutic purposes: promises and challenges - thno.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPcmnBErRXfPLc2A43SPKpfX09JyhvcSXAurOUT59-wMIMiI76xKV-_xXYCisjXAagDdjhZKBxgkiCQJEajwpM1lY4S1tmWqaQhJqfL7hqq3ZltOvUxm8kP3TUsQ==]
- REV-ERB | Agnoists Antagonists - MedchemExpress.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyhxI0vjQNSamPWbOp5yLxmlAYXwxMjAmXQwsOfFgI9AobXIM75iq0t5JAwqj9IoapWBxBDeJ8R_MbZICxXRxUF9kdAMEPAp1D43DEwvxi4adtOZIGIlPc6Pl70N2EJC5x7mAa0O8_ZJ-6ndG3PA==]
- Autophagy/REV-ERB-IN-1 hydrochloride - MedchemExpress.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZtiaMwgIXt_8sQivTnfL4t8QPvw7qQMzO5JEzwzeelMNiE1kjiqeKQcjC1W1fqagoEHitjd5AV3e6bNriQhh_rHefR0x2aFsLfxGZ7mvgGcUZ4wWnPN7A5ROjkVbGYuD7Oc7rWMfbBFs5m2R_0MWX7mDQbAC-ISp07Vtv2y5vFORPaijv3BflxK1m83cASM=]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The nuclear receptor REV-ERBα is implicated in the alteration of β-cell autophagy and survival under diabetogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 7. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Comparison Guide: REV-ERB-IN-1 vs. Traditional REV-ERB Agonists in Autophagy Modulation
Audience: Researchers, Application Scientists, and Drug Development Professionals
The circadian clock machinery and cellular metabolism are inextricably linked, with the nuclear hormone receptors REV-ERBα and REV-ERBβ serving as master regulators of both. In oncology, exploiting this axis has emerged as a groundbreaking therapeutic strategy, primarily because cancer cells heavily rely on 1[1].
This guide objectively compares the mechanistic and quantitative performance of traditional REV-ERB agonists (e.g., SR9009, SR9011) against the novel dual-inhibitor REV-ERB-IN-1 (Compound 24 / ARN5187 class), providing self-validating experimental workflows to help you accurately evaluate these compounds in your own laboratory.
Mechanistic Divergence: Agonism vs. Dual Inhibition
While both classes of compounds ultimately trigger cancer cell apoptosis by disrupting autophagic flux, their mechanisms of action are diametrically opposed. Understanding this causality is critical for rational drug selection.
Traditional Agonists (SR9009, SR9011)
Compounds like SR9009 and SR9011 act by hyper-activating REV-ERBα/β. Because REV-ERB functions as a transcriptional repressor, agonizing it leads to the profound downregulation of essential autophagy genes. This results in an early-stage autophagy blockade , characterized by a reduction in autophagosome biogenesis and a subsequent trigger of apoptosis in 2[2].
REV-ERB-IN-1 (Compound 24)
REV-ERB-IN-1 represents a paradigm shift. It is a dual inhibitor that directly disrupts lysosomal function (causing a late-stage autophagy blockade similar to Chloroquine) while simultaneously acting as a 3[3].
Why antagonize REV-ERB if agonizing it also kills cancer cells? When autophagic flux is pharmacologically blocked (e.g., by lysosomotropic agents), cancer cells upregulate REV-ERB as a cytoprotective, compensatory survival mechanism[4]. By dually inhibiting the lysosome and antagonizing REV-ERB, REV-ERB-IN-1 strips away this metabolic safety net, delivering a lethal "second hit" of metabolic stress that is significantly more cytotoxic than standard autophagy inhibitors[1].
Fig 1. Mechanistic pathways of REV-ERB agonists vs. dual inhibitor REV-ERB-IN-1 in cancer cells.
Quantitative Performance Comparison
The following table summarizes the quantitative distinctions between these agents based on recent preclinical benchmarking.
| Feature | SR9009 / SR9011 | REV-ERB-IN-1 (Compound 24 / ARN5187) |
| Primary Target Modality | REV-ERBα/β Activation (Agonist) | REV-ERB Antagonism + Lysosome (Dual) |
| Autophagy Impact | Early-stage (Blocks autophagosome formation) | Late-stage (Blocks lysosomal degradation) |
| Cytotoxicity Profile | Requires higher micromolar doses for in vitro lethality | Highly potent (5[5]) |
| Cell Cycle / Metabolic Effect | Arrests cell cycle prior to M phase[6] | Triggers lethal metabolic stress ("Second Hit")[3] |
| Validated In Vivo Models | Glioblastoma, Melanoma (NRAS-driven), SCLC[2] | Melanoma xenografts[1],[7] |
Self-Validating Experimental Protocols
To objectively evaluate the differences between REV-ERB agonists and REV-ERB-IN-1, application scientists must employ self-validating assay systems. The protocols below are designed with internal controls to definitively prove the causality of autophagic disruption.
Protocol A: Autophagic Flux Clamp Assay (Differentiating Early vs. Late Blockade)
Expert Insight: Simply measuring steady-state LC3-II via Western blot is a common pitfall; an increase could indicate either upregulated autophagy induction or blocked downstream degradation. To establish a self-validating system, you must utilize a Bafilomycin A1 (BafA1) clamp. BafA1 inhibits the V-ATPase, completely halting lysosomal acidification.
Step-by-Step Methodology:
-
Cell Seeding: Plate BTB-474 (breast cancer) or A172 (glioblastoma) cells at 2×105 cells/well in 6-well plates.
-
Treatment: Treat parallel cohorts with Vehicle, SR9009 (10 μM), or REV-ERB-IN-1 (2.5 μM) for 24 hours.
-
Flux Clamp: 4 hours prior to harvest, add 100 nM BafA1 to half of the wells (the "clamped" cohorts).
-
Immunoblotting: Lyse cells in RIPA buffer and probe for autophagosome markers LC3B and p62.
-
Causality Analysis:
-
SR9009 (Agonist): Because it represses autophagosome formation, the SR9009 + BafA1 cohort will show lower LC3-II levels compared to the Vehicle + BafA1 control[2].
-
REV-ERB-IN-1 (Dual Inhibitor): Because it blocks late-stage degradation, LC3-II and p62 will heavily accumulate. The IN-1 + BafA1 cohort will show LC3-II levels equal to the Vehicle + BafA1 control, proving the flux was already fully arrested at the lysosomal stage[8],[3].
-
Fig 2. Step-by-step experimental workflow for validating autophagy flux and blockade stages.
Protocol B: Transcriptional Target Validation (BMAL1 Expression)
Expert Insight: To verify that REV-ERB-IN-1 is successfully antagonizing the receptor (as opposed to the agonistic action of SR9009), researchers must assess canonical downstream circadian targets, such as BMAL1.
Step-by-Step Methodology:
-
Extract total RNA post-treatment (24h) and synthesize cDNA.
-
Perform RT-qPCR utilizing specific primers for BMAL1 and GAPDH (housekeeping).
-
Causality Analysis: SR9009 will heavily suppress BMAL1 mRNA expression due to its agonistic hyper-repression[6]. Conversely, REV-ERB-IN-1 will relieve natural REV-ERB-mediated repression, resulting in a significant, dose-dependent upregulation of BMAL1[8].
Translational Perspective: The Case for Dual Inhibition
For drug development professionals, the transition from traditional autophagy inhibitors to dual-targeting agents solves a major clinical hurdle. Chloroquine (CQ) and Hydroxychloroquine (HCQ) are currently the only FDA-approved autophagy flux inhibitors, but their efficacy as monotherapies is severely limited by the massive, toxic doses required in vivo[1],[7].
The evolution of the ARN5187 scaffold into the highly optimized REV-ERB-IN-1 (Compound 24) exploits the circadian-metabolic axis to overcome this[1]. By intentionally triggering the loss of REV-ERB cytoprotection at the exact moment the lysosome is compromised, REV-ERB-IN-1 achieves profound cytotoxicity at a fraction of the concentration required for CQ, representing a highly superior pharmacological strategy for targeting chemo-resistant and CQ-resistant tumors[1],[3].
References
-
Sulli et al. "REV-ERB Agonists Block Autophagy in Cancer Cells" - AACR Journals. 9
-
Sulli et al. "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence" - NIH. 2
-
"Autophagy/REV-ERB-IN-1" - MedChemExpress. 5
-
"SR9011 hydrochloride | REV-ERB Agonist" - MedChemExpress.6
-
Palomba et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy" - ACS Publications. 1
-
"ARN5187 | REV-ERB/Autophagy Inhibitor" - MedChemExpress. 8
-
Wang et al. "Targeting REV-ERBα for therapeutic purposes: promises and challenges" - Theranostics. 4
-
De Mei et al. "Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”" - PMC. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
REV-ERB-IN-1 versus chloroquine effects on autophagic flux
Comparative Guide: Autophagy/REV-ERB-IN-1 vs. Chloroquine for Autophagic Flux Inhibition
Executive Summary
Targeting the autophagy-lysosome pathway is a cornerstone strategy in modern oncology and metabolic disease research. For decades, Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) have served as the standard FDA-approved autophagic flux inhibitors[1]. However, their clinical and experimental utility is severely bottlenecked by the need for high micromolar doses, which often induce off-target toxicity and allow cancer cells to mount compensatory metabolic survival responses[2].
Recently, a paradigm-shifting alternative has emerged: Autophagy/REV-ERB-IN-1 (Compound 24) . This molecule acts as a dual inhibitor, simultaneously blocking autophagic flux and antagonizing REV-ERB, a nuclear receptor that regulates circadian rhythm and lipid metabolism[1]. By severing both the cell's recycling mechanism (autophagy) and its metabolic adaptability (REV-ERB), this compound achieves potent anti-tumor efficacy at a fraction of the dose required for CQ[1][3].
Mechanistic Divergence: Single vs. Dual Inhibition
Understanding the causality behind cell death is critical when selecting an inhibitor for your assays.
Chloroquine (CQ): CQ is a classic lysosomotropic weak base. It passively diffuses into the acidic lysosome, where it becomes protonated and trapped. This accumulation neutralizes lysosomal pH, inactivating acid hydrolases and preventing the fusion of autophagosomes with lysosomes[1]. However, this single-node blockade often triggers a survival feedback loop; cancer cells upregulate alternative metabolic pathways to survive the loss of recycled nutrients.
Autophagy/REV-ERB-IN-1 (Compound 24): This compound retains the lysosomotropic ability to halt autophagic flux but engineers a critical "second hit." By antagonizing REV-ERBα/β, it disrupts the repression of target genes involved in lipid metabolism and circadian pacing[1]. In cancer cells, this sudden metabolic dysregulation, combined with the inability to clear toxic cellular waste via autophagy, triggers rapid and lethal endoplasmic reticulum (ER) stress, culminating in apoptosis[1].
Mechanistic comparison of CQ and REV-ERB-IN-1 on autophagic flux and cellular survival.
Quantitative Performance Comparison
When designing in vitro or in vivo models, dosage and target specificity dictate the reliability of your data. The dual-action nature of Autophagy/REV-ERB-IN-1 provides a significantly sharper pharmacological profile compared to CQ.
| Parameter | Chloroquine (CQ) | Autophagy/REV-ERB-IN-1 (Compound 24) |
| Primary Target(s) | Lysosomal pH / Fusion | Lysosomal Fusion & REV-ERBα/β |
| CC50 (BT-474 Breast Cancer) | > 50 μM (Typical) | 2.3 μM[3] |
| In Vivo Efficacy (Monotherapy) | Weak / Requires high MTD | High (Efficacious in melanoma xenograft)[1] |
| Metabolic Consequence | Compensatory survival adaptation | Synthetic lethality via lipid dysregulation[1] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I must emphasize that simply observing an increase in autophagosomes (via LC3-II accumulation) does not prove an inhibitor is working; it could paradoxically indicate the induction of autophagy. To prove true flux inhibition, your protocols must be self-validating, strictly adhering to the updated established by Klionsky et al.[4].
Protocol A: LC3-II Turnover Assay (Western Blot)
Rationale: We must differentiate between upstream autophagy induction and downstream flux blockade.
-
Cell Seeding: Plate BT-474 cells in 6-well plates at 70% confluency.
-
Treatment: Treat cells with Vehicle (DMSO), CQ (50 μM), or REV-ERB-IN-1 (2.5 μM) for 24 hours.
-
Saturating Control (The Validation Step): In a parallel set of wells, co-treat with Bafilomycin A1 (BafA1, 100 nM) for the final 4 hours. BafA1 completely blocks the lysosomal V-ATPase.
-
Lysis & Blotting: Extract proteins using RIPA buffer and probe for LC3B and p62/SQSTM1.
-
Causality & Interpretation: If REV-ERB-IN-1 is a true flux inhibitor, the addition of BafA1 will not significantly increase LC3-II levels beyond what REV-ERB-IN-1 achieved alone (because the flux is already fully blocked). Furthermore, p62 (a substrate normally degraded by autophagy) will accumulate.
Protocol B: Tandem mCherry-EGFP-LC3 Reporter Assay
Rationale: EGFP fluorescence is highly sensitive and quenched in the acidic environment of a functional autolysosome, whereas mCherry is acid-stable.
-
Transfection: Transfect cells with the pBABE-puro mCherry-EGFP-LC3B plasmid.
-
Treatment: Expose cells to CQ or REV-ERB-IN-1 for 12-24 hours.
-
Imaging: Capture images using a confocal microscope (488 nm laser for EGFP, 561 nm for mCherry).
-
Causality & Interpretation:
-
Functional Flux (Control): Puncta appear red (mCherry only), proving successful fusion and EGFP quenching in the acidic lysosome.
-
Blocked Flux (CQ or REV-ERB-IN-1): Puncta appear yellow (colocalization of green and red), proving that lysosomal acidification or fusion has been halted, leaving EGFP unquenched.
-
Experimental workflow for tandem mCherry-EGFP-LC3 autophagic flux reporter assay.
Conclusion
For researchers investigating the autophagy-lysosome pathway, particularly in oncology, Autophagy/REV-ERB-IN-1 represents a massive leap forward. By addressing the fundamental flaw of Chloroquine—cancer cell metabolic adaptation—this dual inhibitor provides a more potent, reliable, and therapeutically viable tool for inducing synthetic lethality in tumors[1].
References
-
Palomba, M., Vecchio, D., Allavena, G., Capaccio, V., De Mei, C., Scarpelli, R., & Grimaldi, B. (2024). Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry, 67(1), 349-379. URL:[Link]
-
Klionsky, D. J., Abdel-Aziz, A. K., Abdelfatah, S., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. URL:[Link]
Sources
- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)1. [repository.cam.ac.uk]
Pharmacological vs. Genetic Validation of the REV-ERB/Autophagy Axis: A Comparative Guide to REV-ERB-IN-1
Executive Summary
The intersection of circadian clock regulation and autophagic flux has emerged as a critical vulnerability in oncology and metabolic diseases. At the center of this axis is REV-ERBα (NR1D1), a nuclear hormone receptor that acts as a transcriptional repressor of core autophagy genes (e.g., ATG5, BECN1, ULK1)[1]. While first-generation REV-ERB agonists like SR9009 block autophagy by supercharging this transcriptional repression[2], a novel class of therapeutics has emerged to exploit this pathway through a completely different mechanism: dual inhibition.
REV-ERB-IN-1 (Compound 24) represents a paradigm shift. It is a dual inhibitor of both REV-ERB and the autophagy machinery, demonstrating potent anti-tumor activity with a CC50 of 2.3 μM in BTB-474 breast cancer cells[3]. This guide provides a rigorous comparative analysis of REV-ERB-IN-1 against traditional agonists and genetic knockout models, equipping researchers with self-validating protocols to dissect its complex mechanism of action.
Mechanistic Framework: The "Autophagic Bottleneck"
To properly design validation experiments for REV-ERB-IN-1, researchers must understand the causality behind its dual-targeting nature. The regulation of autophagy by REV-ERB is highly dynamic, and perturbing it yields distinct phenotypic outcomes depending on the tool used:
-
The Genetic Baseline (Nr1d1 Knockout): Genetic deletion or siRNA knockdown of REV-ERBα removes basal transcriptional repression. This leads to the direct upregulation of autophagy-related genes and a subsequent increase in autophagic flux[1].
-
The Agonist Approach (SR9009 / SR9011): Pharmacological agonists stabilize the REV-ERB/NCoR co-repressor complex, actively downregulating autophagy genes. This starves cancer cells of the recycled nutrients they rely on, triggering apoptosis[2].
-
The Dual Inhibitor Paradox (REV-ERB-IN-1): Inhibiting REV-ERB alone should theoretically promote autophagy (mimicking the genetic knockout). However, REV-ERB-IN-1 simultaneously inhibits the autophagic machinery directly[3]. This creates a synthetic "bottleneck": the cell is transcriptionally instructed to upregulate autophagosome formation (due to REV-ERB inhibition), but degradation is pharmacologically blocked. This results in a massive, toxic accumulation of unresolved autophagosomes and p62, driving severe cellular stress and apoptosis.
Fig 1: Dual-action mechanism of REV-ERB-IN-1 vs. SR9009 on the autophagy pathway.
Comparative Performance Data
When selecting a tool compound or genetic model for circadian-autophagy research, the phenotypic readouts will vary drastically. The table below summarizes the expected experimental outcomes across different modulators.
| Modulator / Model | Primary Target Action | Effect on Autophagy Gene Transcription | Effect on Autophagic Flux | Primary Application / Readout |
| REV-ERB-IN-1 | Dual Inhibitor (REV-ERB & Autophagy) | Upregulated (due to REV-ERB blockade) | Blocked (Toxic accumulation of LC3-II/p62) | Anti-tumor efficacy (e.g., BTB-474 CC50 = 2.3 μM)[3] |
| SR9009 / SR9011 | REV-ERB Agonist | Downregulated (Enhanced repression) | Inhibited (At initiation phase) | Circadian modulation, Solid tumors[2] |
| Nr1d1 Knockout | Genetic Deletion | Upregulated (Loss of repression) | Enhanced (Unrestricted flux) | Target validation, Muscle metabolism[1] |
| Chloroquine | Lysosomotropic Agent | Unaffected / Compensatory | Blocked (At degradation phase) | Broad-spectrum late-stage autophagy inhibition[4] |
Self-Validating Experimental Protocols
To rigorously validate REV-ERB-IN-1, researchers must employ orthogonal genetic and pharmacological controls. Because REV-ERB-IN-1 is a dual-action molecule, standard viability assays are insufficient. The following protocols are designed as self-validating systems to isolate the compound's REV-ERB-dependent effects from its direct autophagy-inhibiting effects.
Fig 2: Experimental workflow for validating autophagic flux and REV-ERB dependence.
Protocol 1: Genetic Validation of Target Specificity via Nr1d1 Knockdown
Causality Rationale: If REV-ERB-IN-1 acts purely through REV-ERB inhibition, its effects should be completely blunted in a REV-ERBα (Nr1d1) knockdown model. However, because it is a dual inhibitor, it will still block autophagic flux even in the knockdown, proving its secondary mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed BTB-474 or MCF-7 cells in 6-well plates at 2×105 cells/well. Allow 24 hours for adherence.
-
Genetic Knockdown: Transfect cells with 50 nM Nr1d1 siRNA or a Scrambled Non-Targeting Control (NTC) using Lipofectamine RNAiMAX. Incubate for 48 hours to ensure sufficient protein depletion.
-
Verification: Lyse a subset of cells and verify REV-ERBα depletion via Western blot (normalize to GAPDH). You should observe a basal increase in ATG5 and LC3-II in the Nr1d1 siRNA group, confirming the genetic baseline[1].
-
Drug Treatment: Treat both NTC and Nr1d1 siRNA groups with REV-ERB-IN-1 (2.5 μM) or SR9009 (10 μM) for 24 hours.
-
Analysis: Measure cell viability via CellTiter-Glo. Expected Result: SR9009 will lose efficacy in the Nr1d1 knockdown (as its target is absent). REV-ERB-IN-1 will retain partial cytotoxicity due to its direct autophagy-inhibiting properties.
Protocol 2: Autophagic Flux Assessment using Bafilomycin A1
Causality Rationale: Measuring steady-state LC3-II is misleading; an increase can mean either enhanced autophagy initiation or blocked degradation. By using Bafilomycin A1 (a late-stage V-ATPase inhibitor), we can determine exactly where REV-ERB-IN-1 halts the pathway.
Step-by-Step Methodology:
-
Preparation: Culture target cells to 70% confluency.
-
Primary Treatment: Treat cells with Vehicle (DMSO), REV-ERB-IN-1 (2.5 μM), or SR9009 (10 μM) for 16 hours.
-
Flux Blockade: 4 hours prior to harvest, add Bafilomycin A1 (100 nM) to half of the wells for each treatment group.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Probe for LC3B, p62 (SQSTM1), and ATG5.
-
Data Interpretation:
-
SR9009 Group: Will show decreased ATG5 and lower LC3-II accumulation compared to vehicle + BafA1, confirming it blocks initiation[2].
-
REV-ERB-IN-1 Group: Will show increased ATG5 (due to REV-ERB inhibition) but massive accumulation of LC3-II and p62. Crucially, the addition of BafA1 will not significantly increase LC3-II beyond what REV-ERB-IN-1 achieves alone, confirming that REV-ERB-IN-1 directly blocks late-stage autophagic flux[3].
-
References
- REV-ERB Agonists Block Autophagy in Cancer Cells - AACR Journals. aacrjournals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wFQOWkIQbVmQqkjoryKLFOBELTdJkEFk-VOw-i-QAp9_L9mWQ4H8c1E09u29Wnv-Bf0VBSm9PEXvS8Ddkgh5RTqG5wr_AplEUOevMMtYbsx58dIDSpz0ctk2Ey-3L8ILgQ66MLFt5qV_e5XpWEMrXIyIYG2Z9cMjPkngI80J7CM0HtwlBtTmfIaLS2D_tl-eBdvzP9Vj7WGqPs76tcMH2UM=]
- Autophagy/REV-ERB-IN-1 - MedchemExpress.com. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_B8wUEaAzTdLBPbJxj_d6y2I7K3iuj9TZAL_uaArZ3c7jaC9vHiuba3A3FXLT7EZ1RrRB5F0eB8FjoufT6gJV6Co1REkgeZG21_sy6KNnBGxO-Xk8NaJRZyiQgsyIAydqY5yDtNgnbSC0j-KMArNLouu4af2TOslEYDrPiKL1RPk=]
- Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjBWO6ZwmJlzct6H-eABbwtrdZSb2ccaDSsSlJVV2Zk3xhp9zExv5MQNTgddouSnTseddEjLFLx9sHfh-IhJ08zxJJybkW4PQg6fUdQy-oWanepMsan15zUpngKFN8d9t6QyfxlY6LI5Bag==]
- Research progress on the mutual regulatory mechanism of circadian clock genes and autophagy - Frontiers. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-tnJha0F3SVwdBHekKj55t_OzGwH6_fL7h8vj-V6FNaZEIFv5rBz-ajmqusENssmoOlRuekkaUdFLWtyhUGUHCfZ0aE9lliL1ZaKkjPWFPvzelPTF4A7wpNZDjO9OnktIJQ2gSjMMQy4fN68H8xe_xwIRlWGRQSgeVvOzSGqhCibCBgj03icZVKOgnqmTdzt7b2yyKhpHRlQ60BUJgwP8W1CQ6je]
Sources
- 1. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Research progress on the mutual regulatory mechanism of circadian clock genes and autophagy [frontiersin.org]
Comprehensive Comparison Guide: Efficacy of REV-ERB-IN-1 Across Cancer Cell Lines
Executive Summary
The tumor microenvironment frequently subjects cancer cells to metabolic stress, forcing them to hijack survival mechanisms such as autophagy and circadian metabolic regulators (like REV-ERB nuclear receptors). While targeting autophagy has long been a therapeutic goal, first-generation inhibitors like Chloroquine (CQ) suffer from dose-limiting toxicities and require high concentrations to be effective[1].
REV-ERB-IN-1 (Compound 24) represents a paradigm shift in targeted cancer therapy. As a first-in-class dual inhibitor of both autophagy and REV-ERB, it exploits a synthetic lethality approach[1]. This guide objectively compares the efficacy of REV-ERB-IN-1 against alternative modulators across different cancer cell lines, providing researchers with the mechanistic rationale and validated experimental protocols necessary for preclinical evaluation.
Mechanistic Rationale: The Power of Dual Inhibition
To understand why REV-ERB-IN-1 outperforms traditional alternatives, we must examine the causality behind its molecular design.
Autophagy acts as a cellular recycling system, allowing cancer cells to survive nutrient deprivation. FDA-approved drugs like CQ and Hydroxychloroquine (HCQ) block autophagosome-lysosome fusion but require massive, long-term dosing[1]. Recent pharmacological studies revealed that inhibiting REV-ERB (a nuclear receptor regulating circadian rhythm and lipid metabolism) severely compromises the cancer cell's metabolic plasticity, thereby sensitizing it to autophagy inhibition[1].
By combining these two mechanisms into a single molecule, REV-ERB-IN-1 (Compound 24) creates a self-amplifying cycle of metabolic stress and toxic organelle accumulation, leading to rapid apoptosis in cancer cells[1].
Dual mechanism of REV-ERB-IN-1 driving cancer cell apoptosis.
Comparative Efficacy: REV-ERB-IN-1 vs. Alternatives
When evaluating REV-ERB-IN-1 for oncology research, it is critical to benchmark its performance against both isolated autophagy inhibitors and pure REV-ERB modulators.
In in vitro models, REV-ERB-IN-1 demonstrates profound anti-tumor activity. For instance, in the BT-474 breast cancer cell line , it achieves a Cytotoxic Concentration 50% (CC50) of 2.3 μM [2]. Furthermore, it has shown robust in vivo efficacy as a single agent in mouse xenograft models of melanoma[1].
Quantitative Comparison Table
| Compound / Drug | Primary Target(s) | Target Cancer Cell Lines | Efficacy Metric | Clinical / Research Limitations |
| REV-ERB-IN-1 (Compound 24) | Autophagy & REV-ERB (Dual) | BT-474 (Breast), Melanoma | CC50 = 2.3 μM (BT-474)[2] | Currently limited to preclinical/research use[1]. |
| Chloroquine (CQ) | Autophagy Flux (Lysosome) | Broad spectrum | High μM range (Typically >20 μM) | Requires high dosage; dose-limiting systemic toxicity[1]. |
| SR9011 | REV-ERB α/β (Agonist) | Breast, Melanoma | IC50 = 790 nM (REV-ERBα)[2] | Modulates metabolism but does not directly induce autophagic crisis[3]. |
| SR8278 | REV-ERB α (Antagonist) | Various | EC50 = 0.47 μM[2] | Lacks the synergistic lethality provided by concurrent autophagy blockade[2]. |
Data Interpretation: While pure REV-ERB agonists like SR9011 show high target affinity (nanomolar range)[2], they primarily induce cell cycle arrest[3]. REV-ERB-IN-1's low-micromolar CC50 directly translates to cell death (cytotoxicity) because the concurrent blockade of autophagy removes the cancer cell's primary escape route from REV-ERB-induced metabolic stress[1].
Experimental Protocols for Efficacy Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Measuring viability alone is insufficient; researchers must actively prove that autophagic flux is blocked.
Experimental workflow for evaluating REV-ERB-IN-1 efficacy.
Protocol A: Cell Viability & CC50 Determination
Objective: Quantify the cytotoxic threshold of REV-ERB-IN-1 compared to CQ.
-
Seeding: Seed BT-474 or Melanoma cells (e.g., A375) in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of REV-ERB-IN-1 (0.1 μM to 50 μM) and CQ (1 μM to 100 μM) in complete media. Treat cells for 48 hours.
-
Assay: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis. Causality note: The sharp drop in viability at ~2.3 μM for REV-ERB-IN-1 confirms its superior potency over CQ.
Protocol B: Autophagy Flux Validation (Self-Validating Step)
Objective: Prove that the observed cytotoxicity is mechanistically linked to autophagy blockade.
-
Treatment & Lysis: Treat cells with 2.5 μM REV-ERB-IN-1 for 24 hours. Lyse cells using RIPA buffer supplemented with protease inhibitors.
-
Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Probe for LC3B and p62 (SQSTM1) .
-
Validation Logic:
-
LC3-I to LC3-II conversion indicates autophagosome formation.
-
Accumulation of p62 (a cargo protein normally degraded in lysosomes) confirms that fusion/degradation is blocked. If p62 decreases, autophagy is induced, not blocked. REV-ERB-IN-1 will show a marked increase in both LC3-II and p62 , confirming flux inhibition[1].
-
Conclusion & Future Perspectives
For drug development professionals and oncological researchers, REV-ERB-IN-1 (Compound 24) offers a highly optimized, dual-action alternative to standard autophagy inhibitors[1]. Its ability to achieve a CC50 of 2.3 μM in resilient lines like BT-474[2], combined with its validated efficacy in melanoma xenografts[1], positions it as a superior tool for investigating synthetic lethality in metabolically active tumors. Future comparative studies should focus on expanding the cell line panel to include therapy-resistant phenotypes.
References
-
Palomba M, Vecchio D, Allavena G, et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy". Journal of Medicinal Chemistry. 2024 Jan 11;67(1):349-379. Available at: [Link][1]
Sources
Side-by-side analysis of REV-ERB-IN-1 and Torin 1 on mTOR signaling and autophagy
As a Senior Application Scientist, I frequently consult on experimental designs targeting the autophagic pathway. Autophagy is a highly dynamic, multi-step cellular recycling process—often described as a double-edged sword in oncology and metabolic diseases. To effectively manipulate this pathway, researchers must draw a hard line between inducing the initiation of autophagy and inhibiting its downstream resolution (autophagic flux).
Here, we objectively compare two highly potent, yet functionally opposing small molecules: Torin 1 , the gold-standard autophagy inducer via mTOR inhibition[1], and REV-ERB-IN-1 (Compound 24) , a novel dual-action inhibitor that blocks autophagic flux while antagonizing the REV-ERB nuclear receptor[2].
Mechanistic Profiles: The Causality of Autophagic Modulation
Torin 1: The Upstream Initiator
Torin 1 is a highly selective, ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)[3]. Unlike allosteric inhibitors like rapamycin, Torin 1 completely abolishes rapamycin-resistant mTORC1 functions, leading to the profound dephosphorylation of downstream targets such as p70 S6 kinase (S6K1) and 4E-BP1[1]. By mimicking a state of severe nutrient starvation, Torin 1 forces the nuclear translocation of Transcription Factor EB (TFEB), which transcriptionally upregulates autophagy and lysosomal biogenesis[4]. Causally, Torin 1 drives the formation of autophagosomes.
REV-ERB-IN-1: The Downstream Terminator
Conversely, REV-ERB-IN-1 (Compound 24) is a recently developed dual-target agent designed to exploit the metabolic vulnerabilities of cancer cells[2]. It acts by antagonizing REV-ERB (a nuclear receptor critical for circadian rhythm and lipid metabolism) while simultaneously acting as a lysosomotropic agent[5]. Rather than inducing autophagy, REV-ERB-IN-1 disrupts lysosomal function, preventing the fusion of autophagosomes with lysosomes[2]. This blockade of autophagic flux leads to a toxic accumulation of unresolved autophagosomes, driving apoptosis in cancer models such as melanoma and breast cancer (BTB-474)[6].
Mechanistic divergence of Torin 1 (autophagy induction) and REV-ERB-IN-1 (autophagy flux blockade).
Quantitative Data Comparison
To select the appropriate tool for your assay, refer to the quantitative performance metrics below. Notice the distinct differences in their primary targets and downstream autophagic effects.
| Feature | Torin 1 | REV-ERB-IN-1 (Compound 24) |
| Primary Target | [3] | [2] |
| Mechanism of Action | ATP-competitive kinase inhibition | Receptor antagonism & lysosomal disruption |
| Effect on Autophagy | Inducer (Initiation phase) | Inhibitor (Resolution phase / Flux) |
| Key Biomarker Changes | ↓ p-S6K, ↓ p-4E-BP1, ↑ Nuclear TFEB | ↑ LC3-II (accumulation), ↑ p62 |
| Potency (In Vitro) | IC50: 2–10 nM | CC50: ~2.3 μM (BTB-474 cells) |
| Primary Application | Dissecting rapamycin-resistant mTOR functions | Anticancer agent (Melanoma, Breast Cancer) |
Experimental Workflows: The Self-Validating Autophagic Flux Assay
A common pitfall in autophagy research is misinterpreting an increase in LC3-II protein levels. Because LC3-II is degraded within the autolysosome, an accumulation of LC3-II can indicate either enhanced initiation (Torin 1) or blocked degradation (REV-ERB-IN-1).
To establish trustworthiness in your data, your protocol must be a self-validating system . The following methodology utilizes a validation matrix with Bafilomycin A1 (BafA1), a known V-ATPase inhibitor, to definitively prove causality.
Step-by-step workflow for assessing autophagic flux using Torin 1 and REV-ERB-IN-1.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., HeLa or BTB-474) in 6-well plates and incubate overnight to achieve 70-80% confluency.
-
The Treatment Matrix (Crucial Step): Divide the plate into four primary groups:
-
Protein Extraction: Lyse cells on ice using RIPA buffer. Crucial: You must supplement with phosphatase inhibitors to preserve the phosphorylation status of mTOR targets (e.g., p-S6K).
-
Immunoblotting: Resolve lysates via SDS-PAGE and probe for LC3B, p62/SQSTM1, and p-S6K (Thr389).
-
Causality Analysis (Data Interpretation):
-
Torin 1: Will show decreased p-S6K. LC3-II will be elevated, but the Torin 1 + BafA1 group will show a massive, synergistic accumulation of LC3-II, proving that Torin 1 increased the upstream flux[3].
-
REV-ERB-IN-1: Will show elevated LC3-II and p62. Crucially, the REV-ERB-IN-1 + BafA1 group will show no significant additive increase in LC3-II compared to REV-ERB-IN-1 alone, proving that the compound has already fully blocked downstream lysosomal degradation[2].
-
Strategic Perspectives for Drug Development
Choosing between these compounds depends entirely on your therapeutic hypothesis. Torin 1 remains an indispensable, highly selective tool for dissecting mTOR-dependent anabolic pathways and studying the protective mechanisms of autophagy[3]. However, its clinical translation is often limited by the cytoprotective nature of the autophagy it induces.
REV-ERB-IN-1 represents a next-generation therapeutic strategy. By simultaneously crippling the cell's circadian/metabolic transcriptional network (via REV-ERB antagonism) and suffocating its recycling machinery (via flux inhibition), it demonstrates superior in vivo anticancer efficacy compared to classic, single-target flux inhibitors like Chloroquine (CQ)[2].
References
-
Rabanal-Ruiz, Y., et al. (2017). "The Emerging Roles of mTORC1 in Macromanaging Autophagy." International Journal of Molecular Sciences (via NIH PMC). URL:[Link]
-
Palomba, M., et al. (2024). "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 4. The Emerging Roles of mTORC1 in Macromanaging Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Modulating Autophagy in Oncology: A Comparative Guide to REV-ERB-IN-1 and SR9009
The circadian clock and autophagy are deeply intertwined processes that regulate cellular homeostasis, metabolism, and survival. In oncology, disrupting these pathways has emerged as a potent therapeutic strategy. Two compounds, SR9009 and REV-ERB-IN-1 (Compound 24) , have demonstrated significant anticancer efficacy by modulating the REV-ERB nuclear receptors and autophagic flux. However, they operate through fundamentally divergent mechanisms.
This guide provides a comprehensive technical comparison of their potency, mechanistic causality, and the experimental frameworks required to validate their effects in preclinical drug development.
Mechanistic Divergence: Agonism vs. Dual Inhibition
To understand the relative potency of these two compounds, one must first dissect the causality behind their mechanisms. Paradoxically, both an agonist and an antagonist of REV-ERB can lead to the suppression of autophagy, but they do so at entirely different stages of the autophagic lifecycle.
-
SR9009 (The Transcriptional Repressor): SR9009 is a synthetic agonist of the REV-ERBα/β nuclear receptors. Activation of REV-ERBα by SR9009 leads to the direct transcriptional repression of core autophagy genes, most notably Atg5[1]. By inhibiting Atg5 expression, SR9009 blocks autophagosome formation at the initiation stage , depriving cancer cells (such as small-cell lung cancer, SCLC) of the recycling mechanism required to survive metabolic stress[1].
-
REV-ERB-IN-1 (The Dual Inhibitor): Also known as Compound 24, REV-ERB-IN-1 represents a newer class of therapeutics designed to overcome the clinical limitations of classical autophagy flux inhibitors like chloroquine (CQ)[2]. It acts as a dual inhibitor —it directly blocks autophagosome-lysosome fusion (flux) while simultaneously antagonizing REV-ERB[3]. The antagonism of REV-ERB disrupts circadian metabolism, while the flux blockade causes a toxic accumulation of autophagosomes[3]. This "frustrated autophagy" mechanism results in significantly enhanced cytotoxicity against cancer cells compared to standard flux inhibitors[2].
Is REV-ERB-IN-1 More Potent?
In terms of direct, acute cytotoxicity and autophagic blockade, REV-ERB-IN-1 exhibits superior potency as a single agent . While SR9009 effectively induces apoptosis[4], its reliance on transcriptional repression requires time for existing autophagic proteins to turn over. Conversely, REV-ERB-IN-1 acutely halts autophagic flux, leading to rapid cellular toxicity with a CC50 of 2.3 μM in BTB-474 cells[5]. Lead optimization of REV-ERB-IN-1 specifically enhanced its drug-like properties and in vivo efficacy, making it a highly potent standalone anticancer agent in melanoma models[3].
Mechanistic divergence between SR9009 and REV-ERB-IN-1 in modulating autophagy.
Quantitative Data Comparison
The following table summarizes the pharmacological and operational differences between the two compounds based on recent experimental data[1][3][5].
| Feature | SR9009 | REV-ERB-IN-1 (Compound 24) |
| Primary Target | REV-ERBα/β (Agonist) | REV-ERB (Antagonist) & Autophagy Flux |
| Autophagy Stage Affected | Initiation / Elongation | Degradation / Lysosomal Fusion |
| Key Molecular Marker | ↓ Atg5 expression | ↑ LC3-II and ↑ p62 accumulation |
| In Vitro Potency | IC50 ~670-800 nM (Binding) | CC50 = 2.3 μM (Cytotoxicity, BTB-474) |
| Primary Cancer Models | Small-Cell Lung Cancer (SCLC) | Melanoma, Breast Cancer (BTB-474) |
| Therapeutic Advantage | Probes circadian-driven repression | Superior standalone cytotoxicity vs CQ |
Experimental Methodologies: Self-Validating Systems
To rigorously compare these compounds in a laboratory setting, researchers must employ assays that distinguish between the inhibition of autophagosome formation and the inhibition of autophagic flux.
Protocol 1: Autophagic Flux Validation via LC3-II Turnover
Causality: LC3-I converts to LC3-II during autophagosome formation, and LC3-II is subsequently degraded in the lysosome. A simple western blot showing decreased LC3-II could mean either reduced formation or accelerated degradation. To isolate the variable and create a self-validating system, Bafilomycin A1 (BafA1) , a known lysosomal V-ATPase inhibitor, must be co-administered.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cancer cells (e.g., BTB-474 or H69) at 1×105 cells/well in 6-well plates and incubate overnight.
-
Treatment: Treat cells with Vehicle (DMSO), SR9009 (10 μM), or REV-ERB-IN-1 (2.5 μM) for 24 hours.
-
Flux Blockade: 4 hours prior to harvest, add BafA1 (100 nM) to half of the treated wells.
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient LC3-II states.
-
Immunoblotting: Run lysates on SDS-PAGE and probe for LC3B, p62 (SQSTM1), Atg5, and a loading control (e.g., GAPDH).
Expected Outcomes:
-
SR9009: Will show decreased Atg5 and decreased LC3-II accumulation even in the presence of BafA1, confirming an early-stage blockade of formation[1].
-
REV-ERB-IN-1: Will show massive accumulation of LC3-II and p62. Crucially, the addition of BafA1 will not significantly increase LC3-II beyond the REV-ERB-IN-1 alone condition, confirming that REV-ERB-IN-1 itself is already fully blocking late-stage lysosomal degradation[2].
Step-by-step workflow for validating autophagic flux modulation via Western Blot.
Protocol 2: In Vivo Efficacy and Toxicity Profiling
Causality: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic limitations. Both compounds must be evaluated in xenograft models to confirm systemic viability and tumor penetration.
Step-by-Step Methodology:
-
Inoculation: Subcutaneously inject 5×106 tumor cells (e.g., Melanoma for REV-ERB-IN-1[3] or SCLC for SR9009[4]) into the right flank of BALB/c nude mice.
-
Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into vehicle and treatment groups (n=6 per group).
-
Dosing: Administer REV-ERB-IN-1 or SR9009 via intraperitoneal injection. Dosages must be optimized per compound (typically 10-50 mg/kg/day).
-
Monitoring & Endpoint: Measure tumor volume (calculated as length×width2/2 ) every 3 days. Harvest tumors post-euthanasia for immunohistochemistry (IHC) staining of LC3 and Ki-67 to confirm in vivo autophagic modulation and anti-proliferative effects[4].
Conclusion
While both SR9009 and REV-ERB-IN-1 are potent modulators of the REV-ERB/autophagy axis, REV-ERB-IN-1 represents a more acute and highly potent alternative for directly halting autophagic flux . SR9009 remains an invaluable tool for studying circadian-driven transcriptional repression of autophagy[1], whereas REV-ERB-IN-1 is optimized for maximum cytotoxic impact in cancer models relying on high autophagic turnover, vastly outperforming traditional inhibitors like chloroquine[3].
References
-
Shen, W., et al. "SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy." Theranostics (2020). 1
-
Shen, W., et al. "(PDF) SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy." ResearchGate (2020). 4
-
Palomba, M., et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry (2024). 2
-
Palomba, M., et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy | Journal of Medicinal Chemistry." ACS Publications (2024). 3
-
MedChemExpress. "Autophagy Inhibitor | MedChemExpress (MCE) Life Science Reagents." MedChemExpress (2024). 5
Sources
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Study of REV-ERB α and β Inhibitors on Autophagic Flux: A Technical Guide for Preclinical Development
Introduction to Circadian-Autophagy Crosstalk
The intersection of circadian rhythms and cellular proteostasis has emerged as a critical node in therapeutic drug development. At the core of this crosstalk are the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike classic nuclear receptors, REV-ERBs lack a known transcriptional activation domain; they function exclusively as ligand-dependent transcriptional repressors by recruiting the NCoR/HDAC3 co-repressor complex to ROR response elements (ROREs) on target chromatin[1].
Recent pharmacological profiling has revealed that REV-ERBs act as master negative regulators of autophagy. Agonism of REV-ERB (e.g., via the synthetic ligand SR9009) suppresses the transcription of key autophagy-related (ATG) genes and lysosomal biogenesis factors, leading to stalled autophagic flux and subsequent cellular apoptosis[2]. Consequently, REV-ERB inhibitors (antagonists) have garnered significant interest for their ability to derepress these pathways, offering novel therapeutic avenues for metabolic syndromes, neurodegeneration, and oncology[3][4].
Mechanistic Divergence: REV-ERBα vs. REV-ERBβ Inhibitors
While REV-ERBα and REV-ERBβ share structural homology and often exhibit functional redundancy, their specific pharmacological inhibitors demonstrate distinctly different mechanistic profiles and downstream applications.
REV-ERBα Inhibitors (e.g., SR8278): The Autophagy Restorers
SR8278 is a highly specific synthetic antagonist that competitively binds the REV-ERBα ligand-binding domain (LBD), actively preventing the recruitment of the NCoR repressor complex[5]. By relieving this transcriptional silencing, SR8278 restores autophagic flux. In primary pancreatic β-cells, SR8278 protects against glucotoxicity-induced apoptosis by upregulating autophagosome formation and clearing cytotoxic protein aggregates[2]. In the central nervous system, inhibiting REV-ERBα derepresses proteostatic chaperone genes (such as Bag3), driving astrocyte-mediated phagocytosis and the autophagic clearance of pathological alpha-synuclein[4].
REV-ERBβ Inhibitors (e.g., ARN5187): The Dual-Action Cytotoxins
The pharmacological targeting of REV-ERBβ presents a paradoxical but highly effective strategy in oncology. ARN5187 was initially identified as a specific REV-ERBβ antagonist. However, unlike SR8278, ARN5187 acts as a dual inhibitor of both REV-ERBβ and the autophagic process itself (specifically impairing lysosomal function)[1]. In breast cancer models where REV-ERBβ normally exerts a cytoprotective effect, the dual action of ARN5187—derepressing circadian apoptotic pathways while simultaneously choking autophagic clearance—induces profound and targeted cytotoxicity[1].
Mechanistic divergence of REV-ERBα and REV-ERBβ inhibitors on autophagic flux.
Quantitative Comparative Analysis
To guide compound selection for preclinical assays, the following table synthesizes the pharmacological and functional metrics of the leading REV-ERB inhibitors based on current literature[1][5][6].
| Metric | SR8278 | ARN5187 |
| Primary Target | REV-ERBα (NR1D1) | REV-ERBβ (NR1D2) |
| Potency (EC50) | ~0.47 µM | Low micromolar range |
| Mechanism of Action | Competitive LBD Antagonist | Dual REV-ERBβ & Autophagy Inhibitor |
| Effect on Autophagy | Restores autophagic flux | Blocks autophagic flux (lysosomal) |
| Primary Application | T2DM (β-cell survival), Neuroprotection | Oncology (Breast cancer cytotoxicity) |
| Transcriptional Effect | Derepresses Atg5, Bag3, p62 | Derepresses RORE-driven genes |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that measuring steady-state levels of autophagy markers (like LC3-II or p62) via Western blot is insufficient. An accumulation of LC3-II can indicate either enhanced autophagosome formation or blocked lysosomal degradation. To establish true causality, experimental designs must measure dynamic autophagic flux and direct transcriptional derepression.
Protocol A: Dynamic Autophagic Flux Assessment
Purpose: To definitively distinguish whether a REV-ERB inhibitor is driving complete autophagic clearance (like SR8278) or stalling it at the lysosomal stage (like ARN5187).
-
Reporter Transfection: Transfect target cells (e.g., INS-1E β-cells) with a tandem mCherry-EGFP-LC3 reporter plasmid[2].
-
Inhibitor Treatment: Treat cells with the selected REV-ERB antagonist (e.g., 10 µM SR8278) for 24 hours. Include a vehicle control (DMSO) and a lysosomal inhibitor control (e.g., Bafilomycin A1 or E-64-d/pepstatin A) to establish baseline flux[2].
-
Confocal Imaging: Image cells using confocal microscopy.
-
The Causality Principle: EGFP fluorescence is rapidly quenched in the acidic environment of the autolysosome, whereas mCherry remains stable.
-
Yellow puncta (mCherry+ / EGFP+) represent early autophagosomes (pre-fusion).
-
Red puncta (mCherry+ / EGFP-) represent mature autolysosomes (post-fusion).
-
-
Quantification: Calculate the red-to-yellow puncta ratio. A true restorer like SR8278 will increase the proportion of red puncta (indicating restored flux)[2], whereas a dual-inhibitor like ARN5187 will cause a massive accumulation of yellow puncta (indicating lysosomal blockade)[1].
Tandem mCherry-EGFP-LC3 workflow for validating dynamic autophagic flux.
Protocol B: Transcriptional Derepression Validation (ChIP-qPCR)
Purpose: To validate that the observed autophagic changes are a direct result of REV-ERB antagonism at the chromatin level, rather than off-target kinase effects.
-
Crosslinking: Fix cells with 1% formaldehyde post-treatment to crosslink protein-DNA complexes.
-
Immunoprecipitation: Shear chromatin and immunoprecipitate using validated antibodies against the NCoR1 or HDAC3 corepressors.
-
qPCR Analysis: Amplify RORE-containing promoter regions of key autophagy genes (e.g., Atg5, Sqstm1/p62, Bag3).
-
Data Interpretation: A verified REV-ERB antagonist will show a significant decrease in NCoR1/HDAC3 enrichment at these promoters compared to vehicle-treated cells, confirming the physical relief of transcriptional repression[5].
Sources
A Researcher's Guide to Validating the On-Target Effects of REV-ERB-IN-1 Using REV-ERB Knockout Cells
In the expanding landscape of circadian rhythm and metabolic research, the nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical regulators of gene expression, influencing a wide array of physiological processes from lipid and glucose metabolism to inflammation and cardiovascular health.[1][2] The development of synthetic ligands targeting these receptors, such as REV-ERB-IN-1 (also known as SR9009), has provided powerful tools to probe their function and therapeutic potential. However, ensuring the on-target specificity of these compounds is paramount for the accurate interpretation of experimental results and for advancing their potential clinical applications.[3]
This guide provides a comprehensive framework for researchers to validate the on-target effects of REV-ERB-IN-1. By leveraging REV-ERB knockout (KO) cell lines, we present a direct and robust strategy to distinguish between genuine REV-ERB-mediated effects and potential off-target activities. We will delve into the underlying principles of this validation approach, compare it with alternative methods, and provide detailed experimental protocols to empower researchers in their quest for scientific rigor.
The Central Role of REV-ERB and the Rationale for Knockout-Based Validation
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are heme-binding nuclear receptors that act as transcriptional repressors.[4] They play a pivotal role in the core circadian clock machinery by rhythmically repressing the transcription of key clock genes, including Bmal1 (Arntl) and Clock.[5] Beyond their chronobiological functions, REV-ERBs regulate a vast network of genes involved in metabolism, inflammation, and cellular differentiation.[1][2]
REV-ERB-IN-1 is a synthetic agonist that enhances the repressive activity of REV-ERB.[3] Upon binding, it stabilizes the receptor in a conformation that facilitates the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex, leading to the silencing of target gene expression.[1] While potent, the possibility of off-target effects for any small molecule inhibitor cannot be disregarded.[3][4] Therefore, the most definitive method to confirm that the observed effects of REV-ERB-IN-1 are indeed mediated by REV-ERB is to utilize a cellular system devoid of the target protein. In REV-ERB knockout cells, any biological activity of REV-ERB-IN-1 can be attributed to off-target interactions.
Comparative Analysis: REV-ERB-IN-1 in Wild-Type vs. REV-ERB Knockout Cells
The cornerstone of this validation strategy lies in the differential response to REV-ERB-IN-1 between wild-type (WT) and REV-ERB knockout (KO) cells. The following table summarizes the expected outcomes for key biological processes known to be regulated by REV-ERB.
| Biological Process | Parameter Measured | Expected Effect of REV-ERB-IN-1 in WT Cells | Expected Effect of REV-ERB-IN-1 in REV-ERB KO Cells | Inference |
| Circadian Clock | Bmal1, Clock mRNA expression | Significant repression | No significant change | On-target effect |
| Lipid Metabolism | Srebf1, Fasn mRNA expression | Significant repression | No significant change | On-target effect |
| Glucose Metabolism | G6pc, Pck1 mRNA expression | Significant repression | No significant change | On-target effect |
| Inflammation | IL-6, TNF-α secretion (LPS-stimulated) | Significant reduction | No significant change | On-target effect |
| Cell Viability | MTT or similar assay | Variable, potentially decreased at high concentrations | Any observed effect is off-target | Off-target toxicity assessment |
Experimental Workflow for On-Target Validation
A rigorous validation workflow is essential for generating reproducible and reliable data. The following diagram illustrates the key steps involved in comparing the effects of REV-ERB-IN-1 in wild-type and REV-ERB knockout cells.
Figure 1. A streamlined workflow for validating the on-target effects of REV-ERB-IN-1.
Detailed Experimental Protocols
Protocol 1: Gene Expression Analysis by qRT-PCR
This protocol details the steps to quantify the expression of known REV-ERB target genes in response to REV-ERB-IN-1 treatment.
1. Cell Culture and Treatment:
-
Plate wild-type and REV-ERB knockout cells (e.g., mouse embryonic fibroblasts, hepatocytes) at a density of 2 x 10^5 cells/well in a 12-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Synchronize the cells by serum shock if studying circadian gene expression.
-
Treat cells with a dose-range of REV-ERB-IN-1 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for target genes (Bmal1, Clock, Srebf1, G6pc) and a housekeeping gene (Gapdh, Actb).
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Assessment of Inflammatory Cytokine Secretion by ELISA
This protocol measures the effect of REV-ERB-IN-1 on the secretion of pro-inflammatory cytokines.
1. Cell Culture and Stimulation:
-
Plate wild-type and REV-ERB knockout macrophages (e.g., RAW 264.7) at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Pre-treat cells with REV-ERB-IN-1 (10 µM) or vehicle for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
2. Sample Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
3. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Alternative and Complementary Validation Strategies
While the use of knockout cells is the gold standard, other methods can provide supporting evidence for the on-target activity of REV-ERB-IN-1.
| Method | Principle | Advantages | Limitations |
| Use of a REV-ERB Antagonist | Co-treatment with a REV-ERB antagonist (e.g., SR8278) should rescue the repressive effects of REV-ERB-IN-1.[3][6] | Provides pharmacological evidence of target engagement. | The antagonist may have its own off-target effects. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs of REV-ERB-IN-1 with varying affinities for REV-ERB. | Can correlate binding affinity with biological activity. | Resource-intensive and requires medicinal chemistry expertise. |
| Global Transcriptomics (RNA-seq) | Compare the global gene expression changes induced by REV-ERB-IN-1 in WT and KO cells. | Provides an unbiased, genome-wide view of on-target and off-target effects. | Costly and requires bioinformatics expertise for data analysis. |
| Ligand Binding Assays | Directly measure the binding of REV-ERB-IN-1 to purified REV-ERB protein.[7][8] | Confirms direct physical interaction with the target. | Does not provide information on cellular activity or off-target binding. |
Signaling Pathway and Validation Logic
The following diagram illustrates the signaling pathway of REV-ERB and the logic behind using knockout cells for validation.
Sources
- 1. Frontiers | Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 4. The role of REV-ERB in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Regulation of CLOCK Expression by REV-ERB | PLOS One [journals.plos.org]
- 6. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
How does REV-ERB-IN-1's autophagy profile differ from pan-autophagy inhibitors?
The Dual-Action Advantage: Comparing Autophagy/REV-ERB-IN-1 to Pan-Autophagy Inhibitors in Cancer Therapeutics
As a Senior Application Scientist, I frequently consult with drug development teams struggling with the clinical limitations of autophagy inhibition. Historically, the therapeutic targeting of autophagy in oncology has relied on pan-autophagy inhibitors—predominantly the lysosomotropic agents Chloroquine (CQ) and Hydroxychloroquine (HCQ)[1]. While these agents successfully block late-stage autophagic flux, their clinical translation is severely bottlenecked by the requirement for massive, dose-limiting toxicities and the rapid emergence of compensatory cytoprotective pathways[1].
Enter Autophagy/REV-ERB-IN-1 (Compound 24) —a next-generation, dual-action inhibitor that fundamentally rewrites the pharmacological approach to autophagy blockade[1][2]. By simultaneously neutralizing lysosomal pH and antagonizing the circadian nuclear receptor REV-ERB, this compound eliminates the cytoprotective safety nets that cancer cells rely on during autophagic stress[1][3]. This guide provides a rigorous, objective comparison of REV-ERB-IN-1 against traditional pan-autophagy inhibitors, supported by quantitative data and self-validating experimental workflows.
Mechanistic Divergence: Beyond Simple Lysosomal Deacidification
Pan-autophagy inhibitors (like CQ and Bafilomycin A1) act as single-axis disruptors. CQ accumulates in the acidic environment of the lysosome, raising its pH and preventing the fusion of autophagosomes with lysosomes[1]. However, this singular blockade triggers a stress response: cancer cells upregulate survival pathways to tolerate the accumulation of toxic aggregates, severely blunting the drug's efficacy[3].
Autophagy/REV-ERB-IN-1 operates on a synergistic dual-axis mechanism :
-
Axis 1 (Lysosomotropic Action): Identical to CQ, it disrupts lysosomal function and blocks the autophagy process at the late stage, leading to an accumulation of LC3-II and p62[3].
-
Axis 2 (Transcriptional Derepression): REV-ERB (REV-ERBα/β) is a transcriptional repressor that regulates circadian rhythm and metabolism[1][4]. When autophagy is compromised, REV-ERB activity sustains cancer cell survival[1]. REV-ERB-IN-1 binds to the ligand-binding domain (LBD) of REV-ERB, acting as an antagonist. This relieves the repression of downstream target genes (such as BMAL1 and PER1), actively dismantling the cell's compensatory survival networks and driving apoptosis[3][5].
Fig 1: Dual-axis mechanism of REV-ERB-IN-1 vs. single-axis Chloroquine (CQ) in cancer cells.
Quantitative Performance Profile
The integration of REV-ERB antagonism drastically amplifies the compound's cytotoxicity compared to CQ. The data below summarizes the performance of the FDA-approved CQ against the first-generation dual-inhibitor (ARN5187) and the optimized Autophagy/REV-ERB-IN-1 (Compound 24)[1][2][3][5].
| Feature | Pan-Autophagy Inhibitors (e.g., CQ/HCQ) | First-Gen Dual Inhibitor (ARN5187) | Optimized Dual Inhibitor (Autophagy/REV-ERB-IN-1) |
| Primary Target | Lysosome (Deacidification) | Lysosome & REV-ERBβ | Lysosome & REV-ERBα/β |
| Autophagy Blockade | Late-stage (Fusion) | Late-stage (Fusion) | Late-stage (Fusion) |
| Transcriptional Effect | None (Triggers stress response) | Derepresses BMAL1, PER1 | Derepresses BMAL1, PER1 |
| Cytotoxicity (CC50 in BT-474) | > 50 µM (Low potency) | ~ 23.5 µM | ~ 2.3 µM (High potency) |
| Clinical Limitation | Requires massive, toxic dosages | Moderate drug-like properties | Optimized for in vivo efficacy |
Self-Validating Experimental Workflows
BT-474 breast cancer cells are specifically chosen for these workflows because they co-overexpress ERBB2 and REV-ERB, making them highly dependent on this cytoprotective axis[4].
Protocol 1: Autophagic Flux Analysis (Tandem mCherry-EGFP-LC3 Assay)
-
Expertise & Causality: We utilize the mCherry-EGFP-LC3 tandem reporter because it elegantly differentiates between autophagosomes and autolysosomes. EGFP is quenched in acidic environments (pH < 6.0), whereas mCherry remains stable. If a compound successfully neutralizes lysosomal pH, EGFP is no longer quenched, resulting in yellow puncta (co-localization).
-
Step 1: Plate BT-474 cells at 2×105 cells/well in a 6-well plate. Transfect with the mCherry-EGFP-LC3 plasmid using a standard lipofection protocol.
-
Step 2: After 24 hours, treat parallel wells with Vehicle (DMSO), 50 µM CQ, and 2.5 µM Autophagy/REV-ERB-IN-1[2][3].
-
Step 3: Image at 24 hours post-treatment using confocal microscopy.
-
Validation Check: Both CQ and REV-ERB-IN-1 must show a significant increase in yellow puncta compared to the vehicle (which should display predominantly red puncta), confirming that REV-ERB-IN-1 retains the baseline lysosomotropic efficacy of pan-inhibitors[3].
Protocol 2: REV-ERB Transcriptional Derepression Assay (RT-qPCR)
-
Expertise & Causality: To isolate the secondary mechanism that pan-inhibitors lack, we measure the mRNA levels of BMAL1. Because REV-ERB constitutively represses BMAL1, an effective REV-ERB antagonist will displace co-repressors, causing a measurable spike in BMAL1 transcription.
-
Step 1: Harvest BT-474 cells treated with CQ (50 µM) and REV-ERB-IN-1 (2.5 µM) for 24 hours. Isolate total RNA using TRIzol reagent.
-
Step 2: Reverse transcribe 1 µg of RNA. Perform qPCR using specific primers for BMAL1 and GAPDH (endogenous control).
-
Validation Check: CQ-treated cells will show baseline BMAL1 expression. REV-ERB-IN-1 treated cells will exhibit a dose-dependent upregulation of BMAL1, proving the active antagonism of the nuclear receptor[5].
Protocol 3: Synergistic Cytotoxicity (Cell Viability Assay)
-
Expertise & Causality: The ultimate proof of the dual-mechanism's superiority is cell death. By running a standard CCK-8 assay, we quantify the biological outcome of stripping away the REV-ERB-mediated cytoprotective response.
-
Step 1: Treat BT-474 cells with a concentration gradient (0.1 µM to 100 µM) of CQ, REV-ERB-IN-1, and a combination cohort (CQ + SR8278, a standalone REV-ERB antagonist) for 48 hours.
-
Validation Check: CQ will plateau at higher concentrations (CC50 > 50 µM). If Autophagy/REV-ERB-IN-1 truly acts via a dual mechanism, its cytotoxicity curve (CC50 ~ 2.3 µM)[2] should closely mirror the combination therapy cohort, proving that the single molecule successfully executes both functions.
Fig 2: Tripartite experimental workflow for validating dual-mechanism autophagy inhibitors.
Conclusion
The transition from pan-autophagy inhibitors to dual-targeting agents like Autophagy/REV-ERB-IN-1 represents a critical leap in oncology drug development. By understanding and exploiting the causality between autophagy blockade and REV-ERB-mediated cytoprotection, researchers can achieve profound cancer cell cytotoxicity at micro-molar concentrations, bypassing the dosage limitations that have historically plagued chloroquine derivatives.
References
-
Palomba M, et al. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
De Mei C, et al. "Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells." Oncogene, 2015. URL:[Link]
Sources
A comparative review of small molecule modulators of REV-ERB and autophagy
The intersection of circadian rhythm regulation and cellular metabolism has unveiled the nuclear receptors REV-ERBα and REV-ERBβ as highly druggable targets for therapeutic intervention[1]. Functioning as constitutive transcriptional repressors, REV-ERBs coordinate metabolic networks that are often hijacked by malignancies[2]. Interestingly, modulating REV-ERB profoundly impacts autophagy—a lysosome-dependent degradation mechanism critical for cancer cell survival under metabolic stress[3].
This guide provides an objective, data-driven comparison of leading small molecule REV-ERB modulators. By analyzing the mechanistic divergence between REV-ERB agonists (SR9009/SR9011) and dual inhibitors (ARN5187), this review equips researchers with the causality and self-validating experimental frameworks needed to deploy these tools effectively.
Mechanistic Divergence: Early vs. Late Autophagy Impairment
REV-ERB agonists and antagonists both paradoxically lead to autophagy impairment and cancer cell apoptosis, but they achieve this through entirely distinct molecular pathways[4].
-
SR9009 and SR9011 (Agonists): Developed from the lead compound GSK4112, these pyrrole derivatives enhance REV-ERB-mediated transcriptional repression[1]. Causally, the hyper-activation of REV-ERBα strongly suppresses the expression of core autophagy genes, notably Atg5[5]. This impairs autophagosome formation at an early stage, starving cancer cells of recycled nutrients and triggering caspase-3-dependent apoptosis[6].
-
ARN5187 (Antagonist / Dual Inhibitor): This molecule operates via a dual mechanism. It directly binds the REV-ERBβ ligand-binding domain (LBD) to act as an antagonist, relieving REV-ERB-mediated transcriptional repression[7]. Simultaneously, it acts as a lysosomotropic agent (similar to chloroquine). By disrupting lysosomal function, ARN5187 blocks autophagy at the late stage (preventing autophagosome-lysosome fusion), causing severe lysosomal stress and cytotoxicity[8].
Mechanism of REV-ERB modulators on early and late-stage autophagy.
Comparative Data Summary
To select the appropriate modulator, researchers must weigh the compound's primary target against the specific stage of autophagy they intend to manipulate.
| Compound | Modulator Type | Primary Target(s) | Autophagy Stage Impaired | Key Cellular Phenotype | Relative Efficacy |
| SR9009 | Agonist | REV-ERBα/β | Early (Atg5 repression) | Reduced autophagosomes, apoptosis | High (IC50 ~700 nM for REV-ERBα) |
| SR9011 | Agonist | REV-ERBα/β | Early (Atg5 repression) | Decreased cyclin A2, reduced viability | High (IC50 ~700 nM for REV-ERBα) |
| ARN5187 | Antagonist / Dual Inhibitor | REV-ERBβ & Lysosome | Late (Lysosomal dysfunction) | Severe cytotoxicity, p62 accumulation | Very High (Superior to Chloroquine) |
| SR8278 | Antagonist | REV-ERBα/β | None directly | De-repression of target genes | Moderate (Used as a temporal tool) |
Experimental Workflows: Validating REV-ERB and Autophagy Modulation
A common pitfall in autophagy research is misinterpreting a decrease in LC3-II protein levels as an inhibition of autophagy, when it could actually represent accelerated lysosomal degradation. To ensure trustworthiness, experimental protocols must be self-validating. A "lysosomal clamp" is strictly required to establish the causality of autophagic flux disruption.
Self-validating experimental workflow for assessing REV-ERB and autophagy.
Protocol: Self-Validating Assay for Autophagy Flux and REV-ERB Activity
Objective: To simultaneously quantify REV-ERB transcriptional modulation and pinpoint the exact stage of autophagy blockade.
Step 1: Cell Culture and Compound Administration
-
Seed cancer cells (e.g., BT-474 breast cancer cells) at 2×105 cells/well in 6-well plates.
-
Causality Check: BT-474 cells are specifically chosen because they naturally overexpress REV-ERBβ, making them highly sensitive to REV-ERB/autophagy dual modulation and an ideal model for ARN5187 validation[6].
-
-
Treat cells with vehicle (DMSO), SR9009 (10 µM), or ARN5187 (10 µM) for 24 hours.
Step 2: Autophagy Flux Validation (The "Clamp" Method)
-
Four hours prior to harvesting the cells, add Bafilomycin A1 (100 nM) to half of the treated wells. Bafilomycin A1 inhibits V-ATPase, preventing lysosomal acidification and clamping degradation.
-
Interpretation Logic: If SR9009 inhibits early autophagy (via Atg5 repression), the addition of Bafilomycin A1 will not cause a massive accumulation of LC3-II compared to the control + BafA1 group[5]. Conversely, because ARN5187 inhibits late autophagy, it mimics Bafilomycin A1; therefore, their combined effect will not be additive, proving ARN5187's lysosomotropic nature[8].
-
Step 3: Protein Extraction and Immunoblotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Perform SDS-PAGE and probe for LC3B (to monitor autophagosome formation/degradation), p62/SQSTM1 (to monitor autophagic cargo clearance), and Atg5 (to confirm SR9009-mediated transcriptional repression)[4].
Step 4: Transcriptional Reporter Assay (Bmal1-Luciferase)
-
To confirm on-target REV-ERB activity, co-transfect a separate cohort of cells with a Bmal1-promoter luciferase reporter.
-
Measure luminescence. SR9009 should significantly decrease luminescence (confirming agonism/repression of Bmal1)[1], whereas ARN5187 should dose-dependently increase luminescence (confirming antagonism/de-repression of Bmal1)[7].
Conclusion
Both the agonism and antagonism of REV-ERB present viable strategies for disrupting cancer cell metabolism via autophagy impairment. SR9009 and SR9011 effectively starve cancer cells by halting autophagosome biogenesis at the transcriptional level[4]. Conversely, ARN5187 exploits the vulnerability of cancer cells to lysosomal stress by dual-targeting REV-ERBβ and late-stage autophagic flux[8]. Selection of the appropriate modulator must be strictly guided by the specific metabolic profile and REV-ERB expression levels of the target model.
References
-
REV-ERB Agonists Block Autophagy in Cancer Cells Source: AACR Journals URL:[Link]
-
Pharmacological Modulators of Molecular Clock and their Therapeutic Potentials in Circadian Rhythm-Related Diseases Source: Hilaris Publisher URL:[Link]
-
Molecular targets for small-molecule modulators of circadian clocks Source: National Institutes of Health (NIH) URL:[Link]
-
The Role of REV-ERB Receptors in Cancer Pathogenesis Source: National Institutes of Health (NIH) URL:[Link]
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges Source: Theranostics URL:[Link]
-
Small Molecules Targeting Biological Clock; A Novel Prospective for Anti-Cancer Drugs Source: MDPI URL:[Link]
-
Design of Small Molecule Autophagy Modulators: A Promising Druggable Strategy Source: ACS Publications URL:[Link]
-
Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Molecular targets for small-molecule modulators of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 8. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Autophagy/REV-ERB-IN-1 proper disposal procedures
As a Senior Application Scientist, I frequently consult on the integration of complex dual-action inhibitors into high-throughput screening and in vivo models. Autophagy/REV-ERB-IN-1 hydrochloride (Compound 24) is a highly potent experimental therapeutic agent that simultaneously disrupts the core circadian clock and autophagic flux. Because it modulates critical survival pathways—specifically exhibiting a1[1]—its handling, storage, and disposal require strict adherence to hazardous chemical protocols to prevent environmental contamination and ensure operator safety.
This guide provides the essential, self-validating operational and disposal procedures required to handle this compound safely.
Mechanistic Causality & Hazard Profile
Understanding the mechanism of action is crucial for appreciating the chemical's hazard level. REV-ERB α/β are orphan nuclear receptors that function as transcriptional repressors, integrating 2[2]. By antagonizing REV-ERB and simultaneously blocking autophagosome-lysosome fusion, Compound 24 induces 3[3].
Dual inhibitory mechanism of Autophagy/REV-ERB-IN-1 driving cancer cell cytotoxicity.
Quantitative Hazard Stratification
| Parameter | Specification | Operational Causality |
|---|---|---|
| Target | Autophagy & REV-ERB α/β | Dual inhibition disrupts cellular homeostasis; handle as a potent cytotoxin. |
| Cytotoxicity | 2.3 μM (BTB-474 cells) | High toxicity at low micromolar ranges mandates strict Class II BSC handling. |
| Formulation | Hydrochloride salt | Highly hygroscopic; requires desiccation to prevent ambient moisture from altering molarity. |
| Primary Solvent | Anhydrous DMSO | DMSO acts as a transdermal carrier; accidental skin contact will rapidly transport the inhibitor systemically. |
| Storage | -80°C (Up to 6 months) | Sub-zero temperatures prevent thermal degradation and hydrolysis of the active pharmacophore. |
Operational Workflow: Reconstitution and Storage
Proper reconstitution ensures experimental reproducibility while minimizing exposure risks.
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the lyophilized Autophagy/REV-ERB-IN-1 hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial causes ambient moisture condensation on the hygroscopic salt, which degrades the compound and artificially inflates the mass, ruining molarity calculations.
-
-
Solvent Addition: Operating strictly within a Class II Type A2 Biological Safety Cabinet (BSC), add anhydrous DMSO to achieve a stock concentration of ≥ 2.5 mg/mL.
-
Causality: DMSO effectively disrupts the crystal lattice of the hydrochloride salt.
-
-
Homogenization: Vortex for 30 seconds. If phase separation or precipitation is visible, sonicate in a water bath at room temperature for 5 minutes to 4[4].
-
Self-Validation Check: Hold the vial against a light background. A properly reconstituted stock will be completely optically clear. If micro-particulates remain, return to the sonicator.
-
-
Aliquoting: Dispense into single-use amber microcentrifuge tubes and 5[5].
-
Causality: Amber tubes prevent photolytic degradation. Single-use aliquots prevent freeze-thaw cycles that permanently precipitate the compound out of solution.
-
Immediate Spill Response & Decontamination Protocol
Because Compound 24 is dissolved in DMSO, spills are highly hazardous due to DMSO's ability to penetrate standard nitrile gloves within minutes.
Step-by-Step Methodology:
-
Containment: Evacuate the immediate area. Don double-layered nitrile gloves, safety goggles, and a fluid-resistant lab coat.
-
Absorption: For liquid spills, cover the area entirely with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Causality:Do not use paper towels. DMSO rapidly penetrates cellulose and can transfer the toxin directly to the user's skin upon contact.
-
-
Collection: Sweep the absorbed mixture using a disposable plastic scoop and transfer it into a sealable hazardous waste bag.
-
Decontamination: Wash the spill site first with a 10% bleach solution, followed by 70% ethanol.
-
Self-Validation Check: The site is fully decontaminated when no oily residue (characteristic of DMSO) remains upon visual inspection under direct light.
-
Standardized Disposal Procedures
Synthetic organic inhibitors like Compound 24 do not readily degrade in standard wastewater treatment systems. Improper disposal can lead to 6[6].
Standardized laboratory waste segregation and disposal workflow for Compound 24.
Step-by-Step Methodology:
-
Liquid Waste (DMSO Stocks): Transfer all unused liquid stocks into a designated Non-Halogenated Organic Waste carboy.
-
Causality: DMSO is an aprotic solvent that can react violently with halogenated waste (like chloroform or dichloromethane) under acidic conditions.
-
Self-Validation Check: Before adding waste, verify the EHS log attached to the carboy to confirm no halogenated solvents have been deposited.
-
-
Solid Waste (Powder/Spill Cleanup): Place all solid chemical waste, including the original glass vial, into a double-bagged hazardous solid waste container. Label explicitly as "Toxic Organic Solid Waste - Autophagy/REV-ERB-IN-1".
-
Contaminated Consumables: Dispose of all pipette tips, Eppendorf tubes, and gloves that contacted the compound into a rigid, puncture-resistant chemical biohazard bin.
-
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration.
-
Causality: Incineration at temperatures exceeding 1000°C is required to completely cleave the complex aromatic rings and hydrochloride bonds, permanently neutralizing the biological threat.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
Personal protective equipment for handling Autophagy/REV-ERB-IN-1
Comprehensive Safety and Handling Guide: Autophagy/REV-ERB-IN-1
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal
Introduction
Autophagy/REV-ERB-IN-1 is a dual-target inhibitor with promising applications in oncology research, specifically for its ability to block autophagy and inhibit REV-ERB, a nuclear receptor involved in regulating circadian rhythms and metabolism.[1][2] Its mechanism of action, which can induce cancer cell death, underscores its potency and necessitates a rigorous approach to laboratory safety.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), safe handling protocols, and waste disposal procedures for Autophagy/REV-ERB-IN-1. As with any novel research chemical, the primary directive is to treat it with the highest degree of caution, assuming potential hazards in the absence of complete toxicological data. The foundation of this guide is rooted in established safety principles from regulatory bodies like the Occupational Safety and Health Administration (OSHA).[5][6]
Hazard Assessment and Risk Mitigation
Before any procedure involving Autophagy/REV-ERB-IN-1, a thorough risk assessment is mandatory. The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) requires a written Chemical Hygiene Plan (CHP) that outlines specific protective measures.[7][5][6]
1.1. Primary Routes of Exposure The primary risks associated with a powdered chemical compound like Autophagy/REV-ERB-IN-1 are:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transferring, posing a risk of respiratory tract exposure.
-
Dermal Contact: Direct skin contact can lead to local irritation or systemic absorption.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
1.2. The Hierarchy of Controls To minimize exposure, laboratories must implement a hierarchy of controls, prioritizing the most effective measures.[8]
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
This guide focuses on the critical layers of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), which are the most directly managed by laboratory personnel.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final barrier between the researcher and the chemical agent.[9][10][11] Minimum PPE for any work involving Autophagy/REV-ERB-IN-1 includes a lab coat, safety glasses, and chemical-resistant gloves.[10]
| Task / Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Transporting/Unpacking Container | Lab Coat | Single Pair Nitrile Gloves | Safety Glasses | Not Required |
| Weighing Solid Compound | Lab Coat (Flame-resistant recommended) | Double-Gloved (Nitrile) or Silver Shield under Nitrile | Chemical Splash Goggles | Recommended if outside a fume hood |
| Preparing Stock Solutions | Lab Coat (Flame-resistant recommended) | Double-Gloved (Nitrile) | Chemical Splash Goggles & Face Shield | Recommended if outside a fume hood |
| Cell Culture Application | Lab Coat | Single Pair Nitrile Gloves | Safety Glasses | Not Required (in BSC) |
| Waste Disposal | Lab Coat | Heavy-Duty or Double Nitrile Gloves | Chemical Splash Goggles | Not Required |
2.1. Body Protection A flame-resistant lab coat should be worn at all times and must be fully buttoned.[9][12] This protects the skin and personal clothing from potential splashes and spills. Clothing worn underneath should cover the legs (long pants) and shoes must be closed-toed.[10][11]
2.2. Hand Protection Chemical-resistant gloves are mandatory.[9] Disposable nitrile gloves provide a good baseline of protection for incidental contact.[10]
-
Causality: For tasks with higher risk, such as handling the pure powdered compound or preparing concentrated solutions, double-gloving is strongly recommended. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. This practice significantly reduces the risk of exposure from undetected pinholes or tears.
-
Protocol: After handling the chemical, the outer gloves should be removed and disposed of as hazardous waste. The inner gloves should then be removed, followed by immediate hand washing.
2.3. Eye and Face Protection Standard safety glasses with side shields are the minimum requirement for any laboratory activity.[12]
-
Causality: When handling liquids that could splash or powdered solids that could become airborne, chemical splash goggles are required.[10] For procedures involving larger volumes (>1 liter) or a significant splash risk, a face shield must be worn in addition to goggles .[10][12] The goggles protect against splashes, while the face shield provides a broader barrier for the entire face.
Operational Plan: Preparing a Stock Solution
This section provides a step-by-step workflow for safely preparing a stock solution of Autophagy/REV-ERB-IN-1 from its solid form. This protocol is designed to be a self-validating system where each step reinforces safety.
Caption: Step-by-step workflow for safe chemical handling.
Step-by-Step Methodology:
-
Preparation and PPE:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[5]
-
Assemble all necessary equipment: Autophagy/REV-ERB-IN-1 vial, appropriate solvent (e.g., DMSO), weigh paper or boat, spatula, conical tube or vial for the final solution, and pipettes.
-
Don all required PPE: a flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
-
Weighing the Compound (Inside a Chemical Fume Hood):
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of Autophagy/REV-ERB-IN-1 powder to the weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.
-
Once the desired mass is obtained, securely close the primary container of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriately labeled vial for your stock solution.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Cap the vial securely and mix (vortex or sonicate as needed) until the compound is fully dissolved.
-
-
Cleanup and Storage:
-
Dispose of the weigh boat, outer gloves, and any other contaminated disposable items into a designated hazardous chemical waste container.[13]
-
Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate cleaning agent.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution according to the manufacturer's recommendations (typically at -20°C or -80°C).
-
Remove your remaining PPE and wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Contaminated Waste
All chemical waste must be disposed of in accordance with local, regional, and federal regulations.[13][14] It is illegal and unsafe to dispose of chemical waste down the drain or in the regular trash.[13][15]
4.1. Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.[14][16] Waste generated from handling Autophagy/REV-ERB-IN-1 should be categorized as follows:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable lab supplies. Place these in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.
-
Liquid Waste: Unused stock solutions, media containing the compound, and first-rinse from cleaning contaminated glassware.[15] This waste must be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[13]
-
Sharps Waste: Contaminated pipette tips, needles, or broken glass. These must be placed in a designated, puncture-resistant sharps container.
Caption: Decision pathway for proper waste segregation.
4.2. Labeling and Storage All waste containers must be clearly labeled using your institution's hazardous waste tags as soon as the first drop of waste is added.[14][15] The label must include:
-
The full chemical name: "Autophagy/REV-ERB-IN-1" (no abbreviations or formulas).[14]
-
All constituents of a mixture, including solvents and their approximate percentages.
-
The date of waste generation and the laboratory of origin.
Store waste containers in a designated, secondarily-contained area away from general traffic until they are collected by your institution's Environmental Health and Safety (EHS) department.[15]
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Personal Protective Equipment. Syracuse University Environmental Health & Safety Services. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Iowa Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
In-Laboratory Treatment of Chemical Waste. The University of British Columbia Safety & Risk Services. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab. [Link]
-
Key Elements of a OSHA Compliant Laboratory Safety Management Program. Virginia Department of Labor and Industry. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
Chemical Waste Disposal. Stanford University Environmental Health & Safety. [Link]
-
Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
Appendix A: Glossary and Acronyms. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry. [Link]
-
The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis. Molecular Endocrinology. [Link]
-
Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence. Nature. [Link]
-
Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Frontiers in Pharmacology. [Link]
-
Rev-Erb. Wikipedia. [Link]
-
Rev-Erb – Knowledge and References. Taylor & Francis Online. [Link]
-
Nuclear receptor protein: REV-ERB. National Center for Biotechnology Information (NCBI). [Link]
-
The role of REV-ERB in NASH. National Center for Biotechnology Information (NCBI). [Link]
-
Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. nps.edu [nps.edu]
- 7. osha.gov [osha.gov]
- 8. Chemical Hazards [cdc.gov]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. westlab.com [westlab.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
